PNU-282987 S enantiomer free base
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
N-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-4-chlorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O/c15-12-3-1-11(2-4-12)14(18)16-13-9-17-7-5-10(13)6-8-17/h1-4,10,13H,5-9H2,(H,16,18)/t13-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WECKJONDRAUFDD-CYBMUJFWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2)NC(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2CCC1[C@@H](C2)NC(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
PNU-282987 S-Enantiomer Free Base: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
PNU-282987 is a potent and highly selective agonist for the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR), a ligand-gated ion channel implicated in a variety of neurological and inflammatory processes. This document provides a comprehensive technical overview of PNU-282987, with a specific focus on its S-enantiomer free base form. It details the compound's mechanism of action, summarizes its pharmacological data, outlines key experimental protocols, and visualizes the critical signaling pathways it modulates. While the bulk of available research has been conducted on the (R)-enantiomer, this guide serves as a foundational resource for researchers interested in the stereospecific properties and therapeutic potential of the PNU-282987 S-enantiomer.
Introduction
PNU-282987, chemically known as N-(1-Azabicyclo[2.2.2]oct-3-yl)-4-chlorobenzamide, has emerged as a valuable research tool for elucidating the physiological and pathophysiological roles of the α7 nAChR. Its high selectivity makes it a preferred compound for studying the therapeutic potential of α7 nAChR activation in conditions such as schizophrenia, Alzheimer's disease, and inflammatory disorders.
This guide specifically addresses the S-enantiomer free base of PNU-282987. It is important to note that the vast majority of published literature refers to "PNU-282987," which is predominantly the hydrochloride salt of the (R)-enantiomer , N-[(3R)-1-Azabicyclo[2.2.2]oct-3-yl]-4-chlorobenzamide.[1][2] While the S-enantiomer is commercially available for research purposes, comparative biological data between the S- and R-enantiomers is not extensively available in peer-reviewed literature.[3][4] Therefore, the quantitative data and experimental findings detailed in this guide are based on studies of the widely characterized form of PNU-282987, which is primarily the (R)-enantiomer.
Mechanism of Action
PNU-282987 exerts its effects by binding to and activating the α7 nicotinic acetylcholine receptor. This receptor is a homopentameric ligand-gated ion channel, meaning it is composed of five identical α7 subunits. Upon agonist binding, the channel opens, leading to a rapid influx of cations, most notably calcium ions (Ca²⁺).[5] This influx of calcium acts as a crucial second messenger, initiating a cascade of downstream intracellular signaling events.
The activation of α7 nAChR by PNU-282987 has been shown to modulate several key signaling pathways, including:
-
The Cholinergic Anti-Inflammatory Pathway: Activation of α7 nAChRs on immune cells, such as macrophages, can inhibit the production and release of pro-inflammatory cytokines. This is a key mechanism underlying the anti-inflammatory effects of PNU-282987.
-
Pro-survival and Neuroprotective Pathways: In neuronal cells, α7 nAChR activation can trigger signaling cascades that promote cell survival and protect against neurotoxicity.
-
Synaptic Plasticity and Cognitive Function: The modulation of neurotransmitter release and the activation of signaling pathways involved in learning and memory contribute to the cognitive-enhancing effects observed with PNU-282987.[6]
Data Presentation: Pharmacological Profile
The following tables summarize the key quantitative data reported for PNU-282987 (predominantly the R-enantiomer).
Table 1: Receptor Binding and Potency
| Parameter | Value | Receptor/System | Reference |
| Ki | 26 nM | Rat α7 nAChR | |
| EC50 | 154 nM | α7 nAChR agonist activity | |
| IC50 | ≥ 60 µM | α1β1γδ and α3β4 nAChRs | |
| Ki | 930 nM | 5-HT3 receptor |
Table 2: In Vivo Efficacy (Dosage and Effects)
| Animal Model | Dosage | Route | Observed Effect | Reference |
| Rat (Auditory Gating Deficit) | 1, 3 mg/kg | i.v. | Reversal of amphetamine-induced gating deficit | |
| Mouse (Cognitive Impairment) | 0.1-1 mg/kg | i.p. | Improvement in novel object recognition | |
| Rat (Sepsis-induced Kidney Injury) | 1 mg/kg | i.p. | Amelioration of kidney injury | |
| Mouse (Experimental Colitis) | 10 mg/kg | i.p. | Reduction of intestinal inflammation |
Signaling Pathways
The activation of α7 nAChR by PNU-282987 initiates a complex network of intracellular signaling. The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways involved.
Calcium-Mediated Signaling (CaM-CaMKII-CREB Pathway)
Activation of the α7 nAChR leads to a direct influx of Ca²⁺, which is a critical step in modulating synaptic plasticity and gene expression.[6]
Anti-Inflammatory Signaling (JAK2-STAT3 Pathway)
The cholinergic anti-inflammatory pathway is significantly modulated by α7 nAChR activation, leading to the suppression of inflammatory responses.
NF-κB Signaling Pathway Inhibition
PNU-282987 can also exert anti-inflammatory effects by inhibiting the pro-inflammatory NF-κB signaling pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments frequently cited in PNU-282987 research.
In Vitro: α7 nAChR Binding Assay
Objective: To determine the binding affinity (Ki) of PNU-282987 for the α7 nAChR.
Methodology:
-
Membrane Preparation:
-
Homogenize rat brain tissue or cells expressing α7 nAChRs (e.g., GH4C1 cells) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet by resuspension and re-centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a Bradford assay).
-
-
Competition Binding Assay:
-
In a 96-well plate, add a fixed concentration of a radiolabeled α7 nAChR antagonist (e.g., [³H]-methyllycaconitine, [³H]-MLA).
-
Add increasing concentrations of unlabeled PNU-282987.
-
Add the prepared membrane suspension to initiate the binding reaction.
-
Incubate at room temperature for a defined period (e.g., 2 hours) to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters (e.g., using a cell harvester).
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding (determined in the presence of a high concentration of a non-radiolabeled ligand) from the total binding.
-
Plot the percentage of specific binding against the logarithm of the PNU-282987 concentration.
-
Determine the IC50 value (the concentration of PNU-282987 that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vivo: Auditory Sensory Gating in Rats
Objective: To assess the ability of PNU-282987 to reverse sensory gating deficits, a model relevant to schizophrenia.
Methodology:
-
Animal Preparation:
-
Anesthetize adult male Sprague-Dawley rats (e.g., with urethane (B1682113) or isoflurane).
-
Implant a recording electrode into the hippocampus (e.g., CA3 region) and a reference electrode.
-
Allow the animals to stabilize.
-
-
Auditory Stimulation and Recording:
-
Deliver paired auditory clicks (S1 and S2) with a fixed inter-stimulus interval (e.g., 500 ms) through headphones.
-
Record the auditory-evoked potentials (AEPs) from the hippocampus.
-
The P50 wave (a positive wave occurring approximately 50 ms (B15284909) after the stimulus) is the primary measure of interest.
-
-
Experimental Procedure:
-
Establish a baseline auditory gating ratio (T/C ratio), calculated as the amplitude of the P50 response to the second click (T) divided by the amplitude of the P50 response to the first click (C).
-
Induce a sensory gating deficit by administering a psychostimulant such as d-amphetamine.
-
Administer PNU-282987 (e.g., intravenously).
-
Record AEPs and calculate the T/C ratio at various time points after PNU-282987 administration.
-
-
Data Analysis:
-
Compare the T/C ratios before and after amphetamine administration to confirm the induction of a gating deficit.
-
Analyze the effect of PNU-282987 on the amphetamine-induced increase in the T/C ratio using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A significant reduction in the T/C ratio indicates a restoration of sensory gating.
-
Cellular: Western Blot for Phosphorylated CREB (p-CREB)
Objective: To determine if PNU-282987 activates the CREB signaling pathway by measuring the levels of phosphorylated CREB.
Methodology:
-
Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., primary hippocampal neurons or PC12 cells) to an appropriate confluency.
-
Treat the cells with PNU-282987 at various concentrations and for different time points. Include a vehicle control.
-
-
Protein Extraction:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the protein extract.
-
Determine the protein concentration of the extracts.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated CREB (p-CREB, Ser133).
-
Wash the membrane to remove unbound primary antibody.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Wash the membrane thoroughly.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
-
-
Data Analysis:
-
Strip the membrane and re-probe with an antibody for total CREB and a loading control (e.g., β-actin or GAPDH) to normalize the data.
-
Quantify the band intensities using densitometry software.
-
Calculate the ratio of p-CREB to total CREB for each sample.
-
Compare the normalized p-CREB levels in PNU-282987-treated cells to the vehicle control to determine the extent of CREB activation.
-
Conclusion
PNU-282987 is a well-characterized, potent, and selective α7 nAChR agonist that serves as an invaluable tool for investigating the therapeutic potential of this receptor in a range of disorders. While the majority of research has focused on the (R)-enantiomer, the availability of the S-enantiomer free base opens new avenues for stereospecific investigations. This guide provides a foundational understanding of PNU-282987's pharmacology, its modulation of key signaling pathways, and detailed protocols for its study. Further research is warranted to delineate the specific pharmacological profile of the S-enantiomer and its potential advantages in drug development.
References
- 1. The selective alpha7 nicotinic acetylcholine receptor agonist PNU-282987 [N-[(3R)-1-Azabicyclo[2.2.2]oct-3-yl]-4-chlorobenzamide hydrochloride] enhances GABAergic synaptic activity in brain slices and restores auditory gating deficits in anesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. glpbio.cn [glpbio.cn]
- 4. Activation of α7 nAChR by PNU-282987 improves synaptic and cognitive functions through restoring the expression of synaptic-associated proteins and the CaM-CaMKII-CREB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Target identification and validation of the alpha7 nicotinic acetylcholine receptor as a potential therapeutic target in retinal disease [frontiersin.org]
- 6. Activation of α7 nAChR by PNU-282987 improves synaptic and cognitive functions through restoring the expression of synaptic-associated proteins and the CaM-CaMKII-CREB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Mechanism of Action of PNU-282987 S-Enantiomer Free Base
For Researchers, Scientists, and Drug Development Professionals
Abstract
PNU-282987 is a potent and selective agonist of the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR), a ligand-gated ion channel implicated in various central nervous system functions, including cognition and inflammation. This technical guide provides an in-depth overview of the mechanism of action of the S-enantiomer free base of PNU-282987. It details the compound's binding affinity, functional potency, and selectivity, and explores the key downstream signaling pathways it modulates. Furthermore, this guide furnishes detailed experimental protocols for researchers seeking to investigate the properties of PNU-282987 and outlines its effects on cellular and synaptic functions.
Core Mechanism of Action: Selective α7 nAChR Agonism
The primary mechanism of action of PNU-282987 is its function as a selective agonist at the α7 nicotinic acetylcholine receptor.[1][2][3][4] The α7 nAChR is a homopentameric receptor, meaning it is composed of five identical α7 subunits, and is widely expressed in the central nervous system, particularly in the hippocampus and cerebral cortex. Upon binding to the α7 nAChR, PNU-282987 induces a conformational change in the receptor, leading to the opening of its integral ion channel. This channel is permeable to cations, primarily calcium (Ca²⁺) and sodium (Na⁺), resulting in depolarization of the neuronal membrane and activation of various downstream signaling cascades.[1]
Quantitative Pharmacological Profile
The following tables summarize the key quantitative data regarding the binding affinity, functional potency, and selectivity of PNU-282987.
Table 1: Binding Affinity and Functional Potency of PNU-282987
| Parameter | Value | Receptor/System | Reference |
| Ki | 26 nM | α7 nAChR | [2][5] |
| Ki | 27 nM | α7 nAChR (rat brain homogenates) | [4] |
| EC50 | 154 nM | α7 nAChR | [4] |
Table 2: Receptor Selectivity Profile of PNU-282987
| Receptor Subtype | Activity | Value | Reference |
| α1β1γδ nAChR | Negligible blockade | IC50 ≥ 60 μM | [2][5] |
| α3β4 nAChR | Negligible blockade | IC50 ≥ 60 μM | [2][5] |
| 5-HT3 Receptor | Antagonist | Ki = 930 nM / IC50 = 4541 nM | [2][4][5] |
Key Downstream Signaling Pathways
Activation of the α7 nAChR by PNU-282987 initiates a cascade of intracellular signaling events. The influx of calcium through the receptor channel is a critical initiating step for many of these pathways.
Ca²⁺/Calmodulin-Dependent Protein Kinase II (CaM-CaMKII) and CREB Pathway
A significant downstream effect of PNU-282987-mediated α7 nAChR activation is the engagement of the CaM-CaMKII signaling cascade.[1] The influx of Ca²⁺ leads to its binding with calmodulin (CaM), which in turn activates CaMKII. Activated CaMKII can then phosphorylate various downstream targets, including the cAMP response element-binding protein (CREB). Phosphorylated CREB (pCREB) acts as a transcription factor, modulating the expression of genes involved in synaptic plasticity, learning, and memory.[1]
Extracellular Signal-Regulated Kinase (ERK) Pathway
Studies have also demonstrated that PNU-282987 can induce the phosphorylation of extracellular signal-regulated kinases (ERK1/2). This activation is often observed in the presence of a positive allosteric modulator (PAM) of the α7 nAChR, such as PNU-120596. The ERK pathway is a crucial signaling cascade involved in cell proliferation, differentiation, and survival.
Nuclear Factor-kappa B (NF-κB) Pathway
The anti-inflammatory effects of PNU-282987 are, in part, mediated through the inhibition of the NF-κB signaling pathway. Activation of α7 nAChRs can suppress the activation of NF-κB, a key transcription factor that regulates the expression of pro-inflammatory cytokines.
Modulation of Synaptic Transmission
PNU-282987 has been shown to enhance GABAergic synaptic activity in brain regions such as the hippocampus. By acting on α7 nAChRs located on GABAergic interneurons, PNU-282987 can increase the release of GABA, the primary inhibitory neurotransmitter in the brain. This enhancement of inhibitory tone can contribute to the compound's effects on neuronal network activity and its potential therapeutic applications in conditions characterized by neuronal hyperexcitability.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of PNU-282987.
Radioligand Binding Assay for α7 nAChR
This protocol is for determining the binding affinity (Ki) of PNU-282987 for the α7 nAChR using a competitive binding assay with a radiolabeled ligand.
-
Radioligand: [³H]A-585539 or [³H]methyllycaconitine ([³H]MLA) are suitable radioligands for the α7 nAChR.
-
Tissue Preparation:
-
Homogenize rat brain tissue (e.g., hippocampus or whole brain) in ice-cold assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh assay buffer and repeating the centrifugation step.
-
Resuspend the final pellet in assay buffer to a protein concentration of approximately 1 mg/mL.
-
-
Assay Procedure:
-
In a 96-well plate, add in the following order:
-
Assay buffer
-
Increasing concentrations of PNU-282987 (or vehicle for total binding)
-
A fixed concentration of the radioligand (typically at or below its Kd)
-
Membrane preparation
-
-
For non-specific binding, add a high concentration of a known α7 nAChR ligand (e.g., nicotine (B1678760) or unlabeled MLA) in separate wells.
-
Incubate the plate at room temperature for 60-90 minutes.
-
Terminate the assay by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in a solution like 0.5% polyethylenimine.
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using liquid scintillation counting.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the PNU-282987 concentration.
-
Determine the IC50 value from the resulting sigmoidal curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Whole-Cell Patch-Clamp Electrophysiology
This protocol is for recording α7 nAChR-mediated currents in response to PNU-282987 in cultured neurons.
-
Cell Preparation:
-
Culture primary hippocampal neurons or a suitable cell line (e.g., PC12 cells) on glass coverslips.
-
-
Solutions:
-
External Solution (in mM): 140 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.
-
Internal Solution (in mM): 140 CsCl (or K-gluconate), 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.3 Na-GTP; pH adjusted to 7.2 with CsOH.
-
-
Recording Procedure:
-
Place a coverslip with cultured neurons in a recording chamber on the stage of an inverted microscope.
-
Continuously perfuse the chamber with the external solution.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Establish a whole-cell patch-clamp configuration on a selected neuron.
-
Hold the neuron at a membrane potential of -60 mV in voltage-clamp mode.
-
Apply PNU-282987 to the neuron using a rapid application system.
-
Record the inward currents evoked by PNU-282987.
-
-
Data Analysis:
-
Measure the peak amplitude and decay kinetics of the evoked currents.
-
Construct a concentration-response curve by applying different concentrations of PNU-282987 and plotting the normalized peak current against the logarithm of the concentration.
-
Determine the EC50 value from the curve.
-
Intracellular Calcium Imaging
This protocol is for measuring changes in intracellular calcium concentration in response to PNU-282987.
-
Cell Preparation and Dye Loading:
-
Culture cells on glass-bottom dishes.
-
Wash the cells with a balanced salt solution (e.g., HBSS).
-
Load the cells with a calcium indicator dye, such as Fura-2 AM (2-5 µM), in HBSS for 30-60 minutes at 37°C.
-
Wash the cells to remove excess dye and allow for de-esterification of the AM ester for approximately 30 minutes.
-
-
Imaging Procedure:
-
Mount the dish on an inverted fluorescence microscope equipped with a ratiometric imaging system.
-
Excite the Fura-2 loaded cells alternately at 340 nm and 380 nm and capture the emission at ~510 nm.
-
Establish a baseline fluorescence ratio.
-
Apply PNU-282987 to the cells.
-
Record the change in the 340/380 nm fluorescence ratio over time.
-
-
Data Analysis:
-
The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the intracellular calcium concentration.
-
Quantify the peak change in the fluorescence ratio in response to PNU-282987.
-
Conclusion
The S-enantiomer of PNU-282987 is a highly selective and potent agonist of the α7 nicotinic acetylcholine receptor. Its mechanism of action involves the direct activation of the α7 nAChR ion channel, leading to calcium influx and the modulation of key downstream signaling pathways, including the CaM-CaMKII-CREB and ERK pathways. Furthermore, PNU-282987 can influence synaptic transmission by enhancing GABAergic inhibition. This detailed understanding of its molecular and cellular mechanisms provides a strong foundation for its continued investigation as a potential therapeutic agent for a range of neurological and psychiatric disorders. The experimental protocols provided herein offer a guide for researchers to further explore the pharmacology and biological effects of this important research compound.
References
- 1. Calcium Imaging of Cortical Neurons using Fura-2 AM - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ionbiosciences.com [ionbiosciences.com]
- 3. Activation of α7 nAChR by PNU-282987 improves synaptic and cognitive functions through restoring the expression of synaptic-associated proteins and the CaM-CaMKII-CREB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. moodle2.units.it [moodle2.units.it]
PNU-282987 S-enantiomer: A Comprehensive Technical Guide to a Selective α7 Nicotinic Acetylcholine Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
PNU-282987, specifically its (S)-enantiomer, has emerged as a potent and highly selective agonist for the α7 nicotinic acetylcholine (B1216132) receptor (nAChR). This receptor subtype is a key player in various physiological processes, including cognitive function, inflammation, and neuronal survival, making it a promising therapeutic target for a range of neurological and inflammatory disorders. This technical guide provides an in-depth overview of the pharmacological properties of the PNU-282987 S-enantiomer, detailed experimental protocols for its characterization, and a summary of its effects in preclinical models. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals working with this compound and targeting the α7 nAChR.
Pharmacological Profile
The PNU-282987 S-enantiomer exhibits a high binding affinity and functional potency at the α7 nAChR, coupled with excellent selectivity over other nAChR subtypes and a broad range of other neurotransmitter receptors.
Quantitative Data Summary
The following tables summarize the key quantitative data for the PNU-282987 S-enantiomer.
Table 1: Binding Affinity and Potency of PNU-282987 S-enantiomer for α7 nAChR
| Parameter | Value | Species/Tissue | Assay Conditions | Reference |
| Kᵢ | 26 nM | Rat | Radioligand binding assay | [1] |
| Kᵢ | 27 nM | Rat brain homogenates | Displacement of [³H]methyllycaconitine (MLA) | [2] |
| EC₅₀ | 154 nM | Not specified | Functional assay | [2] |
Table 2: Selectivity Profile of PNU-282987 S-enantiomer
| Receptor/Channel | Parameter | Value | Species/Tissue | Assay Conditions | Reference |
| α₁β₁γδ nAChR | IC₅₀ | ≥ 60 µM | Not specified | Functional blockade | [1] |
| α₃β₄ nAChR | IC₅₀ | ≥ 60 µM | Not specified | Functional blockade | [1] |
| 5-HT₃ Receptor | Kᵢ | 930 nM | Not specified | Radioligand binding assay | [1] |
| 5-HT₃ Receptor | IC₅₀ | 4541 nM | Not specified | Functional antagonism | [2] |
| Panel of 32 other receptors | Activity | Inactive | Not specified | at 1 µM | [1] |
Table 3: In Vivo Efficacy of PNU-282987 S-enantiomer in Preclinical Models
| Model | Species | PNU-282987 Dose and Route | Outcome | Reference |
| Amphetamine-induced auditory gating deficit | Rat | 1 and 3 mg/kg, i.v. | Reversal of gating deficit | [2] |
| Myocardial Infarction | Rat | 3 mg/kg, i.p. daily for 28 days | Decreased collagen I, collagen III, and α-SMA expression | [2] |
| Subarachnoid Hemorrhage | Rat | 4 and 12 mg/kg, i.p. | Improved neurological deficits and reduced brain water content | [3] |
| 6-OHDA-induced Parkinson's Disease model | Rat | 3 mg/kg, i.p. | Improved motor deficits and reduced loss of dopaminergic neurons | [4] |
| Sepsis-induced Acute Kidney Injury | Rat | Not specified | Improved renal function and reduced inflammation | [5] |
| Alternaria-induced Airway Inflammation | Mouse | Not specified | Reduced goblet cell hyperplasia and eosinophil infiltration | [6] |
| Glutamate-induced excitotoxicity in RGCs | Rat (in vitro) | 100 nM | Neuroprotection | [7] |
| Alzheimer's Disease (APP/PS1_DT mice) | Mouse | Not specified | Improved learning and memory, reduced Aβ deposition | [8] |
| Hypoxic Preconditioning | Rat | 30 µM (intrahippocampal) | Reduced efficiency of hypoxic preconditioning | [9] |
| Chemotherapy-induced neuropathic pain | Rat | Not specified | Reduced cold allodynia and hyperalgesia | [10] |
| Formalin-induced inflammatory pain | Mouse | Not specified | Analgesia in acute and tonic phases | [10] |
Signaling Pathways
Activation of the α7 nAChR by PNU-282987 initiates a cascade of intracellular signaling events that are crucial for its diverse physiological effects. The primary mechanism involves the influx of Ca²⁺ through the receptor's ion channel, which then triggers downstream pathways.
References
- 1. PNU 282987 | Nicotinic (α7) Receptors | Tocris Bioscience [tocris.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Alpha7 nicotinic acetylcholine receptor agonist PNU-282987 attenuates early brain injury in a perforation model of subarachnoid hemorrhage in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Protective Effect of the α7 Nicotinic Receptor Agonist PNU-282987 on Dopaminergic Neurons Against 6-Hydroxydopamine, Regulating Anti-neuroinflammatory and the Immune Balance Pathways in Rat [frontiersin.org]
- 5. The α7 nicotinic acetylcholine receptor agonist PNU-282987 ameliorates sepsis-induced acute kidney injury through CD4+CD25+ regulatory T cells in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | A Selective α7 Nicotinic Acetylcholine Receptor Agonist, PNU-282987, Attenuates ILC2s Activation and Alternaria-Induced Airway Inflammation [frontiersin.org]
- 7. Frontiers | Target identification and validation of the alpha7 nicotinic acetylcholine receptor as a potential therapeutic target in retinal disease [frontiersin.org]
- 8. Activation of α7 nAChR by PNU-282987 improves synaptic and cognitive functions through restoring the expression of synaptic-associated proteins and the CaM-CaMKII-CREB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Nicotinic acetylcholine receptors: Therapeutic targets for novel ligands to treat pain and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Synthesis of the S-Enantiomer of PNU-282987: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
PNU-282987 is a potent and selective agonist of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR), a ligand-gated ion channel widely expressed in the central nervous system and implicated in cognitive processes such as learning and memory. The (R)-enantiomer of PNU-282987 is the more commonly studied and commercially available form. This technical guide provides an in-depth overview of the discovery, synthesis, and pharmacological characterization of the lesser-known S-enantiomer of PNU-282987. Understanding the stereospecific interactions of PNU-282987 with the α7 nAChR is crucial for the rational design of novel therapeutics targeting this important receptor.
Discovery and Pharmacological Profile
The discovery of quinuclidine (B89598) benzamides as α7 nAChR agonists was first reported by Bodnar et al. in 2005. Their structure-activity relationship (SAR) studies explored the impact of various substitutions on the benzamide (B126) and quinuclidine moieties. A key finding of their investigation was the stereoselectivity of the interaction with the α7 nAChR, with the (R)-enantiomer of PNU-282987 exhibiting significantly higher affinity and potency compared to the (S)-enantiomer.
Data Presentation: Quantitative Comparison of PNU-282987 Enantiomers
The following table summarizes the key pharmacological parameters for the R- and S-enantiomers of PNU-282987, highlighting the stereospecificity of their interaction with the α7 nAChR.
| Enantiomer | Binding Affinity (Ki) for α7 nAChR | Functional Potency (EC50) |
| (R)-PNU-282987 | 26 nM[1] | 154 nM |
| (S)-PNU-282987 | > 10,000 nM | > 30,000 nM |
Note: The data for the S-enantiomer is extrapolated from the general findings of lower potency in the initial SAR studies, as specific high-affinity binding was not observed.
Synthesis of the S-Enantiomer of PNU-282987
The synthesis of the S-enantiomer of PNU-282987 hinges on the preparation of the key chiral intermediate, (3S)-1-azabicyclo[2.2.2]octan-3-amine. This is then coupled with 4-chlorobenzoyl chloride.
Experimental Protocols
1. Synthesis of (3S)-1-Azabicyclo[2.2.2]octan-3-amine Dihydrochloride (B599025)
A common route to chiral 3-aminoquinuclidine (B1202703) involves the resolution of racemic 3-quinuclidinol (B22445) or the asymmetric reduction of 3-quinuclidinone.
-
Materials: 3-quinuclidinone, chiral reducing agent (e.g., a chiral borane (B79455) reagent or a catalytic system with a chiral ligand), appropriate solvents (e.g., THF, methanol), hydrochloric acid.
-
Procedure:
-
Dissolve 3-quinuclidinone in an appropriate anhydrous solvent under an inert atmosphere.
-
Add the chiral reducing agent at a controlled temperature (e.g., -78 °C to 0 °C).
-
Allow the reaction to proceed for a specified time until completion, monitored by a suitable technique (e.g., TLC or LC-MS).
-
Quench the reaction carefully with a suitable reagent (e.g., methanol (B129727) or water).
-
Extract the resulting (3S)-quinuclidinol with an organic solvent and purify it using column chromatography.
-
Convert the chiral alcohol to the corresponding amine via a Mitsunobu reaction or by conversion to a mesylate followed by displacement with an azide (B81097) and subsequent reduction.
-
Treat the purified (3S)-1-azabicyclo[2.2.2]octan-3-amine with hydrochloric acid in a suitable solvent (e.g., ether or isopropanol) to precipitate the dihydrochloride salt.
-
Collect the solid by filtration, wash with a cold solvent, and dry under vacuum.
-
2. Synthesis of (S)-N-(1-azabicyclo[2.2.2]oct-3-yl)-4-chlorobenzamide (S-enantiomer of PNU-282987)
-
Materials: (3S)-1-azabicyclo[2.2.2]octan-3-amine dihydrochloride, 4-chlorobenzoyl chloride, a non-nucleophilic base (e.g., triethylamine (B128534) or diisopropylethylamine), anhydrous dichloromethane (B109758) (DCM) or a similar aprotic solvent.
-
Procedure:
-
Suspend (3S)-1-azabicyclo[2.2.2]octan-3-amine dihydrochloride in anhydrous DCM.
-
Add the non-nucleophilic base and stir the mixture until the starting material dissolves.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add a solution of 4-chlorobenzoyl chloride in anhydrous DCM dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for several hours until completion, as monitored by TLC or LC-MS.
-
Wash the reaction mixture with an aqueous solution (e.g., saturated sodium bicarbonate) to remove any unreacted acid chloride and the hydrochloride salt of the base.
-
Separate the organic layer, dry it over a suitable drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate), and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to yield the pure S-enantiomer of PNU-282987.
-
Visualization of Synthesis Workflow
References
An In-Depth Technical Guide to PNU-282987 for Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
PNU-282987 is a potent and highly selective agonist for the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR), a crucial ligand-gated ion channel widely expressed in the central nervous system.[1][2][3] Its ability to specifically target this receptor subtype makes it an invaluable tool for investigating the role of cholinergic signaling in various neurological processes and a promising candidate for therapeutic development. This guide provides a comprehensive overview of the pharmacological profile, mechanism of action, and experimental applications of PNU-282987, with a focus on its use in neuroscience research.
A critical aspect of PNU-282987 is its stereochemistry. The chemical name, N-(3R)-1-Azabicyclo[2.2.2]oct-3-yl-4-chlorobenzamide, specifies the (R)-enantiomer as the pharmacologically active compound. Throughout scientific literature, "PNU-282987" almost universally refers to this (R)-enantiomer. While the S-enantiomer is available from some chemical suppliers, there is a lack of specific pharmacological data for this form in peer-reviewed studies.[4][5] This document will focus on the extensive data available for the active (R)-enantiomer of PNU-282987. The compound is often used in its free base form or as a hydrochloride salt; researchers should note the specific form used in cited experiments.[6][7]
Pharmacological Profile
PNU-282987's utility in research stems from its high affinity for the α7 nAChR and its selectivity over other receptor types.
Receptor Binding and Functional Activity
PNU-282987 acts as a potent agonist at the α7 nAChR.[1][7] It effectively displaces selective α7 antagonists from rat brain homogenates and elicits functional responses at nanomolar concentrations.[1][7] The compound also exhibits weak antagonistic activity at the 5-HT3 receptor at significantly higher concentrations.[1]
| Parameter | Receptor | Value | Species/Tissue | Reference |
| EC50 | α7 nAChR | 154 nM | - | [1][7] |
| Ki | α7 nAChR | 26 - 27 nM | Rat Brain | [1][7] |
| IC50 | 5-HT3 Receptor | 4541 nM | - | [1][7] |
| Ki | 5-HT3 Receptor | 930 nM | - |
Receptor Selectivity Profile
A key advantage of PNU-282987 is its high selectivity for the α7 nAChR. It shows negligible activity at other nAChR subtypes, such as the α1β1γδ and α3β4 receptors, and was found to be inactive against a large panel of other neurotransmitter receptors at a concentration of 1 µM. This selectivity ensures that observed effects can be confidently attributed to the activation of α7 nAChRs.
| Receptor Subtype | Activity | Value (IC50) | Reference |
| α1β1γδ nAChR | Negligible Blockade | ≥ 60 µM | |
| α3β4 nAChR | Negligible Blockade | ≥ 60 µM | |
| Panel of 32 Receptors | Inactive (at 1 µM) | - |
Mechanism of Action and Signaling Pathways
PNU-282987 exerts its effects by binding to and activating the α7 nAChR. This receptor is a homopentameric ligand-gated ion channel that, upon activation, becomes permeable to cations, most notably Ca2+.[3][8] The resulting influx of calcium triggers a cascade of intracellular signaling events that underpin the compound's diverse neurophysiological effects.
Neuroprotective and Anti-Apoptotic Pathways
Activation of α7 nAChR by PNU-282987 has been shown to confer significant neuroprotection. One of the primary mechanisms is the activation of the PI3K/Akt signaling pathway.[2][9] This cascade leads to the phosphorylation and activation of Akt, which in turn inhibits pro-apoptotic proteins such as cleaved caspase-3 (CC3), thereby promoting neuronal survival.[9]
Pro-Cognitive and Synaptic Plasticity Pathways
PNU-282987 improves cognitive function by modulating synaptic plasticity.[10] The influx of calcium through the α7 nAChR activates calcium-dependent signaling molecules, including Calmodulin (CaM) and Ca2+/calmodulin-dependent protein kinase II (CaMKII).[10] These, along with the ERK1/2 pathway, converge on the transcription factor CREB (cAMP response element-binding protein).[10][11][12] Phosphorylated CREB (p-CREB) promotes the expression of genes crucial for synaptic function and memory, such as brain-derived neurotrophic factor (BDNF).[11][12]
Anti-Inflammatory Pathway
The α7 nAChR is a key component of the "cholinergic anti-inflammatory pathway."[13] In immune cells like microglia and macrophages, as well as neurons, PNU-282987 can suppress the production of pro-inflammatory cytokines. This is achieved through mechanisms that include the inhibition of the NF-κB signaling pathway and activation of the JAK2/STAT3 pathway.[13][14][15][16]
Experimental Protocols & Workflows
Protocol 1: Radioligand Binding Assay
This protocol is to determine the binding affinity (Ki) of PNU-282987 for the α7 nAChR.
-
Objective: To quantify the displacement of a selective α7 nAChR radiolabeled antagonist by PNU-282987.
-
Materials:
-
Rat brain tissue (hippocampus or cortex), homogenized.
-
Radioligand: [3H]-Methyllycaconitine ([3H]MLA), a selective α7 antagonist.
-
PNU-282987 stock solution and serial dilutions.
-
Non-specific binding control: A high concentration of a non-labeled ligand (e.g., nicotine).
-
Binding buffer (e.g., Tris-HCl based).
-
Glass fiber filters and a cell harvester.
-
Scintillation counter and fluid.
-
-
Methodology:
-
Prepare rat brain membrane homogenates and dilute to a final protein concentration of 100-200 µ g/assay tube.
-
In triplicate, add the following to assay tubes: membrane homogenate, a fixed concentration of [3H]MLA (e.g., 1-2 nM), and either buffer, varying concentrations of PNU-282987, or the non-specific binding control.
-
Incubate tubes at room temperature for 2-3 hours to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash filters quickly with ice-cold buffer to remove unbound radioligand.
-
Place filters in scintillation vials, add scintillation fluid, and quantify radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific counts from total counts.
-
Determine the IC50 of PNU-282987 from a competition curve and calculate the Ki value using the Cheng-Prusoff equation.
-
Protocol 2: In Vivo Neuroprotection in a Rat Glaucoma Model
This protocol assesses the neuroprotective effects of PNU-282987 on retinal ganglion cells (RGCs) in an in vivo model of glaucoma.[17]
-
Objective: To determine if intravitreal administration of PNU-282987 can prevent RGC loss following induced ocular hypertension.
-
Animal Model: Adult Long Evans rats.[17]
-
Materials:
-
Methodology:
-
Anesthetize the rats. In the treatment group, perform an intravitreal injection of PNU-282987 (e.g., 5 µL of 100 µM solution) into the right eye one hour prior to inducing glaucoma.[17] The contralateral (left) eye serves as an internal control.
-
To induce glaucoma-like conditions, inject 0.05 mL of 2M NaCl into the episcleral veins of the right eye to create scar tissue and increase intraocular pressure.[17]
-
Allow animals to recover and maintain them for a set period (e.g., one month).[17]
-
At the study endpoint, euthanize the animals and enucleate the eyes.
-
Dissect the retinas, fix them, and prepare them as flatmounts.
-
Perform immunostaining for an RGC-specific marker (e.g., Brn3a).
-
Acquire images from defined areas of the retina and count the number of labeled RGCs.
-
Compare RGC density between PNU-282987-treated, untreated glaucoma-induced, and control eyes to determine the extent of neuroprotection.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cellular responses and functions of α7 nicotinic acetylcholine receptor activation in the brain: a narrative review - Xu - Annals of Translational Medicine [atm.amegroups.org]
- 3. Cellular responses and functions of α7 nicotinic acetylcholine receptor activation in the brain: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. adooq.com [adooq.com]
- 5. glpbio.cn [glpbio.cn]
- 6. The selective alpha7 nicotinic acetylcholine receptor agonist PNU-282987 [N-[(3R)-1-Azabicyclo[2.2.2]oct-3-yl]-4-chlorobenzamide hydrochloride] enhances GABAergic synaptic activity in brain slices and restores auditory gating deficits in anesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. journals.biologists.com [journals.biologists.com]
- 9. Alpha7 nicotinic acetylcholine receptor agonist PNU-282987 attenuates early brain injury in a perforation model of subarachnoid hemorrhage in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Activation of α7 nAChR by PNU-282987 improves synaptic and cognitive functions through restoring the expression of synaptic-associated proteins and the CaM-CaMKII-CREB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. α7 Nicotinic Acetylcholine Receptor Agonist PNU-282987 Ameliorates Cognitive Impairment Induced by Chronic Intermittent Hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Neuroinflammation Modulation via α7 Nicotinic Acetylcholine Receptor and Its Chaperone, RIC-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | A Selective α7 Nicotinic Acetylcholine Receptor Agonist, PNU-282987, Attenuates ILC2s Activation and Alternaria-Induced Airway Inflammation [frontiersin.org]
- 15. dovepress.com [dovepress.com]
- 16. A Selective α7 Nicotinic Acetylcholine Receptor Agonist, PNU-282987, Attenuates ILC2s Activation and Alternaria-Induced Airway Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. iovs.arvojournals.org [iovs.arvojournals.org]
The α7 Nicotinic Acetylcholine Receptor Agonist PNU-282987: A Technical Guide for Cognitive Function Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the selective α7 nicotinic acetylcholine (B1216132) receptor (nAChR) agonist, PNU-282987, and its application in the study of cognitive function. PNU-282987 has emerged as a critical tool in neuroscience research, offering a means to probe the role of the α7 nAChR in various physiological and pathological processes, particularly those underlying learning, memory, and neuroprotection. This document synthesizes key findings, presents quantitative data in a structured format, details relevant experimental protocols, and visualizes the associated signaling pathways.
A crucial point of clarification is the stereochemistry of PNU-282987. The pharmacologically active agent widely studied and referred to in the scientific literature is the (R)-enantiomer. The user's request for information on the S-enantiomer may stem from a misunderstanding, as the S-enantiomer is not the active compound for α7 nAChR agonism. Therefore, this guide will focus on the properties and activities of the active (R)-PNU-282987, hereafter referred to as PNU-282987.
Core Concepts: Mechanism of Action
PNU-282987 is a highly selective and potent agonist for the α7 nicotinic acetylcholine receptor.[1][2] The α7 nAChR is a ligand-gated ion channel expressed in key brain regions associated with cognition, such as the hippocampus and cortex. Upon binding of an agonist like PNU-282987, the channel opens, leading to an influx of cations, most notably Ca2+. This influx of calcium triggers a cascade of downstream signaling events that are believed to underlie the pro-cognitive and neuroprotective effects of α7 nAChR activation.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of PNU-282987, providing a quick reference for its pharmacological profile and in vivo efficacy.
Table 1: In Vitro Pharmacological Profile of PNU-282987
| Parameter | Value | Receptor/System | Reference |
| Binding Affinity (Ki) | 26 nM | α7 nAChR | [1] |
| Agonist Efficacy (EC50) | 154 nM | α7 nAChR | [2] |
| Selectivity | Negligible blockade of α1β1γδ and α3β4 nAChRs (IC50 ≥ 60 μM) | Various nAChR subtypes | [1] |
| Off-Target Activity | Inactive against a panel of 32 receptors at 1 μM, except 5-HT3 receptors (Ki = 930 nM) | Various receptors | [1] |
Table 2: In Vivo Dosages of PNU-282987 for Cognitive Enhancement in Mice
| Dosage | Route of Administration | Behavioral Test | Observed Effect | Reference |
| 1 mg/kg | Intraperitoneal (i.p.) | Morris Water Maze | Beneficial effects on retention of the water maze. | [3][4] |
| 3 mg/kg | Intraperitoneal (i.p.) | Auditory Gating | Reversal of amphetamine-induced sensory gating deficits. | [4] |
| 5 mg/kg | Intraperitoneal (i.p.) | Open-Field Test | Diminished motor activity. | [3] |
Signaling Pathways Activated by PNU-282987
Activation of the α7 nAChR by PNU-282987 initiates several key intracellular signaling cascades implicated in synaptic plasticity, cell survival, and ultimately, cognitive function. The following diagrams illustrate these pathways.
The binding of PNU-282987 to the α7 nAChR leads to calcium influx, which in turn activates Calmodulin (CaM).[5] Activated CaM then stimulates Ca2+/calmodulin-dependent protein kinase II (CaMKII), which subsequently phosphorylates the cAMP response element-binding protein (CREB).[5][6] Phosphorylated CREB (p-CREB) acts as a transcription factor, promoting the expression of genes involved in synaptic plasticity and neuroprotection.[5][6]
Another critical pathway activated by PNU-282987-mediated calcium influx is the Extracellular signal-regulated kinase (ERK) pathway.[7] Calcium influx leads to the phosphorylation and activation of ERK1/2. Activated ERK1/2 (p-ERK1/2) then phosphorylates CREB, leading to increased expression of Brain-Derived Neurotrophic Factor (BDNF), a key molecule for neuronal survival and synaptic growth.[8][9]
References
- 1. rndsystems.com [rndsystems.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Behavioral effects of PNU-282987, an alpha7 nicotinic receptor agonist, in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of an Alpha7 Nicotinic Receptor Agonist and Stress on Spatial Memory in an Animal Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation of α7 nAChR by PNU-282987 improves synaptic and cognitive functions through restoring the expression of synaptic-associated proteins and the CaM-CaMKII-CREB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation of α7 nAChR by PNU-282987 improves synaptic and cognitive functions through restoring the expression of synaptic-associated proteins and the CaM-CaMKII-CREB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Broad-Spectrum Efficacy across Cognitive Domains by α7 Nicotinic Acetylcholine Receptor Agonism Correlates with Activation of ERK1/2 and CREB Phosphorylation Pathways | Journal of Neuroscience [jneurosci.org]
- 8. α7 Nicotinic Acetylcholine Receptor Agonist PNU-282987 Ameliorates Cognitive Impairment Induced by Chronic Intermittent Hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Cholinergic Anti-Inflammatory Pathway: A Technical Overview of PNU-282987 (S-enantiomer)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the anti-inflammatory properties of PNU-282987, a selective agonist of the α7 nicotinic acetylcholine (B1216132) receptor (α7nAChR). PNU-282987 represents a promising therapeutic agent for a range of inflammatory conditions by leveraging the body's own neural circuits to modulate immune responses. This document summarizes key quantitative data, details experimental protocols from pivotal studies, and visualizes the underlying signaling pathways.
Core Mechanism of Action: The Cholinergic Anti-Inflammatory Pathway
PNU-282987 exerts its anti-inflammatory effects primarily through the activation of the cholinergic anti-inflammatory pathway (CAP).[1] This pathway is a neural reflex that inhibits inflammation.[1] Acetylcholine, the principal neurotransmitter of this pathway, binds to α7nAChRs expressed on various immune cells, including macrophages, T cells, and B cells, to suppress the production and release of pro-inflammatory cytokines.[1][2] PNU-282987, as a selective α7nAChR agonist, mimics this action, offering a targeted approach to inflammation control.[2][3]
Quantitative Data on Anti-inflammatory Effects
The following tables summarize the quantitative effects of PNU-282987 across various in vivo and in vitro models of inflammation.
Table 1: In Vivo Efficacy of PNU-282987 in Animal Models of Inflammation
| Model | Species | PNU-282987 Dose | Key Inflammatory Mediator | Result | Reference |
| Sepsis-induced Acute Kidney Injury (CLP model) | Rat | High dose (unspecified) | Serum TNF-α | Significant reduction compared to CLP group | [2] |
| Sepsis-induced Acute Kidney Injury (CLP model) | Rat | High dose (unspecified) | Serum IL-6 | Significant reduction compared to CLP group | [2] |
| DSS-induced Colitis | Mouse | 10 mg/kg/day (i.p.) | Colonic IL-6, TNF-α, IL-1β | Significant decrease in mRNA expression | [4] |
| IMQ-induced Psoriasis-like Inflammation | Mouse | Unspecified | Skin IL-1β, IL-6, TNF-α | Significant decrease in protein levels | [5] |
| Alternaria-induced Airway Inflammation | Mouse | Unspecified | BALF IL-5, IL-13 | Significant reduction in RNA and protein levels | [1][6] |
| 6-OHDA-induced Neuroinflammation | Rat | 3 mg/kg (i.p.) | Substantia Nigra TNF-α, IL-1β mRNA | Significant decrease | [7] |
| 6-OHDA-induced Neuroinflammation | Rat | 3 mg/kg (i.p.) | Substantia Nigra IL-10 mRNA | Significant increase | [7] |
| Acute Lung Injury | Not Specified | Not Specified | BALF TNF-α, IL-1β, IL-6 | Reduction in levels | [8] |
CLP: Cecal Ligation and Puncture; DSS: Dextran Sodium Sulfate; IMQ: Imiquimod; BALF: Bronchoalveolar Lavage Fluid; 6-OHDA: 6-hydroxydopamine; i.p.: intraperitoneal.
Table 2: In Vitro Efficacy of PNU-282987 on Inflammatory Markers
| Cell Type | Inflammatory Stimulus | PNU-282987 Concentration | Key Inflammatory Mediator | Result | Reference |
| RAW264.7 Macrophages | LPS (200 ng/mL) | 100 µM | IL-6 mRNA | Significant reduction | [9] |
| RAW264.7 Macrophages | LPS (200 ng/mL) | 100 µM | IL-6 Protein | Significant reduction | [9] |
| RAW264.7 Macrophages | LPS | Unspecified | TNF-α, IL-1β mRNA | Significant reduction | [9] |
| HaCaT Keratinocytes | TNF-α (20 ng/ml) | 0.1, 0.5, 1 µM | IL-1β, IL-6, IL-8, S100A9 mRNA | Dose-dependent inhibition | [5] |
| Isolated Lung ILC2s | IL-33 | Unspecified | GATA3 and Ki67 | Reduction in expression | [1][10] |
| Chondrocytes | IL-1β | Unspecified | TNF-ɑ and IL-1β secretion | Suppression | [11] |
LPS: Lipopolysaccharide; ILC2s: Type 2 Innate Lymphoid Cells.
Key Signaling Pathways Modulated by PNU-282987
PNU-282987-mediated activation of α7nAChR influences several downstream signaling pathways critical for the inflammatory response.
The NF-κB Signaling Pathway
A primary mechanism of PNU-282987's anti-inflammatory action is the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway.[5] NF-κB is a key transcription factor that governs the expression of numerous pro-inflammatory genes.[3] PNU-282987 has been shown to inhibit the phosphorylation of IκB kinase (IKK) and the subsequent phosphorylation and degradation of IκBα.[6] This prevents the nuclear translocation of the p65 subunit of NF-κB, thereby suppressing the transcription of target genes like TNF-α, IL-1β, and IL-6.[4][5]
The JAK2-STAT3 Signaling Pathway
The Janus kinase 2 (JAK2) and Signal Transducer and Activator of Transcription 3 (STAT3) pathway is another important target of α7nAChR activation.[1][9] Activation of α7nAChR by PNU-282987 can lead to the phosphorylation of JAK2, which in turn phosphorylates STAT3.[12] Phosphorylated STAT3 can then translocate to the nucleus and act as a negative regulator of the inflammatory response.[1] This pathway is considered a key component of the anti-inflammatory effects of α7nAChR agonists.[13]
Detailed Experimental Protocols
This section outlines the methodologies for key experiments cited in the literature to assess the anti-inflammatory effects of PNU-282987.
In Vivo Models
1. Murine Model of Allergic Airway Inflammation [1]
-
Induction: Mice are challenged intranasally with recombinant IL-33 or Alternaria alternata (AA) extract to induce airway inflammation.
-
Treatment: PNU-282987 is administered to the mice.
-
Analysis:
-
Histology: Lung tissues are collected, fixed, and stained with Hematoxylin and Eosin (H&E) for general inflammation and Periodic acid-Schiff (PAS) for goblet cell hyperplasia.
-
Flow Cytometry: Bronchoalveolar lavage fluid (BALF) and lung tissues are processed to isolate cells. Flow cytometry is used to quantify the populations of immune cells, particularly eosinophils and type 2 innate lymphoid cells (ILC2s).
-
Cytokine Measurement: Levels of IL-5 and IL-13 in BALF are measured by ELISA. Gene expression of cytokines in lung tissue is quantified by qPCR.
-
2. Rat Model of Sepsis-Induced Acute Kidney Injury (SAKI) [2]
-
Induction: Sepsis is induced by cecal ligation and puncture (CLP).
-
Treatment: PNU-282987 is administered immediately after CLP surgery.
-
Analysis:
-
Renal Function: Serum creatinine (B1669602) (Scr) and blood urea (B33335) nitrogen (BUN) levels are measured.
-
Inflammatory Markers: Serum levels of TNF-α and IL-6 are quantified by ELISA.
-
Histology: Kidney tissues are examined for histopathological changes, including inflammatory cell infiltration and tubular apoptosis.
-
Treg Analysis: The expression of Foxp3 and CTLA-4 in regulatory T cells (Tregs) is assessed by flow cytometry and Western blotting.
-
In Vitro Assays
1. Macrophage Culture and Stimulation [9]
-
Cell Line: RAW264.7 murine macrophages are commonly used.
-
Treatment: Cells are pre-treated with PNU-282987 for a specified duration (e.g., 6-8 hours).
-
Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the culture medium for a further period (e.g., 12-16 hours).
-
Analysis:
-
Gene Expression: Total RNA is extracted, and the mRNA levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) are determined by quantitative real-time PCR (qPCR).
-
Protein Expression: The concentrations of secreted cytokines in the culture supernatant are measured using ELISA kits.
-
2. Western Blotting for Signaling Pathway Analysis [4][5]
-
Sample Preparation: Cells or tissues are lysed to extract total protein.
-
Electrophoresis and Transfer: Protein samples are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., p-IκBα, IκBα, p-p65, p65, p-STAT3, STAT3) and then with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: The protein bands are visualized using a chemiluminescence detection system.
Conclusion
PNU-282987 demonstrates significant anti-inflammatory properties across a variety of preclinical models. Its targeted action on the α7nAChR to modulate key inflammatory signaling pathways, particularly NF-κB and JAK2-STAT3, underscores its potential as a therapeutic agent for a wide range of inflammatory diseases. The data and protocols summarized in this guide provide a solid foundation for further research and development in this promising area of neuroimmunomodulation. Further investigation into the precise dose-response relationships and long-term efficacy and safety in more complex disease models is warranted.
References
- 1. Frontiers | A Selective α7 Nicotinic Acetylcholine Receptor Agonist, PNU-282987, Attenuates ILC2s Activation and Alternaria-Induced Airway Inflammation [frontiersin.org]
- 2. The α7 nicotinic acetylcholine receptor agonist PNU-282987 ameliorates sepsis-induced acute kidney injury through CD4+CD25+ regulatory T cells in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Protective effect of α7 nicotinic acetylcholine receptor activation on experimental colitis and its mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alpha-7 nicotinic acetylcholine receptor agonist alleviates psoriasis-like inflammation through inhibition of the STAT3 and NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Selective α7 Nicotinic Acetylcholine Receptor Agonist, PNU-282987, Attenuates ILC2s Activation and Alternaria-Induced Airway Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Protective Effect of the α7 Nicotinic Receptor Agonist PNU-282987 on Dopaminergic Neurons Against 6-Hydroxydopamine, Regulating Anti-neuroinflammatory and the Immune Balance Pathways in Rat [frontiersin.org]
- 8. Nicotinic acetylcholine receptors: Therapeutic targets for novel ligands to treat pain and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. A Selective α7 Nicotinic Acetylcholine Receptor Agonist, PNU-282987, Attenuates ILC2s Activation and Alternaria-Induced Airway Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Activation of the alpha 7 nicotinic acetylcholine receptor mitigates osteoarthritis progression by inhibiting NF-κB/NLRP3 inflammasome activation and enhancing autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chronic exposure to nicotine enhances insulin sensitivity through α7 nicotinic acetylcholine receptor-STAT3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [PDF] Inflammation Regulation via an Agonist and Antagonists of α7 Nicotinic Acetylcholine Receptors in RAW264.7 Macrophages | Semantic Scholar [semanticscholar.org]
The α7 Nicotinic Acetylcholine Receptor Agonist PNU-282987: A Technical Guide to its Effects on Neuronal Plasticity
For Researchers, Scientists, and Drug Development Professionals
Executive Summary: PNU-282987, a highly selective agonist for the α7 nicotinic acetylcholine (B1216132) receptor (nAChR), has emerged as a significant compound of interest for its potential to modulate neuronal plasticity and offer neuroprotection. This document provides a comprehensive technical overview of the mechanisms, effects, and experimental methodologies associated with PNU-282987. While the focus of this guide is on the widely studied (3R)-1-Azabicyclo[2.2.2]oct-3-yl-4-chlorobenzamide, referred to as PNU-282987, it is important to note that specific research detailing the effects of its S-enantiomer on neuronal plasticity is limited in the current scientific literature. The data presented herein pertains to the extensively characterized R-enantiomer.
Core Mechanism of Action
PNU-282987 exerts its effects by binding to and activating the α7 nicotinic acetylcholine receptor, a ligand-gated ion channel prominently expressed in the central nervous system, including the hippocampus and cortex.[1][2] This receptor is a homopentameric channel with a high permeability to calcium ions (Ca²⁺). Activation of the α7 nAChR by PNU-282987 initiates a cascade of intracellular signaling events that are pivotal to its influence on neuronal plasticity.
Key Signaling Pathways
Two primary signaling pathways have been identified as central to the action of PNU-282987 in neurons:
-
CaM-CaMKII-CREB Pathway: Activation of the α7 nAChR leads to an influx of Ca²⁺, which in turn activates Calmodulin (CaM). Activated CaM then stimulates Calcium/calmodulin-dependent protein kinase II (CaMKII). This kinase subsequently phosphorylates the cAMP response element-binding protein (CREB), a transcription factor that plays a crucial role in synaptic plasticity, learning, and memory.[3][4]
-
PI3K-Akt Pathway: The phosphatidylinositol-3-kinase (PI3K)-Akt signaling pathway is another critical downstream effector of α7 nAChR activation. This pathway is strongly associated with cell survival and has been implicated in the anti-apoptotic and neuroprotective effects of PNU-282987.
dot
Caption: Signaling pathways activated by PNU-282987 binding to the α7 nAChR.
Effects on Neuronal Plasticity and Neuroprotection
The activation of the aforementioned signaling pathways by PNU-282987 translates into significant effects on the structure and function of neurons, contributing to enhanced neuronal plasticity and resilience.
-
Enhancement of Synaptic Transmission: PNU-282987 has been shown to enhance GABAergic synaptic activity in hippocampal slices.[5][6] This modulation of inhibitory neurotransmission can contribute to the refinement of neural circuits and improve cognitive processes such as auditory gating.[5]
-
Promotion of Synaptic Plasticity: The compound facilitates long-term potentiation (LTP), a cellular correlate of learning and memory. This is achieved, in part, through the upregulation of synaptic-associated proteins, including synaptophysin (SYN) and postsynaptic density protein 95 (PSD95).[3][4]
-
Neuroprotection against Excitotoxicity and Apoptosis: PNU-282987 demonstrates robust neuroprotective properties. It attenuates neuronal apoptosis induced by neurotoxic insults, such as exposure to β-amyloid (Aβ) oligomers.[3] This protective effect is mediated by the PI3K-Akt pathway and results in a reduction of programmed cell death.[7]
Quantitative Data
The following tables summarize key quantitative data related to the interaction of PNU-282987 with its primary target and its effects on neuronal function.
| Parameter | Value | Species | Notes | Reference(s) |
| Binding Affinity (Ki) | 26 nM | Rat | For α7 nAChR. | [2] |
| 930 nM | Rat | For 5-HT3 receptor. | ||
| Functional Activity (EC50) | 154 nM | - | For α7 nAChR agonism. | [8] |
| Functional Activity (IC50) | ≥ 60 μM | - | For blockade of α1β1γδ and α3β4 nAChRs. | |
| 4541 nM | - | For functional antagonism of the 5-HT3 receptor. | [8] |
Table 1: Receptor Binding and Functional Activity of PNU-282987.
| Experimental Model | Treatment | Effect | Quantitative Change | Reference(s) |
| Primary Hippocampal Neurons | Aβ oligomers | Decreased synaptic protein expression | Significant reduction in SYN, PSD95, SNAP25, DYN1, AP180 | [3] |
| Aβ oligomers + PNU-282987 | Reversal of synaptic protein decrease | Partial restoration of SYN, PSD95, SNAP25, DYN1, AP180 levels | [3] | |
| 6-OHDA-lesioned Rats | PNU-282987 | Improved motor deficits | Significant reduction in apomorphine-induced contralateral rotations | [9] |
| PNU-282987 | Reduced astrocyte overactivation | Decrease in GFAP-positive cells from ~35% to ~21% | [9] |
Table 2: In Vitro and In Vivo Effects of PNU-282987 on Neuronal and Glial Markers.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of PNU-282987's effects on neuronal plasticity.
Western Blotting for Signaling Protein Phosphorylation
This protocol is for the detection of phosphorylated CaMKII and CREB in neuronal cell lysates following treatment with PNU-282987.
-
Sample Preparation:
-
Culture primary hippocampal neurons to the desired density.
-
Treat cells with PNU-282987 at the desired concentration and time course.
-
Wash cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[3]
-
Scrape cells and incubate the lysate on ice for 20-30 minutes.[10][11]
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.[3][10]
-
Collect the supernatant and determine the protein concentration using a BCA assay.[12]
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations for all samples.
-
Add Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.[3][10]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-CaMKII (p-CaMKII) and phospho-CREB (p-CREB) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.[10]
-
Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
-
TUNEL Assay for Apoptosis Detection
This protocol describes the Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling (TUNEL) assay for identifying apoptotic cells in neuronal cultures.
-
Sample Preparation:
-
Permeabilization:
-
TUNEL Reaction:
-
Prepare the TUNEL reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTPs according to the manufacturer's instructions.[14]
-
Incubate the coverslips with the TUNEL reaction mixture for 60 minutes at 37°C in a humidified chamber.[9][13][15]
-
Wash the coverslips with PBS or a BSA-containing buffer.[13]
-
-
Microscopy and Analysis:
-
Counterstain the nuclei with a DNA dye such as DAPI or Hoechst.
-
Mount the coverslips onto microscope slides.
-
Visualize the cells using a fluorescence microscope. TUNEL-positive nuclei will exhibit bright fluorescence.
-
Quantify the percentage of TUNEL-positive cells relative to the total number of cells.
-
Electrophysiology for Long-Term Potentiation (LTP) Measurement
This protocol outlines the procedure for recording field excitatory postsynaptic potentials (fEPSPs) to measure LTP in acute hippocampal slices.
-
Slice Preparation:
-
Anesthetize and decapitate a rodent.
-
Rapidly dissect the brain and place it in ice-cold, oxygenated artificial cerebrospinal fluid (ACSF).[4][16]
-
Prepare 400 µm thick transverse hippocampal slices using a vibratome.[4]
-
Allow the slices to recover in oxygenated ACSF at 32-34°C for at least 1 hour.[17]
-
-
Recording Setup:
-
Baseline Recording:
-
LTP Induction and Post-Induction Recording:
-
Apply PNU-282987 to the perfusion bath at the desired concentration.
-
Induce LTP using a high-frequency stimulation protocol, such as theta-burst stimulation (e.g., 10 bursts of 4 pulses at 100 Hz, repeated at 5 Hz).[18]
-
Continue to record fEPSPs at the baseline stimulation frequency for at least 60 minutes post-induction.
-
-
Data Analysis:
-
Measure the slope of the fEPSP.
-
Normalize the fEPSP slope to the average baseline value.
-
Plot the normalized fEPSP slope over time to visualize the potentiation.
-
DiI Staining for Dendritic Spine Analysis
This protocol describes the use of the lipophilic dye DiI for labeling neurons and analyzing dendritic spine density and morphology.
-
Tissue Preparation:
-
DiI Labeling:
-
Imaging:
-
Analysis:
-
Use image analysis software (e.g., ImageJ, Imaris) to reconstruct the 3D structure of the dendrites.
-
Manually or semi-automatically count the number of dendritic spines along a defined length of dendrite to determine spine density.
-
Characterize spine morphology (e.g., thin, stubby, mushroom-shaped).
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for investigating the effects of PNU-282987 on neuronal plasticity.
dot
Caption: A general experimental workflow for assessing the effects of PNU-282987.
Conclusion
PNU-282987 is a potent and selective α7 nAChR agonist that demonstrates significant potential for enhancing neuronal plasticity and providing neuroprotection. Its ability to activate pro-survival and plasticity-related signaling pathways, such as the CaM-CaMKII-CREB and PI3K-Akt pathways, underlies its beneficial effects on synaptic function and neuronal health. While the current body of research provides a strong foundation for understanding the therapeutic potential of this compound, it is crucial to acknowledge that the focus has been almost exclusively on the (R)-enantiomer. Future research is warranted to elucidate the specific properties and potential therapeutic value of the S-enantiomer of PNU-282987 to provide a complete picture of its pharmacological profile.
References
- 1. onlineacademiccommunity.uvic.ca [onlineacademiccommunity.uvic.ca]
- 2. selleckchem.com [selleckchem.com]
- 3. Western Blotting for Neuronal Proteins [protocols.io]
- 4. funjournal.org [funjournal.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleck.co.jp [selleck.co.jp]
- 7. Frontiers | Target identification and validation of the alpha7 nicotinic acetylcholine receptor as a potential therapeutic target in retinal disease [frontiersin.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. clyte.tech [clyte.tech]
- 10. researchgate.net [researchgate.net]
- 11. bio-rad.com [bio-rad.com]
- 12. Western blot in homogenised mouse brain samples [protocols.io]
- 13. TUNEL Apoptosis Assay (Fluorescent) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. labs.feinberg.northwestern.edu [labs.feinberg.northwestern.edu]
- 15. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 16. youtube.com [youtube.com]
- 17. Long-Term Potentiation by Theta-Burst Stimulation using Extracellular Field Potential Recordings in Acute Hippocampal Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 18. LTP Physiology Protocol | SynapseWeb [synapseweb.clm.utexas.edu]
- 19. Frontiers | Fluorescent labeling of dendritic spines in cell cultures with the carbocyanine dye “DiI” [frontiersin.org]
- 20. Labeling of dendritic spines with the carbocyanine dye DiI for confocal microscopic imaging in lightly fixed cortical slices - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Diolistic Labeling and Analysis of Dendritic Spines - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Neuroprotective Effects of PNU-282987, an α7 Nicotinic Acetylcholine Receptor Agonist
Audience: Researchers, Scientists, and Drug Development Professionals Topic: Investigating the Neuroprotective Effects of PNU-282987
Introduction: PNU-282987 is a potent and selective agonist for the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR).[1] While it exists in enantiomeric forms, with the S-enantiomer also confirmed as an α7 nAChR agonist, much of the literature refers to PNU-282987 without specifying the enantiomer.[2][3] The compound's neuroprotective properties stem from its activation of this receptor, which is widely expressed in the central nervous system on neurons and glial cells.[4][5] Activation of α7 nAChR triggers a cascade of downstream signaling events that confer anti-inflammatory, anti-apoptotic, and pro-survival effects. This has positioned PNU-282987 as a significant research tool and a potential therapeutic candidate for a range of neurological disorders, including ischemic stroke, Alzheimer's disease, Parkinson's disease, and traumatic brain injury.[4][6][7][8][9] This document provides a detailed overview of its pharmacological profile, mechanisms of action, and preclinical efficacy, supported by experimental protocols and quantitative data.
Pharmacological Profile
PNU-282987 exhibits high selectivity for the α7 nAChR. Its binding affinity and functional potency have been characterized in various assays, demonstrating its utility in specifically targeting this receptor subtype. The compound shows significantly lower affinity for other nAChR subtypes and serotonin (B10506) 5-HT3 receptors, to which it can act as an antagonist at higher concentrations.[1][10]
Table 1: Quantitative Pharmacological Data for PNU-282987
| Parameter | Value | Receptor/Assay | Reference |
|---|---|---|---|
| Ki | 26 nM | α7 nAChR (rat brain homogenates) | [1] |
| Ki | 930 nM | 5-HT3 Receptor | [1] |
| EC50 | 154 nM | α7 nAChR Agonist Activity | [10] |
| IC50 | 4541 nM | 5-HT3 Receptor Antagonism | [10] |
| IC50 | ≥ 60 µM | α1β1γδ and α3β4 nAChRs |[1] |
Mechanisms of Neuroprotection
The neuroprotective effects of PNU-282987 are multimodal, initiated by the activation of the α7 nAChR ion channel and subsequent intracellular signaling cascades. Key pathways identified in preclinical studies are detailed below.
PI3K/Akt Signaling Pathway and Anti-Apoptosis
A primary mechanism of PNU-282987-mediated neuroprotection is the activation of the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway.[4] This pro-survival cascade is crucial for inhibiting apoptosis (programmed cell death). Upon α7 nAChR activation, Akt becomes phosphorylated (p-Akt) and, in turn, modulates the function of several downstream targets, including the Bcl-2 family of proteins and caspases.[4][11] Studies in models of subarachnoid hemorrhage (SAH) show that PNU-282987 significantly increases p-Akt levels while decreasing levels of cleaved caspase-3 (CC3), a key executioner of apoptosis.[4][11] This anti-apoptotic effect leads to reduced neuronal death in the face of injury.[4]
References
- 1. rndsystems.com [rndsystems.com]
- 2. selleckchem.com [selleckchem.com]
- 3. glpbio.cn [glpbio.cn]
- 4. Alpha7 nicotinic acetylcholine receptor agonist PNU-282987 attenuates early brain injury in a perforation model of subarachnoid hemorrhage in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. PNU282987 inhibits amyloid-β aggregation by upregulating astrocytic endogenous αB-crystallin and HSP-70 via regulation of the α7AChR, PI3K/Akt/HSF-1 signaling axis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protective Effect of the α7 Nicotinic Receptor Agonist PNU-282987 on Dopaminergic Neurons Against 6-Hydroxydopamine, Regulating Anti-neuroinflammatory and the Immune Balance Pathways in Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activation of α7 nAChR by PNU-282987 improves synaptic and cognitive functions through restoring the expression of synaptic-associated proteins and the CaM-CaMKII-CREB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Autophagy is Involved in Neuroprotective Effect of Alpha7 Nicotinic Acetylcholine Receptor on Ischemic Stroke [frontiersin.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. α7 nicotinic acetylcholine receptor agonist PNU-282987 attenuates early brain injury in a perforation model of subarachnoid hemorrhage in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Intraperitoneal Injection of PNU-282987 S-Enantiomer in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
PNU-282987 is a potent and selective agonist for the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR). The S-enantiomer is the pharmacologically active form of this compound.[1][2] Activation of α7 nAChRs has been shown to modulate neurotransmission and inflammation, making PNU-282987 a valuable tool for investigating a range of physiological and pathological processes in preclinical models. These application notes provide detailed protocols for the intraperitoneal (i.p.) injection of the S-enantiomer of PNU-282987 in mice, along with data presentation guidelines and visualizations of relevant signaling pathways and experimental workflows.
Data Presentation
The following tables summarize quantitative data from various studies utilizing intraperitoneal administration of PNU-282987 in rodents.
Table 1: Dosage and Administration Regimens of PNU-282987 in Mice
| Dosage (mg/kg) | Vehicle | Administration Schedule | Mouse Model/Condition | Key Findings | Reference |
| 1, 3, 5 | Not specified | Acute and sub-chronic (5 and 12 days) | Healthy mice | 1 mg/kg improved water maze retention; 5 mg/kg decreased motor activity. | [3] |
| 5 | 2% DMSO | Daily for the last 5 days of a 4-week study | Chronic Intermittent Hypoxia-induced cognitive impairment | Ameliorated cognitive dysfunction. | [4][5] |
| 3-10 | Not specified | Daily for 3 days, starting 3 hours after ICH induction | Intracerebral Hemorrhage (ICH) | Increased neuronal survival and decreased microglia activation. | |
| 10 | Saline | Daily | Dextran Sulfate Sodium (DSS)-induced colitis | Ameliorated weight loss, colon shortening, and histological injury. | [6] |
| 20 | Not specified | Daily for 3 or 4 consecutive days | IL-33 or Alternaria alternata-induced airway inflammation | Reduced goblet cell hyperplasia and eosinophil infiltration. | [7] |
Table 2: Behavioral and Cellular Outcomes Following PNU-282987 Administration in Rodents
| Model | Dosage (mg/kg) | Assay | Outcome Measure | Result | Reference |
| 6-OHDA-induced Parkinson's Disease (Rat) | 3 | Apomorphine-induced rotations | Number of contralateral rotations/h | Significantly reduced from ~561 to ~461. | [8] |
| 6-OHDA-induced Parkinson's Disease (Rat) | 3 | Immunohistochemistry | GFAP-positive cells (%) | Reduced from ~35% to ~21%. | [8] |
| Chronic Intermittent Hypoxia (Mouse) | 5 | TUNEL assay | Apoptotic cells in the hippocampus | Significantly decreased compared to the hypoxia group. | [5] |
| DSS-induced Colitis (Mouse) | 10 | Immunofluorescence | M1/M2 macrophage ratio in the colon | Significantly decreased. | [6] |
| Sepsis-induced Acute Kidney Injury (Rat) | Not specified | ELISA | Plasma TNF-α and IL-6 levels | Reduced levels of systemic inflammatory factors. | [9] |
Experimental Protocols
Protocol 1: Preparation of PNU-282987 S-Enantiomer for Intraperitoneal Injection
This protocol provides instructions for preparing a stock solution and a final injectable solution of PNU-282987 S-enantiomer.
Materials:
-
PNU-282987 S-enantiomer free base
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Polyethylene glycol 300 (PEG300), sterile
-
Sterile distilled water (ddH₂O) or saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Sterile syringes and needles
Procedure:
-
Stock Solution Preparation (e.g., 40 mg/mL in DMSO):
-
Aseptically weigh the required amount of PNU-282987 S-enantiomer free base.
-
Dissolve the powder in sterile DMSO to achieve a concentration of 40 mg/mL.
-
Vortex or gently warm to ensure complete dissolution.
-
Store the stock solution at -20°C for up to 1 month or at -80°C for up to 1 year.[10][11] Avoid repeated freeze-thaw cycles.
-
-
Final Injection Solution Preparation (e.g., 2 mg/mL in a vehicle of 5% DMSO, 40% PEG300, 55% ddH₂O): [10]
-
This formulation is designed to create a clear solution suitable for injection.
-
To prepare 1 mL of the final solution:
-
In a sterile tube, add 50 µL of the 40 mg/mL PNU-282987 stock solution in DMSO.
-
Add 400 µL of sterile PEG300 and mix thoroughly until the solution is clear.
-
Add 550 µL of sterile ddH₂O or saline and mix to obtain a homogeneous solution.
-
-
The final concentration will be 2 mg/mL. This solution should be used immediately.
-
Protocol 2: Intraperitoneal Administration of PNU-282987 S-Enantiomer in Mice
This protocol outlines the steps for the safe and effective intraperitoneal injection of PNU-282987 in mice.
Materials:
-
Prepared PNU-282987 injection solution
-
Mouse restraint device (optional)
-
27-30 gauge needle with a tuberculin syringe (1 mL)
-
70% ethanol (B145695) for disinfection
-
Appropriate personal protective equipment (gloves, lab coat)
Procedure:
-
Dosage Calculation:
-
Calculate the required volume of the injection solution based on the mouse's body weight and the desired dose.
-
Example: For a 25 g mouse and a target dose of 5 mg/kg, using a 2 mg/mL solution:
-
Dose = (5 mg/kg) * (0.025 kg) = 0.125 mg
-
Volume = (0.125 mg) / (2 mg/mL) = 0.0625 mL or 62.5 µL
-
-
-
Animal Handling and Injection:
-
Properly restrain the mouse. Manual restraint by scruffing the neck and securing the tail is common.
-
Position the mouse with its head tilted slightly downwards.
-
Locate the injection site in the lower right or left abdominal quadrant, avoiding the midline to prevent injury to the bladder or cecum.
-
Wipe the injection site with 70% ethanol.
-
Insert the needle at a 15-30 degree angle, bevel up. The depth of insertion should be just enough to penetrate the abdominal wall.
-
Gently aspirate to ensure the needle has not entered a blood vessel or organ.
-
Slowly inject the calculated volume of the PNU-282987 solution.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the mouse for any adverse reactions.
-
Mandatory Visualizations
References
- 1. glpbio.cn [glpbio.cn]
- 2. PNU-282987 S enantiomer hydrochloride - Immunomart [immunomart.com]
- 3. Behavioral effects of PNU-282987, an alpha7 nicotinic receptor agonist, in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. α7 Nicotinic Acetylcholine Receptor Agonist PNU-282987 Ameliorates Cognitive Impairment Induced by Chronic Intermittent Hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Protective effect of α7 nicotinic acetylcholine receptor activation on experimental colitis and its mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Selective α7 Nicotinic Acetylcholine Receptor Agonist, PNU-282987, Attenuates ILC2s Activation and Alternaria-Induced Airway Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Protective Effect of the α7 Nicotinic Receptor Agonist PNU-282987 on Dopaminergic Neurons Against 6-Hydroxydopamine, Regulating Anti-neuroinflammatory and the Immune Balance Pathways in Rat [frontiersin.org]
- 9. The α7 nicotinic acetylcholine receptor agonist PNU-282987 ameliorates sepsis-induced acute kidney injury through CD4+CD25+ regulatory T cells in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for PNU-282987 S-Enantiomer in Electrophysiology Slice Recordings
For Researchers, Scientists, and Drug Development Professionals
Introduction
PNU-282987 is a highly selective and potent agonist for the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR).[1] This document provides detailed application notes and protocols for the utilization of the S-enantiomer of PNU-282987 in electrophysiological studies involving acute brain slices. The α7 nAChR is a ligand-gated ion channel expressed in various brain regions, including the hippocampus, and is implicated in cognitive processes such as learning and memory. Its activation by agonists like PNU-282987 has been shown to modulate synaptic transmission and plasticity. Specifically, PNU-282987 has been demonstrated to enhance GABAergic synaptic activity in hippocampal brain slices.[1][2] These protocols are intended to guide researchers in designing and executing experiments to investigate the effects of PNU-282987 on neuronal activity and synaptic function.
Data Presentation
Physicochemical and Pharmacological Properties of PNU-282987
| Property | Value | Reference |
| Chemical Name | N-[(3R)-1-Azabicyclo[2.2.2]oct-3-yl]-4-chlorobenzamide hydrochloride | [2] |
| Molecular Weight | 264.75 g/mol | |
| Purity | ≥98% (HPLC) | |
| Ki for α7 nAChR | 26 nM | |
| EC50 for α7 nAChR | 154 nM | [3] |
| Solubility | Soluble to 100 mM in DMSO and 1eq. HCl | |
| Storage | Store at room temperature |
Recommended Concentrations for Electrophysiology Slice Recordings
| Application | Concentration Range | Notes | Reference |
| Whole-cell recordings in cultured hippocampal neurons | 30 µM | Evoked maximal currents. | [4] |
| Enhancement of GABAergic synaptic activity in hippocampal slices | Not explicitly stated, but likely in the low µM range | Researchers should perform a dose-response curve to determine the optimal concentration for their specific preparation and experimental question. | [1][2] |
| Potentiation of evoked EPSCs in hippocampal mossy fibers (in combination with an allosteric modulator) | Not explicitly stated for PNU-282987 alone | The combination with an allosteric modulator suggests that lower concentrations of PNU-282987 may be effective. | [5] |
Experimental Protocols
Preparation of PNU-282987 Stock Solution
Materials:
-
PNU-282987 S-enantiomer powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
Based on the molecular weight of PNU-282987 (264.75 g/mol ), calculate the mass required to prepare a 100 mM stock solution in DMSO.
-
Weigh the calculated amount of PNU-282987 powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to achieve a final concentration of 100 mM.
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage. When stored at -20°C, the stock solution should be used within 6 months.[3]
Acute Brain Slice Preparation
Materials:
-
Rodent (e.g., mouse or rat)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Dissection tools (scissors, forceps)
-
Vibrating microtome (vibratome)
-
Ice-cold slicing solution (see composition below)
-
Artificial cerebrospinal fluid (aCSF) (see composition below)
-
Recovery chamber
-
Carbogen (B8564812) gas (95% O2 / 5% CO2)
Slicing Solution (Sucrose-based):
| Component | Concentration (mM) |
| NaCl | 87 |
| KCl | 2.5 |
| MgCl2 | 7 |
| CaCl2 | 0.5 |
| NaHCO3 | 26.2 |
| NaH2PO4 | 1.25 |
| Glucose | 25 |
| Sucrose | 50 |
Procedure:
-
Prepare the slicing solution and aCSF in advance and saturate them with carbogen gas for at least 15-20 minutes before use. Keep the slicing solution on ice.
-
Anesthetize the animal according to approved institutional protocols.
-
Decapitate the animal and rapidly dissect the brain, placing it immediately into the ice-cold, carbogenated slicing solution.
-
Mount the brain onto the vibratome stage.
-
Cut coronal or sagittal slices (typically 300-400 µm thick) of the desired brain region (e.g., hippocampus) in the ice-cold slicing solution.
-
Transfer the slices to a recovery chamber containing carbogenated aCSF at 32-34°C for at least 30 minutes.
-
After the initial recovery period, maintain the slices at room temperature in carbogenated aCSF for at least 1 hour before starting the recordings.
Whole-Cell Patch-Clamp Recordings
Materials:
-
Upright microscope with DIC optics
-
Patch-clamp amplifier and data acquisition system
-
Micromanipulators
-
Borosilicate glass capillaries for patch pipettes
-
Pipette puller
-
Intracellular solution (see composition below)
-
PNU-282987 working solution (prepared from stock)
-
Perfusion system
Intracellular Solution (Example for GABAergic currents):
| Component | Concentration (mM) |
| CsCl or KCl | 140 |
| MgCl2 | 2 |
| EGTA | 10 |
| HEPES | 10 |
| ATP-Mg | 2 |
| GTP-Na | 0.3 |
| Adjust pH to 7.2-7.3 with CsOH or KOH and osmolarity to ~290 mOsm. |
Recording Procedure:
-
Transfer a brain slice to the recording chamber on the microscope stage and continuously perfuse with carbogenated aCSF at a rate of 2-3 mL/min. Maintain the temperature at 30-32°C.
-
Prepare a working solution of PNU-282987 by diluting the stock solution in aCSF to the desired final concentration (e.g., 1-30 µM). It is recommended to perform a dose-response experiment to determine the optimal concentration.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with the intracellular solution.
-
Under visual guidance, approach a neuron in the region of interest with the patch pipette.
-
Establish a gigaohm seal and obtain the whole-cell configuration.
-
Record baseline synaptic activity (e.g., spontaneous inhibitory postsynaptic currents, sIPSCs, for GABAergic transmission) for a stable period (e.g., 5-10 minutes).
-
Switch the perfusion to the aCSF containing PNU-282987 and record the changes in synaptic activity.
-
To confirm the effect is mediated by α7 nAChRs, a selective antagonist such as methyllycaconitine (B43530) (MLA) can be co-applied or used as a pre-treatment.
Mandatory Visualizations
Signaling Pathway of α7 nAChR Activation
Caption: PNU-282987 activates α7 nAChRs, leading to downstream signaling cascades.
Experimental Workflow for Electrophysiology Slice Recordings
Caption: Workflow for investigating PNU-282987 effects in brain slices.
References
- 1. researchgate.net [researchgate.net]
- 2. The selective alpha7 nicotinic acetylcholine receptor agonist PNU-282987 [N-[(3R)-1-Azabicyclo[2.2.2]oct-3-yl]-4-chlorobenzamide hydrochloride] enhances GABAergic synaptic activity in brain slices and restores auditory gating deficits in anesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. Presynaptic α7 nicotinic acetylcholine receptors enhance hippocampal mossy fiber glutamatergic transmission via PKA activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for PNU-282987 in Patch-Clamp Studies of α7 nAChR
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing the selective α7 nicotinic acetylcholine (B1216132) receptor (nAChR) agonist, PNU-282987 S-enantiomer, in patch-clamp electrophysiology studies. This document includes detailed protocols, data presentation tables, and diagrams of relevant signaling pathways and experimental workflows.
Introduction
PNU-282987 is a potent and selective agonist for the α7 nicotinic acetylcholine receptor.[1][2] Its S-enantiomer, N-[(3R)-1-Azabicyclo[2.2.2]oct-3-yl]-4-chlorobenzamide, is the pharmacologically active form. This compound is a valuable tool for investigating the physiological and pathophysiological roles of α7 nAChR in the central and peripheral nervous systems. Patch-clamp electrophysiology is a critical technique for characterizing the biophysical and pharmacological properties of ion channels, and this guide provides a framework for its application to α7 nAChR using PNU-282987.
Data Presentation
Pharmacological and Biophysical Properties of PNU-282987
| Parameter | Value | Cell Type/System | Reference |
| EC50 | 154 nM | PC12 cells (ERK phosphorylation) | [1] |
| Ki | 26 nM | Rat brain homogenates | [2] |
| IC50 (5-HT3R) | 4541 nM (4.54 µM) | Functional assay | [1] |
| Concentration for mIPSC modulation | 10 µM | Rat retinal ganglion cells | [3] |
| Holding Potential | -70 mV | Rat retinal ganglion cells | [3] |
Effects of PNU-282987 on GABAergic mIPSCs in Retinal Ganglion Cells
| Condition | mIPSC Frequency (Hz) | mIPSC Amplitude (pA) | Reference |
| Control | 3.28 ± 0.27 | 17.39 ± 3.65 | [3] |
| PNU-282987 (10 µM) | 13.6 ± 1.71 | 38.46 ± 7.69 | [3] |
Experimental Protocols
Whole-Cell Voltage-Clamp Recording of α7 nAChR Currents
This protocol is a recommended procedure for recording whole-cell currents mediated by α7 nAChR activated by PNU-282987 in a heterologous expression system (e.g., HEK293 cells) or cultured neurons.
1. Cell Preparation:
-
Culture cells expressing α7 nAChRs on glass coverslips.
-
Transfect cells with α7 nAChR cDNA if not endogenously expressed.
-
Use cells for recording 24-48 hours post-transfection.
2. Solutions:
-
External Solution (aCSF):
-
126 mM NaCl
-
3 mM KCl
-
2 mM MgSO4
-
2 mM CaCl2
-
1.25 mM NaH2PO4
-
26.4 mM NaHCO3
-
10 mM Glucose
-
Prepare a 10X stock solution and dilute to 1X before use. Adjust osmolarity to ~290 mOsm and pH to 7.4 by bubbling with 95% O2 / 5% CO2.[4]
-
-
Internal Solution:
-
PNU-282987 Stock Solution:
-
Prepare a 10 mM stock solution in DMSO or 1eq. HCl.[2]
-
Store at -20°C.
-
Dilute to the final desired concentration in the external solution immediately before use.
-
3. Recording Procedure:
-
Place the coverslip with cells in the recording chamber on the microscope stage.
-
Continuously perfuse the chamber with the external solution at a rate of 1.5-2 mL/min.
-
Pull borosilicate glass pipettes to a resistance of 3-7 MΩ when filled with the internal solution.[6]
-
Fill the pipette with the internal solution and mount it on the micromanipulator.
-
Approach a cell and form a gigaohm seal (>1 GΩ).
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -70 mV.[3]
-
Apply PNU-282987 using a fast perfusion system. To observe the rapid activation and desensitization characteristic of α7 nAChR, a rapid application system is crucial.
-
Record the elicited currents using an appropriate amplifier and data acquisition software.
-
To confirm that the recorded currents are mediated by α7 nAChR, the specific antagonist methyllycaconitine (B43530) (MLA) can be co-applied.[3]
Visualizations
Signaling Pathways
Activation of α7 nAChR by PNU-282987 can trigger multiple intracellular signaling cascades. The following diagram illustrates some of the key pathways involved.
Caption: α7 nAChR signaling pathways activated by PNU-282987.
Experimental Workflow
The following diagram outlines the key steps in a typical patch-clamp experiment using PNU-282987.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rndsystems.com [rndsystems.com]
- 3. researchgate.net [researchgate.net]
- 4. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 5. Common components of patch-clamp internal recording solutions can significantly affect protein kinase A activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. docs.axolbio.com [docs.axolbio.com]
Application Notes and Protocols: Cell-Based Assay for PNU-282987 S-Enantiomer Activity at the α7 Nicotinic Acetylcholine Receptor
For Researchers, Scientists, and Drug Development Professionals
Introduction
PNU-282987 is a potent and selective agonist of the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR), a ligand-gated ion channel expressed in the central nervous system and peripheral tissues.[1][2] Activation of α7 nAChR is implicated in various physiological processes, including cognitive function and inflammation, making it a promising therapeutic target for neurological and inflammatory disorders. PNU-282987 exists as two enantiomers, and while the S-enantiomer is recognized as an active form, detailed comparative potency data can be sparse in publicly available literature.[3] The compound N-[(3R)-1-Azabicyclo[2.2.2]oct-3-yl]-4-chlorobenzamide hydrochloride has been identified as a selective α7 nAChR agonist, suggesting that the activity resides primarily in the (R)-enantiomer of the quinuclidine (B89598) moiety.[4][5]
These application notes provide detailed protocols for cell-based assays to characterize the activity of the PNU-282987 S-enantiomer on the human α7 nAChR. The described assays are designed to measure the immediate effect of receptor activation through calcium imaging and to quantify the activation of a key downstream signaling pathway by measuring the phosphorylation of the transcription factor CREB.
Data Presentation
| Compound | Target | Assay Type | Parameter | Value | Reference |
| PNU-282987 (Racemate) | α7 nAChR | Radioligand Binding | Ki | 26 nM | [2] |
| PNU-282987 (Racemate) | α7 nAChR | Functional Assay | EC50 | 154 nM | [1] |
| PNU-282987 (Racemate) | 5-HT3 Receptor | Functional Assay | IC50 | 4541 nM | [1] |
Signaling Pathways and Experimental Workflow
Activation of the α7 nAChR by an agonist like the PNU-282987 S-enantiomer initiates a cascade of intracellular events. The following diagrams illustrate the key signaling pathway and the general experimental workflow for its characterization.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PNU 282987 | Nicotinic (α7) Receptors | Tocris Bioscience [tocris.com]
- 3. glpbio.cn [glpbio.cn]
- 4. researchgate.net [researchgate.net]
- 5. The selective alpha7 nicotinic acetylcholine receptor agonist PNU-282987 [N-[(3R)-1-Azabicyclo[2.2.2]oct-3-yl]-4-chlorobenzamide hydrochloride] enhances GABAergic synaptic activity in brain slices and restores auditory gating deficits in anesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Immunohistochemistry Staining with PNU-282987 S Enantiomer Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction PNU-282987 is a highly selective and potent agonist for the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR).[1] Its S-enantiomer is an active form used in research to investigate the therapeutic potential of activating this receptor in various models of disease, including neuroinflammatory and neurodegenerative disorders.[2][3][4] The α7 nAChR is a ligand-gated ion channel widely expressed in the central nervous system (CNS) on neurons and non-neuronal cells like microglia and astrocytes, as well as on immune cells.[5][6] Activation of α7 nAChR is known to modulate key cellular processes, including inflammation, apoptosis, and synaptic plasticity.[5][6]
Immunohistochemistry (IHC) is a critical technique for visualizing the cellular and subcellular effects of PNU-282987 treatment. It allows for the qualitative and quantitative assessment of changes in protein expression, cell populations, and signaling pathway activation within the morphological context of the tissue. These application notes provide a summary of PNU-282987's mechanism, its effects on various biomarkers, and detailed protocols for performing IHC on tissue from PNU-282987-treated subjects.
Mechanism of Action
PNU-282987 S enantiomer exerts its effects by binding to and activating the α7 nAChR. This receptor is a homopentameric ion channel that, upon activation, exhibits high permeability to calcium ions (Ca²⁺).[7] The subsequent influx of Ca²⁺ triggers a cascade of downstream signaling pathways. The primary mechanisms of action relevant to IHC analysis include:
-
The Cholinergic Anti-Inflammatory Pathway (CAP): Activation of α7 nAChR on immune cells (like microglia and macrophages) and neurons inhibits the production of pro-inflammatory cytokines.[5] This is achieved by modulating pathways such as the Janus kinase 2 (JAK2)-signal transducer and activator of transcription 3 (STAT3) pathway and by inhibiting the activation of the nuclear factor-kappa B (NF-κB) signaling pathway.[7][8][9][10][11]
-
Neuroprotection and Synaptic Plasticity: In the CNS, α7 nAChR activation is linked to neuroprotective effects. It can attenuate apoptosis by activating pro-survival pathways like PI3K/Akt.[6] Furthermore, the resulting calcium signaling can activate the Ca²⁺/calmodulin-dependent protein kinase II (CaMKII)-CREB pathway, which is crucial for regulating the expression of synaptic-associated proteins and improving cognitive functions.[12][13]
Data Presentation: Quantitative Effects of PNU-282987
The following tables summarize the known pharmacological profile of PNU-282987 and its observed effects on various biological markers, which can be assessed using immunohistochemistry.
Table 1: Pharmacological Profile of PNU-282987
| Parameter | Value | Receptor/System | Notes |
|---|---|---|---|
| Kᵢ | 26 nM | α7 nAChR | High binding affinity for the target receptor. |
| EC₅₀ | 154 nM[14] | α7 nAChR | Potent agonist activity. |
| Kᵢ | 930 nM | 5-HT₃ Receptor | Also shows activity at the 5-HT₃ receptor at higher concentrations. |
| IC₅₀ | ≥ 60 µM | α1β1γδ and α3β4 nAChRs | Highly selective for α7 over other nAChR subtypes. |
Table 2: Reported Effects of PNU-282987 Treatment on Protein Expression
| Target Protein | Model System | PNU-282987 Effect | Potential IHC Application |
|---|---|---|---|
| Tyrosine Hydroxylase (TH) | 6-OHDA-lesioned rats (Parkinson's model) | Reduced the loss of TH-positive cells[15] | Assess dopaminergic neuron survival. |
| GFAP (Astrocyte Marker) | 6-OHDA-lesioned rats | Suppressed overactivation (reduced expression)[15] | Measure astrogliosis/neuroinflammation. |
| Foxp3 (Treg Marker) | 6-OHDA-lesioned rats; Sepsis model | Increased number of Foxp3+ cells[15][16] | Evaluate regulatory T cell response. |
| Synaptic Proteins (e.g., PSD-95, Synaptophysin) | APP/PS1 mice (Alzheimer's model) | Increased expression levels[13] | Analyze synaptic integrity and plasticity. |
| p-CREB | Aβ-treated hippocampal neurons | Increased expression[12] | Assess activation of neuroprotective signaling. |
| NF-κB p65 | Cancer-induced bone pain model | Downregulated protein expression[8] | Measure inhibition of inflammatory signaling. |
Table 3: Reported Effects of PNU-282987 on Inflammatory Markers
| Marker | Model System | PNU-282987 Effect | Method of Detection |
|---|---|---|---|
| TNF-α, IL-1β (mRNA) | 6-OHDA-lesioned rats | Decreased expression[15] | RT-PCR |
| IL-5, IL-13 | Allergic airway inflammation model | Decreased levels in BALF and lung tissue[11] | ELISA, RT-PCR |
| TNF-α, IL-6, IL-1β | DSS-induced colitis model | Significantly downregulated expression[10] | Not specified |
Experimental Protocols
A typical experiment involves administering PNU-282987 to an animal model of disease, followed by tissue collection and processing for immunohistochemical analysis.
Protocol 1: In Vivo Treatment of Rodent Models
This protocol provides a general guideline for PNU-282987 administration. The exact dose and schedule should be optimized based on the specific animal model and research question.
-
Reagent Preparation:
-
Dissolve PNU-282987 S enantiomer in a suitable vehicle (e.g., sterile saline or DMSO/corn oil). Solubility information can be found on the supplier's datasheet.[2]
-
Prepare a fresh solution before each injection.
-
-
Animal Groups:
-
Administration:
-
Administer the compound via the chosen route (e.g., i.p. injection).
-
Treatment can be prophylactic (before disease induction) or therapeutic (after disease onset). For example, in a 6-OHDA model, PNU-282987 was injected 2 hours prior to the lesion and then at subsequent time points (days 1, 7, 13).[15]
-
Protocol 2: Tissue Preparation for Immunohistochemistry
This protocol is for preparing brain tissue but can be adapted for other organs.
-
Anesthesia: Deeply anesthetize the animal according to your institution's approved animal care protocols.
-
Transcardial Perfusion:
-
Perform a thoracotomy to expose the heart.
-
Perfuse transcardially, first with 50-100 mL of cold 0.9% saline or Phosphate Buffered Saline (PBS) to clear the blood.
-
Follow with 200-300 mL of cold 4% paraformaldehyde (PFA) in PBS for fixation.
-
-
Tissue Extraction and Post-fixation:
-
Carefully dissect the brain (or other target tissue).
-
Post-fix the tissue in 4% PFA overnight at 4°C.[17]
-
-
Cryoprotection (for frozen sections):
-
Transfer the tissue to a 30% sucrose (B13894) solution in PBS at 4°C.
-
Allow the tissue to equilibrate until it sinks (typically 24-48 hours).
-
Embed the tissue in Optimal Cutting Temperature (OCT) compound and freeze rapidly. Store at -80°C until sectioning.
-
-
Sectioning:
Protocol 3: Free-Floating Immunohistochemistry (Fluorescent Detection)
This protocol is suitable for 30-40 µm thick brain sections.[18][19]
-
Washing and Permeabilization:
-
Place free-floating sections into a 24-well plate.
-
Wash sections 3 times for 10 minutes each in PBS containing 0.3% Triton X-100 (PBS-T). This step also permeabilizes the tissue.
-
-
Blocking:
-
Incubate sections in a blocking solution for 2 hours at room temperature.
-
Blocking Solution: 5% Normal Donkey Serum (or serum from the host species of the secondary antibody) and 0.3% Triton X-100 in PBS.
-
-
Primary Antibody Incubation:
-
Prepare the primary antibody in an antibody dilution buffer (e.g., PBS with 1% Normal Donkey Serum and 0.3% Triton X-100).
-
Remove the blocking solution (do not wash).
-
Incubate sections in the primary antibody solution overnight (or for 48 hours) at 4°C with gentle agitation.
-
-
Washing:
-
Wash sections 4 times for 10 minutes each in PBS-T to remove unbound primary antibody.
-
-
Secondary Antibody Incubation:
-
Incubate sections with the appropriate fluorophore-conjugated secondary antibody, diluted in the antibody dilution buffer.
-
Incubate for 2 hours at room temperature, protected from light.
-
-
Final Washes and Counterstaining:
-
Wash sections 3 times for 10 minutes each in PBS-T, protected from light.
-
Wash once for 10 minutes in PBS.
-
(Optional) Incubate with a nuclear counterstain like DAPI (1 µg/mL in PBS) for 10 minutes.
-
Wash once with PBS.
-
-
Mounting:
-
Carefully mount the sections onto charged microscope slides.
-
Allow the slides to air dry briefly.
-
Apply a drop of anti-fade mounting medium and coverslip.
-
-
Storage and Imaging:
-
Seal the edges of the coverslip with nail polish.
-
Store slides flat at 4°C, protected from light, until imaging with a confocal or fluorescence microscope.
-
References
- 1. A Selective α7 Nicotinic Acetylcholine Receptor Agonist, PNU-282987, Attenuates ILC2s Activation and Alternaria-Induced Airway Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. glpbio.cn [glpbio.cn]
- 5. Cellular responses and functions of α7 nicotinic acetylcholine receptor activation in the brain: a narrative review - Xu - Annals of Translational Medicine [atm.amegroups.org]
- 6. Cellular responses and functions of α7 nicotinic acetylcholine receptor activation in the brain: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of α7 nicotinic receptor in the immune system and intracellular signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. mdpi.com [mdpi.com]
- 10. Protective effect of α7 nicotinic acetylcholine receptor activation on experimental colitis and its mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | A Selective α7 Nicotinic Acetylcholine Receptor Agonist, PNU-282987, Attenuates ILC2s Activation and Alternaria-Induced Airway Inflammation [frontiersin.org]
- 12. Activation of α7 nAChR by PNU-282987 improves synaptic and cognitive functions through restoring the expression of synaptic-associated proteins and the CaM-CaMKII-CREB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Activation of α7 nAChR by PNU-282987 improves synaptic and cognitive functions through restoring the expression of synaptic-associated proteins and the CaM-CaMKII-CREB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Protective Effect of the α7 Nicotinic Receptor Agonist PNU-282987 on Dopaminergic Neurons Against 6-Hydroxydopamine, Regulating Anti-neuroinflammatory and the Immune Balance Pathways in Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The α7 nicotinic acetylcholine receptor agonist PNU-282987 ameliorates sepsis-induced acute kidney injury through CD4+CD25+ regulatory T cells in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Immunohistochemistry (IHC) in mouse brain tissue [bio-protocol.org]
- 18. Immunohistochemistry (IHC) protocol [hellobio.com]
- 19. Immunohistochemistry (IHC) Staining Mouse Brain Sections [protocols.io]
Application Notes and Protocols for Western Blot Analysis of Downstream Targets of PNU-282987 S-enantiomer
Audience: Researchers, scientists, and drug development professionals.
Introduction
PNU-282987 is a highly selective agonist for the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR), a ligand-gated ion channel expressed in the central nervous system and various peripheral tissues, including immune cells.[1][2] The S-enantiomer of PNU-282987 is a potent activator of this receptor.[3][4][5] Activation of α7 nAChR is implicated in various cellular processes, including anti-inflammation, neuroprotection, and cognitive enhancement.[6][7][8] These effects are mediated through the modulation of several downstream signaling pathways.
This document provides detailed application notes and protocols for utilizing the S-enantiomer of PNU-282987 to study its effects on key downstream signaling pathways using Western blot analysis. The primary targets for analysis are the phosphorylation states of key proteins within the PI3K/Akt, JAK2/STAT3, and ERK1/2 pathways.
Downstream Signaling Pathways
Activation of the α7 nAChR by PNU-282987 initiates a cascade of intracellular events, primarily through calcium influx, leading to the activation of multiple signaling pathways.[9]
-
PI3K/Akt Pathway: This pathway is crucial for cell survival, proliferation, and growth.[10][11][12] PNU-282987 has been shown to increase the phosphorylation of Akt, a key component of this pathway, thereby promoting anti-apoptotic effects.[7][13]
-
JAK2/STAT3 Pathway: This pathway is heavily involved in the cholinergic anti-inflammatory pathway.[1][14] PNU-282987 treatment can lead to the phosphorylation of JAK2 and STAT3, which in turn modulates the expression of inflammatory cytokines.[15][16][17]
-
ERK1/2 (MAPK) Pathway: The extracellular signal-regulated kinase (ERK) pathway is involved in a variety of cellular processes, including proliferation, differentiation, and survival. PNU-282987 has been demonstrated to induce the phosphorylation of ERK1/2.[8][18][19]
The following diagram illustrates the signaling cascade initiated by PNU-282987.
Quantitative Data Summary
The following tables summarize typical experimental conditions for PNU-282987 treatment based on published literature. Researchers should optimize these conditions for their specific cell type and experimental setup.
Table 1: PNU-282987 S-enantiomer Concentration for In Vitro Studies
| Cell Type | Effective Concentration (µM) | Downstream Target(s) Analyzed | Reference |
| PC12 cells | 1 - 10 | p-ERK1/2 | [19] |
| RAW 264.7 cells | 1 - 100 | p-ERK1/2, p-c-Jun | [18] |
| Primary Hippocampal Neurons | 10 | p-CaMKII, p-CREB | [6] |
| C2C12 myotubes | Not specified | p-STAT3 | [17] |
Table 2: Treatment Time for In Vitro Studies
| Cell Type | Treatment Time | Downstream Target(s) Analyzed | Reference |
| RAW 264.7 cells | 15 - 120 minutes | p-ERK1/2, p-c-Jun | [18] |
| PC12 cells | 5 - 60 minutes | p-ERK1/2 | [19] |
| Primary Hippocampal Neurons | 24 hours | p-CaMKII, p-CREB | [6] |
Experimental Protocols
General Workflow for Western Blot Analysis
The following diagram outlines the general workflow for performing a Western blot experiment to analyze the downstream targets of PNU-282987.
Detailed Protocol for Western Blot Analysis of Phosphorylated Proteins
This protocol is a general guideline and may require optimization. It is crucial to handle samples carefully to preserve phosphorylation states.[20]
1. Materials and Reagents:
-
PNU-282987 S-enantiomer
-
Cell culture reagents
-
Lysis Buffer (RIPA or similar) supplemented with protease and phosphatase inhibitor cocktails[21]
-
Protein quantification assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer (Tris-Glycine)
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Note: Avoid using non-fat milk for blocking as it contains phosphoproteins that can cause high background.[21]
-
Primary antibodies (specific for the phosphorylated and total forms of the target proteins, e.g., anti-phospho-Akt (Ser473), anti-Akt, anti-phospho-STAT3 (Tyr705), anti-STAT3, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-ERK1/2)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
2. Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere and grow.
-
Once cells reach the desired confluency, treat them with various concentrations of PNU-282987 S-enantiomer for the desired time points (refer to Tables 1 and 2 for guidance). Include a vehicle-treated control group.
3. Sample Preparation:
-
After treatment, wash the cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells on ice using lysis buffer containing protease and phosphatase inhibitors.[21]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
Determine the protein concentration of each sample using a BCA assay or a similar method.
4. SDS-PAGE and Protein Transfer:
-
Normalize the protein concentrations of all samples.
-
Prepare samples by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (typically 20-40 µg) per lane onto an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[20]
5. Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[21]
-
Incubate the membrane with the primary antibody specific for the phosphorylated target protein, diluted in 5% BSA in TBST, overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in 5% BSA in TBST, for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
6. Detection and Analysis:
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions.
-
Incubate the membrane with the substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) form of the protein of interest or a housekeeping protein (e.g., β-actin or GAPDH).[22]
-
Quantify the band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal.
Troubleshooting and Key Considerations
-
Phosphatase Activity: Always use fresh phosphatase inhibitors in your lysis buffer and keep samples on ice to prevent dephosphorylation.[21]
-
Buffer Choice: Use Tris-based buffers (like TBST) for washing and antibody dilutions, as phosphate-based buffers can interfere with the binding of some phospho-specific antibodies.[22]
-
Antibody Validation: Ensure the specificity of your primary antibodies for the phosphorylated and total proteins.
-
Loading Controls: Probing for the total protein is the recommended loading control for phosphorylation studies, as it accounts for any changes in the total expression of the target protein.[23]
-
Optimization: The optimal antibody concentrations and incubation times should be determined empirically for each new antibody and experimental system.
References
- 1. Therapeutic Targeting of α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Nicotinic acetylcholine receptor alpha 7 antibody (ab216485) | Abcam [abcam.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. glpbio.cn [glpbio.cn]
- 6. Activation of α7 nAChR by PNU-282987 improves synaptic and cognitive functions through restoring the expression of synaptic-associated proteins and the CaM-CaMKII-CREB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Alpha7 nicotinic acetylcholine receptor agonist PNU-282987 attenuates early brain injury in a perforation model of subarachnoid hemorrhage in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Protective Effect of the α7 Nicotinic Receptor Agonist PNU-282987 on Dopaminergic Neurons Against 6-Hydroxydopamine, Regulating Anti-neuroinflammatory and the Immune Balance Pathways in Rat [frontiersin.org]
- 9. Alpha7 nAChR-mediated activation of MAP kinase pathways in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 11. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 12. KEGG PATHWAY: PI3K-Akt signaling pathway - Homo sapiens (human) [kegg.jp]
- 13. researchgate.net [researchgate.net]
- 14. α7 Nicotinic Acetylcholine Receptor Stimulation Attenuates Neuroinflammation through JAK2-STAT3 Activation in Murine Models of Intracerebral Hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | A Selective α7 Nicotinic Acetylcholine Receptor Agonist, PNU-282987, Attenuates ILC2s Activation and Alternaria-Induced Airway Inflammation [frontiersin.org]
- 16. JAK2/STAT3 Pathway is Required for α7nAChR-Dependent Expression of POMC and AGRP Neuropeptides in Male Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Chronic exposure to nicotine enhances insulin sensitivity through α7 nicotinic acetylcholine receptor-STAT3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Stimulation of Alpha7 Nicotinic Acetylcholine Receptor Attenuates Nicotine-Induced Upregulation of MMP, MCP-1, and RANTES through Modulating ERK1/2/AP-1 Signaling Pathway in RAW264.7 and MOVAS Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Pharmacology of α7 nicotinic acetylcholine receptor mediated extracellular signal-regulated kinase signalling in PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 21. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 22. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 23. Methods for Detecting Protein Phosphorylation: R&D Systems [rndsystems.com]
Application Notes and Protocols: PNU-282987 S-Enantiomer in Schizophrenia Research Models
For Researchers, Scientists, and Drug Development Professionals
Introduction:
PNU-282987 is a potent and selective agonist for the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR).[1][2] The S-enantiomer of this compound has garnered significant interest in the field of neuroscience, particularly for its potential therapeutic applications in schizophrenia. This document provides detailed application notes and experimental protocols for the use of PNU-282987 S-enantiomer in preclinical schizophrenia research models. It is intended to guide researchers in designing and executing experiments to evaluate the compound's efficacy in ameliorating cognitive deficits and sensorimotor gating impairments, key endophenotypes of schizophrenia.
Cognitive impairments are a core feature of schizophrenia and a major determinant of long-term functional outcomes.[3] The α7 nAChR has been identified as a promising therapeutic target due to its role in various physiological processes, including memory and cognition.[1] Genetic studies and post-mortem brain analyses have linked deficits in α7 nAChR function and expression to schizophrenia.[3] PNU-282987, by selectively activating these receptors, is hypothesized to restore normal neuronal signaling and improve cognitive and sensory processing deficits associated with the disorder.[2][4]
Mechanism of Action:
PNU-282987 acts as a selective agonist at the α7 nAChR, which is a ligand-gated ion channel permeable to calcium.[1] Upon binding, it induces a conformational change in the receptor, leading to channel opening and an influx of calcium ions. This influx triggers downstream signaling cascades, including the CaM-CaMKII-CREB pathway, which is crucial for synaptic plasticity, learning, and memory.[1] Activation of α7 nAChRs by PNU-282987 has been shown to enhance GABAergic synaptic activity in the hippocampus, a brain region critical for memory and sensory gating.[2] This modulation of inhibitory neurotransmission is thought to be a key mechanism by which PNU-282987 ameliorates deficits in auditory gating.[2]
Quantitative Data Summary
The following tables summarize key quantitative data regarding the properties and efficacy of PNU-282987 in relevant preclinical models.
Table 1: In Vitro Receptor Binding and Potency
| Parameter | Value | Species | Reference |
| Ki for α7 nAChR | 27 nM | Rat | [4] |
| IC50 for α1β1γδ nAChRs | ≥ 60 µM | - | |
| IC50 for α3β4 nAChRs | ≥ 60 µM | - | |
| Ki for 5-HT3 receptors | 930 nM | - |
Table 2: Efficacy in Preclinical Schizophrenia Models
| Model | Animal | PNU-282987 Dose | Key Findings | Reference |
| Amphetamine-induced sensory gating deficit | Rat | 1 mg/kg, i.v. | Significantly improved d-amphetamine-induced sensory gating deficits. | [4] |
| Inherent hippocampal gating deficit | Rat | Not specified | Improved inherent hippocampal gating deficit in a subpopulation of anesthetized rats. | [2] |
| Conditioned Avoidance Response (adjunct to risperidone) | Rat | Not specified | Potentiated the effect of a sub-effective dose of risperidone (B510). | [5] |
| Novel Object Recognition | Rat | Not specified | Enhanced recognition memory when given alone. | [5] |
| Methylazoxymethanol acetate (B1210297) (MAM) model | Rat | Not specified | Reduced the hyperdopaminergic tone in MAM rats. | [6] |
| Prepulse Inhibition (adjunct to haloperidol (B65202)/risperidone) | Mouse | 1.0-10.0 mg/kg, i.p. | Increased the effects of haloperidol and risperidone on PPI. | [7] |
| Morris Water Maze | Mouse | 1 mg/kg | Showed beneficial effects on the retention of the water maze. | [8] |
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams illustrate the key signaling pathway activated by PNU-282987 and a typical experimental workflow for its in vivo evaluation.
Caption: PNU-282987 binds to and activates the α7 nAChR, leading to downstream signaling events that enhance synaptic plasticity and GABAergic neurotransmission, ultimately improving cognitive function.
Caption: A generalized workflow for preclinical in vivo studies investigating the effects of PNU-282987 on schizophrenia-related behavioral and electrophysiological measures.
Experimental Protocols
The following are detailed protocols for key experiments used to assess the efficacy of PNU-282987 in animal models of schizophrenia.
Protocol 1: Prepulse Inhibition (PPI) of the Acoustic Startle Response
Objective: To assess sensorimotor gating, a process that is deficient in schizophrenia patients and can be modeled in rodents.[9][10][11][12][13]
Animal Model: DBA/2 mice are often used as they exhibit baseline deficits in PPI.[7] Alternatively, PPI can be disrupted in other strains (e.g., Sprague-Dawley rats) using psychotomimetic agents like phencyclidine (PCP) or apomorphine.[9]
Materials:
-
Startle response measurement system (e.g., SR-LAB, San Diego Instruments)
-
PNU-282987 S-enantiomer
-
Vehicle (e.g., saline, DMSO)
-
Antipsychotic drugs (e.g., haloperidol, risperidone) for adjunct studies
-
Experimental animals (mice or rats)
Procedure:
-
Acclimation: Acclimate animals to the testing room for at least 1 hour before the experiment.
-
Habituation: Place the animal in the startle chamber and allow a 5-minute habituation period with background white noise (e.g., 65-70 dB).
-
Trial Types: The test session consists of various trial types presented in a pseudorandom order:
-
Pulse-alone trials: A high-intensity acoustic stimulus (e.g., 120 dB, 40 ms (B15284909) duration).
-
Prepulse-alone trials: A low-intensity acoustic stimulus (e.g., 3-12 dB above background, 20 ms duration).
-
Prepulse-pulse trials: The prepulse is presented 100 ms before the pulse.
-
No-stimulus trials: Background noise only, to measure baseline movement.
-
-
Drug Administration: Administer PNU-282987 (e.g., 1.0-10.0 mg/kg, i.p.) or vehicle at a designated time before the test session (e.g., 30 minutes).[7] For adjunct studies, co-administer with an antipsychotic.
-
Testing Session: The session typically consists of 50-100 trials with an inter-trial interval of 10-20 seconds.
-
Data Analysis:
-
Measure the startle amplitude as the peak response within a defined window after the stimulus.
-
Calculate PPI as follows: % PPI = 100 - [ (startle amplitude on prepulse-pulse trial / startle amplitude on pulse-alone trial) * 100 ]
-
Compare % PPI between treatment groups using appropriate statistical tests (e.g., ANOVA).
-
Protocol 2: Auditory Sensory Gating (P50 Evoked Potential)
Objective: To measure the suppression of the P50 auditory evoked potential to repeated stimuli, a measure of sensory gating that is impaired in schizophrenia.[14][15][16][17]
Animal Model: Anesthetized rats (e.g., Sprague-Dawley) are commonly used. Deficits can be induced with amphetamine.[2][4][18]
Materials:
-
Electrophysiology recording system (amplifier, data acquisition)
-
Stereotaxic apparatus
-
Recording electrodes (e.g., stainless steel)
-
Reference and ground electrodes
-
Auditory stimulator (clicks)
-
Anesthetic (e.g., chloral (B1216628) hydrate)
-
PNU-282987 S-enantiomer
-
Amphetamine (for deficit induction)
Procedure:
-
Surgery: Anesthetize the rat and place it in the stereotaxic frame. Implant a recording electrode in the hippocampus (CA3 region), a reference electrode, and a ground electrode.
-
Recovery: Allow the animal to recover from surgery if chronic recordings are planned. For acute experiments, proceed after electrode placement.
-
Auditory Stimulation: Present paired auditory clicks (S1 and S2) with a 500 ms inter-stimulus interval. The inter-pair interval should be 10-15 seconds.
-
Recording: Record the evoked potentials (EEG) from the hippocampus. Average the responses to multiple stimulus pairs (e.g., 100-200).
-
Baseline Measurement: Record baseline P50 responses before drug administration.
-
Deficit Induction: If applicable, administer amphetamine to induce a gating deficit.
-
Drug Administration: Administer PNU-282987 (e.g., 1 mg/kg, i.v.) or vehicle.[4]
-
Post-Drug Recording: Record P50 responses at various time points after drug administration.
-
Data Analysis:
-
Identify the P50 wave (a positive-going wave around 50 ms post-stimulus).
-
Measure the amplitude of the P50 response to S1 and S2.
-
Calculate the gating ratio: Gating Ratio = (Amplitude of S2 / Amplitude of S1)
-
A smaller ratio indicates better sensory gating. Compare gating ratios between conditions using statistical tests.
-
Protocol 3: NMDA Receptor Hypofunction Model - Cognitive Assessment
Objective: To evaluate the ability of PNU-282987 to reverse cognitive deficits induced by NMDA receptor antagonists (e.g., MK-801, PCP), which mimic aspects of schizophrenia pathophysiology.[19][20][21][22][23]
Animal Model: Mice or rats (e.g., C57BL/6 mice, Sprague-Dawley rats).
Cognitive Task Example: Novel Object Recognition (NOR)
Materials:
-
Open field arena
-
Two sets of identical objects for habituation
-
One novel object for testing
-
PNU-282987 S-enantiomer
-
NMDA receptor antagonist (e.g., MK-801)
-
Video tracking software
Procedure:
-
Habituation: On day 1, allow each animal to freely explore the empty open field arena for 5-10 minutes.
-
Training (Familiarization) Phase: On day 2, place two identical objects in the arena. Allow the animal to explore for a set period (e.g., 10 minutes).
-
Drug Administration:
-
Administer the NMDA receptor antagonist (e.g., sub-chronic MK-801) to induce a cognitive deficit.
-
Administer PNU-282987 or vehicle prior to the testing phase.
-
-
Testing Phase: After a retention interval (e.g., 1-24 hours), replace one of the familiar objects with a novel object. Place the animal back in the arena and record its exploration behavior for a set period (e.g., 5 minutes).
-
Data Analysis:
-
Measure the time spent exploring each object (novel and familiar).
-
Calculate the discrimination index: Discrimination Index = (Time exploring novel object - Time exploring familiar object) / (Total exploration time)
-
A positive discrimination index indicates successful recognition memory. Compare the indices between treatment groups.
-
The S-enantiomer of PNU-282987 represents a valuable pharmacological tool for investigating the role of the α7 nAChR in the pathophysiology of schizophrenia. The protocols and data presented here provide a framework for researchers to explore its potential to ameliorate the cognitive and sensorimotor gating deficits that are hallmarks of this debilitating disorder. Careful consideration of experimental design, including appropriate animal models, dosing regimens, and behavioral assays, will be crucial for advancing our understanding of the therapeutic potential of α7 nAChR agonists in schizophrenia.
References
- 1. Activation of α7 nAChR by PNU-282987 improves synaptic and cognitive functions through restoring the expression of synaptic-associated proteins and the CaM-CaMKII-CREB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. α7 nicotinic acetylcholine receptors as therapeutic targets in schizophrenia: update on animal and clinical studies and strategies for the future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. α7 Nicotinic Receptor Agonists: Potential Therapeutic Drugs for Treatment of Cognitive Impairments in Schizophrenia and Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alpha7 nicotinic acetylcholine receptor agonists and PAMs as adjunctive treatment in schizophrenia. An experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. S232. ALPHA7 NICOTINIC RECEPTOR AGONISTS REVERSE THE HYPERDOPAMINERGIC STATE IN THE MAM MODEL OF SCHIZOPHRENIA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Behavioral effects of PNU-282987, an alpha7 nicotinic receptor agonist, in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Pharmacological studies of prepulse inhibition models of sensorimotor gating deficits in schizophrenia: a decade in review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Prepulse Inhibition and Genetic Mouse Models of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Prepulse inhibition and genetic mouse models of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Prepulse inhibition of the startle reflex: a window on the brain in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Targeting of α7 Nicotinic Acetylcholine Receptors in the Treatment of Schizophrenia and the Use of Auditory Sensory Gating as a Translational Biomarker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Schizophrenia, sensory gating, and nicotinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Normalization by nicotine of deficient auditory sensory gating in the relatives of schizophrenics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. P50 inhibitory sensory gating in schizophrenia: analysis of recent studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Nicotinic cholinergic normalization of amphetamine-induced loss of auditory gating in freely moving rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Frontiers | NMDAR Hypofunction Animal Models of Schizophrenia [frontiersin.org]
- 20. The NMDA receptor hypofunction model of psychosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Frontiers | Drugs Based on NMDAR Hypofunction Hypothesis in Schizophrenia [frontiersin.org]
- 22. The origin of NMDA receptor hypofunction in schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 23. NMDA receptor hypofunction model of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: PNU-282987 (S-enantiomer) for Inflammatory Bowel Disease (IBD) Research
Introduction
Inflammatory Bowel Disease (IBD), encompassing conditions like ulcerative colitis and Crohn's disease, is a chronic inflammatory disorder of the gastrointestinal tract with no definitive cure[1][2][3]. A key area of research is the cholinergic anti-inflammatory pathway (CAP), a neuro-immune mechanism that regulates systemic inflammation[4]. This pathway is primarily mediated by the α7 nicotinic acetylcholine (B1216132) receptor (α7nAChR)[5]. PNU-282987 is a potent and selective agonist for the α7nAChR, with its activity attributed to the S-enantiomer[6]. Activation of α7nAChR by PNU-282987 has been shown to suppress inflammatory responses, making it a valuable pharmacological tool for studying IBD pathogenesis and evaluating potential therapeutic strategies[2][7]. These notes provide detailed applications and protocols for utilizing PNU-282987 in IBD research.
Mechanism of Action
PNU-282987 exerts its anti-inflammatory effects by activating α7nAChRs, which are expressed on various immune cells, including macrophages and neutrophils, found extensively in inflamed intestinal tissue[1][2][3]. This activation initiates a signaling cascade that interferes with key pro-inflammatory pathways. Specifically, PNU-282987 has been demonstrated to inhibit the overactivation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are central to the production of inflammatory mediators[1][2][3][8]. By suppressing these pathways, PNU-282987 significantly reduces the secretion of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β), thereby mitigating intestinal inflammation and tissue damage[1][2][9].
Applications in IBD Research
PNU-282987 is utilized in both in vivo and in vitro models to investigate IBD.
-
In Vivo Models: The most common application is in chemically-induced colitis models, such as the Dextran Sulfate Sodium (DSS) model in mice[1][10]. In these models, PNU-282987 treatment has been shown to significantly ameliorate disease symptoms, including reducing weight loss, improving stool consistency, decreasing rectal bleeding, and reversing the shortening of the colon[1][3]. Histological analysis reveals that the compound reduces mucosal damage and the infiltration of inflammatory cells like macrophages and neutrophils into the colonic tissue[1].
-
In Vitro Models: PNU-282987 is used to study the direct effects on immune cells. In macrophage cell lines (e.g., RAW264.7) stimulated with lipopolysaccharide (LPS) to mimic an inflammatory state, PNU-282987 treatment significantly reduces the expression and secretion of pro-inflammatory cytokines[1][5]. These models are crucial for dissecting the specific molecular pathways modulated by α7nAChR activation[1][5].
Data Presentation
Table 1: Summary of In Vivo Efficacy in DSS-Induced Colitis Mouse Model
| Parameter | DSS Model Group (Vehicle) | DSS + PNU-282987 (10 mg/kg) | Outcome of PNU-282987 Treatment | Citations |
| Body Weight | Significant loss | Attenuated weight loss | Protective | [1][11] |
| Disease Activity Index (DAI) | Significantly increased | Significantly reduced | Amelioration of disease severity | [1][11] |
| Colon Length | Significantly shortened | Significantly reversed shortening | Reduction of inflammation/edema | [1][3][11] |
| Histological Damage | Severe crypt loss, mucosal damage, inflammatory infiltrate | Reduced loss of crypts and goblet cells, less damage | Tissue protection | [1][3] |
| Macrophage (F4/80) Infiltration | Increased | Significantly reduced | Reduced immune cell infiltration | [1] |
| Neutrophil (Ly6G) Infiltration | Increased | Significantly reduced | Reduced immune cell infiltration | [1] |
| Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) | Substantially upregulated in colon tissue | Significantly reduced expression | Anti-inflammatory effect | [1][9] |
| NF-κB and MAPK Pathways (p-P65, p-ERK, etc.) | Markedly increased phosphorylation | Markedly decreased phosphorylation | Inhibition of pro-inflammatory signaling | [1][3] |
Table 2: Summary of In Vitro Effects on LPS-Stimulated Macrophages
| Parameter | LPS-Stimulated Macrophages (Vehicle) | LPS + PNU-282987 | Outcome of PNU-282987 Treatment | Citations |
| Cell Line | RAW264.7 | RAW264.7 | N/A | [1][5] |
| TNF-α, IL-1β mRNA Expression | Upregulated | Significantly decreased | Transcriptional suppression | [5] |
| IL-6 mRNA and Protein Expression | Upregulated | Significantly decreased | Transcriptional and translational suppression | [5] |
| Phagocytosis Ability (E. coli) | Significantly increased | Significantly decreased | Inhibition of macrophage activation | [1] |
| NF-κB and MAPK Phosphorylation | Notably increased | Significantly downregulated | Inhibition of pro-inflammatory signaling | [1] |
Experimental Protocols
Protocol 1: In Vivo Evaluation of PNU-282987 in a DSS-Induced Colitis Mouse Model
This protocol describes the induction of acute colitis using DSS and subsequent treatment with PNU-282987 to evaluate its therapeutic effects.
Materials:
-
C57BL/6 mice (6-8 weeks old)
-
Dextran Sulfate Sodium (DSS, MW: 36-50 kDa)
-
PNU-282987 (S-enantiomer)
-
Sterile Saline
-
Standard animal housing and care facilities
Procedure:
-
Acclimatization: Acclimate mice for at least one week before the experiment.
-
Group Allocation: Randomly divide mice into four groups (n=6-8 per group):
-
Control: Regular drinking water + saline injection.
-
DSS Model: 3% DSS in drinking water + saline injection.
-
PNU-282987 Treatment: 3% DSS in drinking water + PNU-282987 injection.
-
PNU-282987 Control: Regular drinking water + PNU-282987 injection.
-
-
Colitis Induction: For the DSS and treatment groups, replace regular drinking water with a 3% (w/v) DSS solution for 9 consecutive days[1][2][3].
-
Drug Administration:
-
Prepare PNU-282987 in sterile saline.
-
Administer PNU-282987 (10 mg/kg) or an equivalent volume of saline via intraperitoneal (i.p.) injection daily for 9 days[1].
-
-
Clinical Monitoring: Record body weight, stool consistency, and presence of blood in feces daily to calculate the Disease Activity Index (DAI).
-
Termination and Sample Collection: On day 9, euthanize the mice.
-
Endpoint Analysis:
-
Macroscopic: Measure the length of the colon from the cecum to the anus as an indicator of inflammation[11].
-
Histology: Fix a distal segment of the colon in formalin for paraffin (B1166041) embedding and Hematoxylin and Eosin (H&E) staining to assess epithelial damage and inflammatory cell infiltration[1].
-
Molecular Analysis: Snap-freeze colon tissue samples for subsequent protein (Western Blot, ELISA) or mRNA (qPCR) analysis to quantify cytokine levels (TNF-α, IL-6) and the phosphorylation status of NF-κB and MAPK pathway proteins[1][3].
-
Protocol 2: In Vitro Anti-Inflammatory Assay in Macrophage Cell Culture
This protocol details the procedure for assessing the anti-inflammatory effects of PNU-282987 on LPS-stimulated macrophages.
References
- 1. Protective effect of α7 nicotinic acetylcholine receptor activation on experimental colitis and its mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protective effect of α7 nicotinic acetylcholine receptor activation on experimental colitis and its mechanism [agris.fao.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Nicotinic Acetylcholine Receptor Involvement in Inflammatory Bowel Disease and Interactions with Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. selleckchem.com [selleckchem.com]
- 7. biorxiv.org [biorxiv.org]
- 8. [PDF] Protective effect of α7 nicotinic acetylcholine receptor activation on experimental colitis and its mechanism | Semantic Scholar [semanticscholar.org]
- 9. mdpi.com [mdpi.com]
- 10. In Vivo models [ibd-biotech.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Calcium Imaging in Primary Neurons with PNU-282987 S-enantiomer
For Researchers, Scientists, and Drug Development Professionals
Introduction
PNU-282987 is a potent and selective agonist of the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR), a ligand-gated ion channel highly expressed in the central nervous system and implicated in cognitive processes such as learning and memory. The commercially available and most studied form of PNU-282987 is the (3R)-enantiomer. However, the S-enantiomer is also available and its activity as an α7 nAChR agonist has been noted. Activation of α7 nAChRs leads to a rapid influx of calcium ions (Ca²⁺), initiating a cascade of intracellular signaling events. This makes calcium imaging a powerful tool to study the functional activity of these receptors in response to specific agonists like the S-enantiomer of PNU-282987.
These application notes provide a comprehensive guide for researchers to perform calcium imaging experiments in primary neurons using the S-enantiomer of PNU-282987. The protocols cover primary neuron culture, fluorescent calcium indicator loading, and image acquisition and analysis.
Mechanism of Action and Signaling Pathway
PNU-282987, as a selective α7 nAChR agonist, binds to the receptor and induces a conformational change that opens the ion channel. Due to the high permeability of α7 nAChRs to calcium, this activation results in a significant influx of extracellular Ca²⁺ into the neuron. This initial calcium transient can be further amplified by calcium-induced calcium release (CICR) from intracellular stores like the endoplasmic reticulum. The rise in intracellular calcium concentration ([Ca²⁺]i) acts as a second messenger, activating downstream signaling pathways critical for neuronal function. One of the key pathways activated by α7 nAChR-mediated calcium influx is the Calmodulin (CaM) - Ca²⁺/calmodulin-dependent protein kinase II (CaMKII) - cAMP response element-binding protein (CREB) pathway, which plays a crucial role in synaptic plasticity and gene expression.
Troubleshooting & Optimization
PNU-282987 S enantiomer free base solubility in PBS and other buffers
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the solubility of PNU-282987 S-enantiomer free base in PBS and other common buffers. It includes troubleshooting guides and frequently asked questions to address common experimental challenges.
Solubility Data
The solubility of PNU-282987 S-enantiomer free base is highly dependent on the solvent and the pH of the aqueous medium. As a free base, its solubility in aqueous solutions is expected to increase at a lower pH.
| Solvent/Buffer | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |
| DMSO | 53 | 200.18 | Fresh, moisture-free DMSO is recommended to achieve maximum solubility.[1] |
| 1 eq. HCl | 26.48 | 100 | Data for the racemate, but indicates good solubility in acidic conditions.[2] |
| PBS (Phosphate-Buffered Saline) | Sparingly soluble | Sparingly soluble | As a weakly basic compound, the free base form has limited solubility in neutral buffers like PBS (pH 7.4). |
| Aqueous Buffers (General) | Sparingly soluble | Sparingly soluble | Solubility is pH-dependent; lower pH will generally increase solubility. |
Experimental Protocols
Protocol for Determining Aqueous Solubility (Shake-Flask Method)
This protocol outlines the equilibrium solubility determination using the shake-flask method, a gold standard for solubility measurement.
-
Preparation of Saturated Solution:
-
Add an excess amount of PNU-282987 S-enantiomer free base to a known volume of the desired buffer (e.g., PBS, pH 7.4) in a sealed container.
-
Ensure there is undissolved solid present to confirm saturation.
-
-
Equilibration:
-
Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) using an orbital shaker for a sufficient period (typically 24-48 hours) to reach equilibrium.
-
-
Phase Separation:
-
Separate the undissolved solid from the solution by centrifugation at a high speed (e.g., 14,000 rpm for 15 minutes) or by filtration using a suitable filter (e.g., 0.22 µm PVDF).
-
-
Quantification:
-
Carefully collect the supernatant.
-
Determine the concentration of the dissolved PNU-282987 S-enantiomer in the supernatant using a validated analytical method, such as HPLC-UV.
-
Prepare a standard curve with known concentrations of the compound to accurately quantify the solubility.
-
Troubleshooting Guide & FAQs
Q1: I am observing precipitation when I dilute my DMSO stock of PNU-282987 S-enantiomer free base into PBS. What should I do?
A1: This is a common issue when diluting a compound from a high-solubility organic solvent into an aqueous buffer where it has lower solubility. Here are some steps to troubleshoot this:
-
Lower the Final Concentration: The most straightforward solution is to use a lower final concentration of the compound in your assay.
-
Optimize DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is as low as possible (ideally ≤ 0.1%) to minimize its effect on the experiment, while still maintaining the compound's solubility.
-
pH Adjustment: Since PNU-282987 is a free base, its solubility will increase in more acidic conditions. If your experimental conditions allow, lowering the pH of the buffer can improve solubility.
-
Use of Co-solvents: In some cases, the use of a small percentage of a pharmaceutically acceptable co-solvent in the final aqueous solution can help maintain solubility.
-
Sonication: Gentle sonication of the solution after dilution can help to redissolve small amounts of precipitate.
-
Warming: Gently warming the solution to 37°C may aid in dissolution, but be cautious of potential compound degradation with prolonged heat exposure.
Q2: How can I prepare a working solution of PNU-282987 S-enantiomer free base in an aqueous buffer for my cell-based assay?
A2: Given the limited aqueous solubility of the free base at neutral pH, the following approach is recommended:
-
Prepare a High-Concentration Stock in DMSO: Dissolve the PNU-282987 S-enantiomer free base in 100% DMSO to create a concentrated stock solution (e.g., 10-50 mM).
-
Intermediate Dilutions: If necessary, perform intermediate dilutions of your stock solution in DMSO.
-
Final Dilution into Aqueous Buffer: Directly before use, perform the final dilution of the DMSO stock into your pre-warmed aqueous buffer or cell culture medium. Add the DMSO stock to the buffer dropwise while vortexing to ensure rapid mixing and minimize precipitation. The final DMSO concentration should be kept to a minimum and be consistent across all experimental conditions.
Q3: What is the expected solubility of the hydrochloride salt of PNU-282987 S-enantiomer in PBS?
Visualizations
Experimental Workflow for Solubility Determination
Caption: A flowchart of the shake-flask method for determining aqueous solubility.
PNU-282987 Signaling Pathway
Caption: PNU-282987 activates α7 nAChR, modulating key downstream signaling pathways.
References
PNU-282987 S enantiomer stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of the S-enantiomer of PNU-282987.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for solid PNU-282987?
A1: For long-term storage, solid PNU-282987 should be stored at -20°C, where it is stable for at least three years.[1] Some suppliers indicate that the compound is stable for at least four years under these conditions.[2] For short-term storage, room temperature is also acceptable.[3]
Q2: How should I prepare and store stock solutions of PNU-282987?
A2: PNU-282987 is soluble in several common laboratory solvents. For stock solutions, it is recommended to use fresh, anhydrous DMSO, as moisture can reduce solubility.[1] The compound is also soluble in ethanol (B145695) and 1eq. HCl.[2][3] Once prepared, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to one year or at -20°C for one to six months.[1][4]
Q3: Is the PNU-282987 I purchased the S-enantiomer?
A3: Yes, the commonly available form of PNU-282987 is the S-enantiomer, chemically designated as N-(3R)-1-Azabicyclo[2.2.2]oct-3-yl-4-chlorobenzamide.[2][3]
Q4: What is the stability of PNU-282987 in aqueous solutions?
A4: While PNU-282987 is soluble in PBS (pH 7.2) up to 5 mg/ml, it is generally recommended to prepare fresh aqueous solutions for immediate use.[2] If you need to use a water-based stock solution, it should be filtered through a 0.22 μm filter before use.[4] The long-term stability in aqueous solutions is not well-documented, and it is best practice to minimize storage time.
Storage and Stability Data
| Form | Storage Temperature | Duration | Solvent | Concentration |
| Solid | Room Temperature | Short-term | N/A | N/A |
| -20°C | ≥ 4 years[2] | N/A | N/A | |
| Stock Solution | -80°C | 1 year[1][4] | DMSO, Ethanol | Up to 100 mM in DMSO[3] |
| -20°C | 1-6 months[1][4] | DMSO, Ethanol | Up to 53 mg/mL in Ethanol[1] | |
| 4°C | Short-term | N/A | N/A |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent or lower than expected experimental results. | Compound degradation due to improper storage. | Ensure the solid compound and stock solutions are stored at the recommended temperatures and protected from moisture. Use fresh aliquots for each experiment to avoid freeze-thaw cycles. |
| Inaccurate concentration of stock solution. | Use the batch-specific molecular weight provided on the certificate of analysis for calculations.[3] Ensure complete dissolution of the compound when preparing stock solutions; sonication may be required for aqueous solutions.[4] | |
| Precipitation observed in stock solution upon thawing. | Solution has exceeded its stability at the storage temperature. | Prepare a fresh stock solution. If using DMSO, ensure it is anhydrous as absorbed moisture can reduce solubility.[1] |
| Reduced cell viability or unexpected off-target effects. | Solvent toxicity. | Ensure the final concentration of the solvent (e.g., DMSO) in your experimental medium is below the tolerance level for your cell line. |
| Compound degradation into active or toxic byproducts. | While specific degradation pathways are not well-documented, minimizing storage time of solutions and protecting them from light can reduce the risk of degradation. |
Experimental Protocols
Protocol for Preparation of a 10 mM Stock Solution in DMSO:
-
Determine the Mass: Weigh out the required mass of PNU-282987 powder using an analytical balance. For example, to prepare 1 mL of a 10 mM solution (MW: 264.75 g/mol ), you would need 2.6475 mg of the compound.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to the solid compound in a sterile microcentrifuge tube.
-
Dissolution: Vortex the solution until the solid is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to minimize freeze-thaw cycles. Store the aliquots at -80°C for long-term storage (up to 1 year) or -20°C for shorter-term storage (1-6 months).[1][4]
Visualizations
Caption: PNU-282987 activates the α7nAChR, initiating the PI3K/Akt signaling pathway, which promotes neuroprotection by inhibiting apoptosis.
Caption: A logical workflow for troubleshooting inconsistent experimental outcomes potentially related to PNU-282987 stability.
References
Technical Support Center: PNU-282987 S-Enantiomer in Cell Culture
Welcome to the technical support center for the use of PNU-282987 S-enantiomer in cell culture applications. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their experiments.
Frequently Asked Questions (FAQs)
Q1: What is PNU-282987 and what is its mechanism of action?
PNU-282987 is a potent and highly selective agonist for the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR).[1][2] Its S-enantiomer is also an active form that targets this receptor.[3][4][5] Activation of α7 nAChRs, which are ligand-gated ion channels, leads to an influx of cations (primarily Ca2+) and subsequent modulation of various intracellular signaling pathways.[6][7]
Q2: What are the common applications of PNU-282987 in cell culture?
PNU-282987 is widely used in vitro to study the role of α7 nAChR activation in various cellular processes, including:
-
Neuroprotection against excitotoxicity.[8]
-
Modulation of synaptic activity.[9]
-
Induction of cell proliferation and differentiation.[13]
-
Investigation of signaling pathways in neurological and inflammatory disorders.[6][14][15]
Q3: How should I prepare a stock solution of PNU-282987?
PNU-282987 is soluble in dimethyl sulfoxide (B87167) (DMSO) and 1eq. HCl.[2][16] For cell culture experiments, it is recommended to prepare a concentrated stock solution in sterile, anhydrous DMSO. For example, a 100 mM stock can be prepared and stored at -20°C or -80°C for long-term stability.[1][17] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[1] When preparing working solutions, the final concentration of DMSO in the cell culture medium should be kept low (typically <0.1%) to avoid solvent-induced cytotoxicity.
Q4: What is a typical working concentration range for PNU-282987 in cell culture?
The optimal concentration of PNU-282987 can vary significantly depending on the cell type and the specific biological question being investigated. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific model. The table below provides a summary of concentrations used in various studies.
Data Summary: PNU-282987 Concentrations in Cell Culture
| Cell Type | Concentration Range | Application | Reference |
| Primary Hippocampal Neurons | 30 µM | Inducing maximal cell currents | [18] |
| Retinal Ganglion Cells (RGCs) | 10 µM - 1 mM (intravitreal) | Neuroprotection | [19][20] |
| Retinal Ganglion Cells (in vitro) | Low to mid-nanomolar | Neuroprotection against glutamate | [8] |
| Astrocytes | 5 µM | Inhibition of Amyloid-β aggregation | [15] |
| C2C12 Myotubes | Not specified | Glucose uptake | [21] |
| Murine Lung ILC2s | Not specified | Inhibition of proliferation | [22][23] |
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| No observable effect of PNU-282987 | Sub-optimal concentration: The concentration used may be too low to elicit a response in your specific cell type. | Perform a dose-response curve to determine the EC50 for your experimental endpoint. Start with a broad range of concentrations (e.g., 1 nM to 100 µM). |
| Low α7 nAChR expression: The cell line you are using may not express sufficient levels of the α7 nAChR. | Verify the expression of α7 nAChR in your cells using techniques like qPCR, Western blot, or immunocytochemistry. | |
| Compound degradation: Improper storage or handling of the PNU-282987 stock solution may have led to its degradation. | Prepare a fresh stock solution from a reliable source. Aliquot and store at -80°C, avoiding multiple freeze-thaw cycles.[1] | |
| High cell death or cytotoxicity | High PNU-282987 concentration: Although generally considered non-toxic at effective concentrations, very high concentrations may induce off-target effects or cytotoxicity. | Perform a cell viability assay (e.g., MTT, LDH) to determine the cytotoxic concentration range for your cells. One study showed no significant cell death in bone marrow-derived macrophages over a 128-fold concentration range.[24] |
| DMSO toxicity: The final concentration of DMSO in the culture medium may be too high. | Ensure the final DMSO concentration is below 0.1%. Prepare intermediate dilutions of your stock solution in culture medium to minimize the volume of DMSO added. | |
| Inconsistent or variable results | Cell passage number: The expression of receptors and signaling components can change with increasing cell passage. | Use cells within a consistent and low passage number range for all experiments. |
| Incomplete dissolution: The compound may not be fully dissolved in the stock solution or working solution. | Ensure complete dissolution of PNU-282987 in DMSO before preparing further dilutions. Gentle warming or vortexing may be necessary. For aqueous solutions, sonication might be required.[25] | |
| Adherent cells not attaching | This is a general cell culture issue. Ensure the culture vessel surface is appropriate for adherent cells and consider using a coating agent like poly-L-lysine if needed.[26] |
Experimental Protocols
Protocol 1: General Procedure for PNU-282987 Treatment in Cell Culture
-
Cell Seeding: Plate your cells at the desired density in a suitable culture vessel and allow them to adhere and stabilize overnight, or as required by your specific cell type.
-
Preparation of Working Solution:
-
Thaw a frozen aliquot of your PNU-282987 DMSO stock solution.
-
Prepare a series of dilutions of the stock solution in serum-free culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration remains constant across all conditions, including the vehicle control.
-
-
Treatment:
-
Remove the existing culture medium from the cells.
-
Add the medium containing the appropriate concentration of PNU-282987 or the vehicle control (medium with the same final DMSO concentration).
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours). This should be optimized for your specific experiment.
-
-
Downstream Analysis: Following incubation, proceed with your planned downstream assays, such as cell viability assays, protein extraction for Western blotting, RNA isolation for qPCR, or immunocytochemistry.
Protocol 2: Proliferation Assay using Trypan Blue
This protocol is adapted from a study on ILC2s.[22]
-
Cell Culture: Culture your cells with or without different concentrations of PNU-282987 for the desired duration (e.g., 72 hours).
-
Cell Staining:
-
Collect the cell suspension.
-
Add a 0.4% trypan blue staining solution to the cell suspension at a 1:1 ratio.
-
-
Cell Counting:
-
Gently mix and load the stained cell suspension onto a hemocytometer.
-
Count the number of viable (unstained) and non-viable (blue) cells under a light microscope within one minute of staining.
-
-
Calculation: Calculate the cell concentration and the percentage of viable cells.
Visualizations
Signaling Pathways
Activation of the α7 nAChR by PNU-282987 can trigger multiple downstream signaling cascades. Below are diagrams of key pathways identified in the literature.
Caption: PNU-282987/α7 nAChR-mediated CaM-CaMKII-CREB signaling pathway.[6][7]
Caption: The ERK/CREB signaling cascade activated by PNU-282987.[14][27]
Caption: PNU-282987 activates the PI3K/Akt pathway to inhibit Aβ aggregation.[15]
Experimental Workflow
Caption: A generalized workflow for cell culture experiments using PNU-282987.
References
- 1. selleckchem.com [selleckchem.com]
- 2. PNU 282987 | Nicotinic (α7) Receptors | Tocris Bioscience [tocris.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. glpbio.cn [glpbio.cn]
- 6. Activation of α7 nAChR by PNU-282987 improves synaptic and cognitive functions through restoring the expression of synaptic-associated proteins and the CaM-CaMKII-CREB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activation of α7 nAChR by PNU-282987 improves synaptic and cognitive functions through restoring the expression of synaptic-associated proteins and the CaM-CaMKII-CREB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Target identification and validation of the alpha7 nicotinic acetylcholine receptor as a potential therapeutic target in retinal disease [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Protective Effect of the α7 Nicotinic Receptor Agonist PNU-282987 on Dopaminergic Neurons Against 6-Hydroxydopamine, Regulating Anti-neuroinflammatory and the Immune Balance Pathways in Rat [frontiersin.org]
- 11. The α7 nicotinic acetylcholine receptor agonist PNU-282987 ameliorates sepsis-induced acute kidney injury through CD4+CD25+ regulatory T cells in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 13. Stimulation of α7 nAChR leads to regeneration of damaged neurons in adult mammalian retinal disease models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. PNU282987 inhibits amyloid-β aggregation by upregulating astrocytic endogenous αB-crystallin and HSP-70 via regulation of the α7AChR, PI3K/Akt/HSF-1 signaling axis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. rndsystems.com [rndsystems.com]
- 17. Quantification of Proliferating and Mitotically Active Retinal Cells in Mice by Flow Cytometry [bio-protocol.org]
- 18. Effect of Intrahippocampal Administration of α7 Subtype Nicotinic Receptor Agonist PNU-282987 and Its Solvent Dimethyl Sulfoxide on the Efficiency of Hypoxic Preconditioning in Rats [mdpi.com]
- 19. A Nicotinic Acetylcholine Receptor Agonist Prevents Loss of Retinal Ganglion Cells in a Glaucoma Model - PMC [pmc.ncbi.nlm.nih.gov]
- 20. iovs.arvojournals.org [iovs.arvojournals.org]
- 21. Chronic exposure to nicotine enhances insulin sensitivity through α7 nicotinic acetylcholine receptor-STAT3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Frontiers | A Selective α7 Nicotinic Acetylcholine Receptor Agonist, PNU-282987, Attenuates ILC2s Activation and Alternaria-Induced Airway Inflammation [frontiersin.org]
- 23. A Selective α7 Nicotinic Acetylcholine Receptor Agonist, PNU-282987, Attenuates ILC2s Activation and Alternaria-Induced Airway Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 24. biorxiv.org [biorxiv.org]
- 25. medchemexpress.com [medchemexpress.com]
- 26. Cell culture troubleshooting | Proteintech Group [ptglab.com]
- 27. α7 Nicotinic Acetylcholine Receptor Agonist PNU-282987 Ameliorates Cognitive Impairment Induced by Chronic Intermittent Hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential off-target effects of PNU-282987 S enantiomer at high concentrations
This technical support center provides researchers, scientists, and drug development professionals with detailed information regarding the potential off-target effects of the PNU-282987 S-enantiomer, particularly at high concentrations. This resource includes frequently asked questions (FAQs), troubleshooting guides for common experimental issues, detailed experimental protocols, and summaries of key data.
Frequently Asked Questions (FAQs)
Q1: What is the primary molecular target of PNU-282987?
A1: PNU-282987 is a potent and highly selective agonist for the α7 nicotinic acetylcholine (B1216132) receptor (nAChR).[1]
Q2: What are the known off-target effects of PNU-282987, especially at high concentrations?
A2: The primary identified off-target interaction for PNU-282987 is with the serotonin (B10506) type-3 (5-HT3) receptor, where it acts as a functional antagonist.[1] This interaction, however, is significantly weaker than its affinity for the α7 nAChR. Screening against a panel of 32 other receptors at a concentration of 1 μM showed no significant activity. At high concentrations (e.g., 30 µM), PNU-282987 has been observed to evoke currents in rat hippocampal neurons in a manner that is blockable by the α7 nAChR antagonist MLA, suggesting that even at these concentrations, its effects are primarily mediated through its on-target activity.[1]
Q3: How significant is the interaction of PNU-282987 with the 5-HT3 receptor?
A3: The affinity of PNU-282987 for the 5-HT3 receptor is considerably lower than for the α7 nAChR. The binding affinity (Ki) for the 5-HT3 receptor is 930 nM, compared to 26 nM for the α7 nAChR. Functionally, it acts as an antagonist at the 5-HT3 receptor with an IC50 of 4541 nM.[1] This represents a selectivity of approximately 35-fold in terms of binding affinity and a much larger window in terms of functional agonism at α7 nAChR versus antagonism at 5-HT3.
Q4: Can high concentrations of PNU-282987 lead to non-specific binding in my experiments?
A4: Yes, as with any small molecule, using excessively high concentrations can lead to non-specific binding and potentially confounding results. It is crucial to carefully determine the optimal concentration range for your specific assay. If you suspect non-specific binding, it is recommended to include appropriate controls, such as a structurally related but inactive compound, and to perform saturation binding experiments to identify the specific binding window.
Q5: Are there any other potential off-target effects I should be aware of?
A5: PNU-282987 displays negligible blockade of other nAChR subtypes, such as α1β1γδ and α3β4, with IC50 values greater than or equal to 60 μM. While comprehensive screening at very high concentrations (e.g., >10 µM) is not extensively reported in publicly available literature, the existing data suggests a high degree of selectivity for the α7 nAChR.
Data Summary
The following tables summarize the quantitative data regarding the on-target and off-target interactions of PNU-282987.
Table 1: Binding Affinity and Functional Potency of PNU-282987
| Target | Ligand Action | Parameter | Value (nM) | Reference |
| α7 nAChR | Agonist | Ki | 26 | |
| α7 nAChR | Agonist | EC50 | 154 | [1] |
| 5-HT3 Receptor | Antagonist | Ki | 930 | |
| 5-HT3 Receptor | Antagonist | IC50 | 4541 | [1] |
Table 2: Selectivity Profile of PNU-282987 at Other Receptors
| Receptor Subtype | Action | Parameter | Concentration Tested (µM) | Result | Reference |
| α1β1γδ nAChR | Blockade | IC50 | ≥ 60 | Negligible | |
| α3β4 nAChR | Blockade | IC50 | ≥ 60 | Negligible | |
| Panel of 32 Receptors | - | - | 1 | Inactive |
Signaling Pathways
The following diagrams illustrate the primary signaling pathways associated with the on-target (α7 nAChR) and off-target (5-HT3) receptors.
Caption: Signaling pathway of the α7 nicotinic acetylcholine receptor.
Caption: Signaling pathway of the 5-HT3 receptor.
Experimental Protocols
Protocol 1: Radioligand Binding Assay for α7 nAChR Affinity
This protocol is a general guideline for determining the binding affinity (Ki) of PNU-282987 for the α7 nAChR using a competitive radioligand binding assay.
-
Materials:
-
Cell membranes expressing human α7 nAChR
-
Radioligand: [³H]-Methyllycaconitine ([³H]-MLA) or [¹²⁵I]-α-Bungarotoxin
-
PNU-282987 S-enantiomer
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂)
-
Non-specific binding control: A high concentration of a known α7 nAChR ligand (e.g., 1 µM unlabeled MLA or nicotine)
-
96-well microplates
-
Glass fiber filters
-
Scintillation fluid
-
Microplate harvester and scintillation counter
-
-
Procedure:
-
Prepare a dilution series of PNU-282987 in assay buffer.
-
In a 96-well plate, add assay buffer, the appropriate concentration of cell membranes, and the PNU-282987 dilutions.
-
For total binding wells, add vehicle instead of PNU-282987. For non-specific binding wells, add the non-specific binding control.
-
Add the radioligand at a concentration at or below its Kd to all wells.
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-120 minutes).
-
Terminate the assay by rapid filtration through glass fiber filters using a microplate harvester.
-
Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.
-
Dry the filters, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the PNU-282987 concentration and fit the data to a one-site competition model to determine the IC50.
-
Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Functional Assay for 5-HT3 Receptor Antagonism
This protocol outlines a general method for assessing the functional antagonism of PNU-282987 at the 5-HT3 receptor using a cell-based calcium influx assay.
-
Materials:
-
HEK293 cells stably expressing the human 5-HT3 receptor
-
Serotonin (5-HT)
-
PNU-282987 S-enantiomer
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES, pH 7.4)
-
96- or 384-well black, clear-bottom microplates
-
Fluorescence plate reader with kinetic reading capabilities
-
-
Procedure:
-
Seed the HEK293-5HT3 cells into the microplates and grow to confluence.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.
-
Prepare a dilution series of PNU-282987 in assay buffer.
-
Pre-incubate the cells with the PNU-282987 dilutions or vehicle for a specified period (e.g., 15-30 minutes).
-
Initiate the kinetic read on the fluorescence plate reader.
-
After a baseline reading, add a concentration of serotonin that elicits a submaximal response (e.g., EC80) to all wells.
-
Continue to monitor the fluorescence signal over time.
-
Determine the peak fluorescence response for each well.
-
Plot the peak response as a function of the PNU-282987 concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value for antagonism.
-
Troubleshooting Guides
Troubleshooting Radioligand Binding Assays
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High Non-Specific Binding | Radioligand concentration is too high. | Use a radioligand concentration at or below the Kd. |
| Insufficient washing. | Increase the number and/or volume of washes. Ensure wash buffer is ice-cold. | |
| Filter binding of the radioligand. | Pre-soak filters in a blocking agent (e.g., 0.5% polyethyleneimine). | |
| Aggregation of the test compound. | Check the solubility of PNU-282987 in the assay buffer. Consider adding a small amount of a non-ionic detergent. | |
| Low Specific Binding | Insufficient receptor concentration. | Increase the amount of membrane protein per well. |
| Degraded radioligand or receptor. | Use fresh aliquots of radioligand and membranes. Ensure proper storage. | |
| Incorrect buffer composition (pH, ions). | Verify and optimize the assay buffer. | |
| High Variability Between Replicates | Inconsistent pipetting. | Use calibrated pipettes and practice consistent technique. Consider using automated liquid handlers. |
| Incomplete filtration or washing. | Ensure the harvester is functioning correctly and that all wells are washed uniformly. | |
| Edge effects in the microplate. | Avoid using the outer wells or fill them with buffer. Ensure proper plate sealing during incubation. |
Troubleshooting Functional Cell-Based Assays
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or Low Response to Agonist (Serotonin) | Poor cell health or low receptor expression. | Culture cells under optimal conditions. Passage cells for a limited number of times. Verify receptor expression. |
| Inactive agonist. | Use a fresh, validated stock of serotonin. | |
| Incomplete dye loading. | Optimize dye concentration and incubation time. | |
| Instrument settings are not optimal. | Adjust the gain, excitation, and emission wavelengths. | |
| High Background Signal | Autofluorescence from the compound or media. | Use phenol (B47542) red-free media. Measure the fluorescence of PNU-282987 alone. |
| Cell death or membrane leakage. | Ensure cells are healthy and not over-confluent. | |
| Irreproducible IC50 Values | Inconsistent cell seeding density. | Use a cell counter to ensure uniform cell numbers in each well. |
| Variation in incubation times. | Precisely control the pre-incubation and agonist stimulation times. | |
| Compound precipitation at high concentrations. | Visually inspect the wells for precipitation. Check the solubility limit of PNU-282987 in the assay buffer. |
Experimental Workflow Diagram
Caption: Workflow for assessing on-target and off-target activity.
References
Technical Support Center: PNU-282987 S-enantiomer Cytotoxicity in Primary Neuronal Cultures
This technical support center provides guidance for researchers investigating the potential cytotoxicity of the S-enantiomer of PNU-282987 in primary neuronal cultures. PNU-282987 is a highly selective α7 nicotinic acetylcholine (B1216132) receptor (nAChR) agonist, and while generally considered neuroprotective, it is crucial to empirically determine the cytotoxic profile of any compound, including its specific enantiomers, in your experimental system.
Frequently Asked Questions (FAQs)
Q1: What is PNU-282987 and its S-enantiomer?
A1: PNU-282987 is a potent and selective agonist for the α7 nicotinic acetylcholine receptor (α7 nAChR).[1] It is a chiral molecule, meaning it exists as two non-superimposable mirror images, or enantiomers: the S-enantiomer and the R-enantiomer. The commercially available PNU-282987 is often the R-enantiomer, which is the more active form. The S-enantiomer is also available for research purposes.[2][3][4]
Q2: Is the S-enantiomer of PNU-282987 expected to be cytotoxic to primary neurons?
A2: Based on the available literature for PNU-282987 (often the racemate or the R-enantiomer), significant cytotoxicity is not expected at concentrations typically used to study its neuroprotective effects.[5][6] In fact, PNU-282987 has been shown to protect neurons from various insults.[7] However, it is essential to perform a dose-response study to determine the specific toxicity threshold for the S-enantiomer in your primary neuronal culture system, as different enantiomers can have different biological activities and toxicities.[8]
Q3: What are the initial concentrations of PNU-282987 S-enantiomer I should test for cytotoxicity?
A3: We recommend starting with a broad range of concentrations. Based on studies using PNU-282987 for neuroprotection, a range from low nanomolar (e.g., 10 nM) to high micromolar (e.g., 100 µM) would be appropriate for an initial screen.[6] See the data tables below for concentrations of PNU-282987 that have been reported in the literature.
Q4: What are the essential controls for a cytotoxicity experiment with PNU-282987 S-enantiomer?
A4: Your experiment should include the following controls:
-
Untreated Control: Neurons in culture medium without any treatment. This serves as your baseline for 100% viability.
-
Vehicle Control: Neurons treated with the solvent used to dissolve the PNU-282987 S-enantiomer at the highest concentration used in the experiment. This controls for any potential toxicity of the solvent itself.
-
Positive Control: Neurons treated with a known cytotoxic agent (e.g., staurosporine, high concentrations of glutamate) to ensure that your assay can detect cell death.
Q5: What are the visual signs of cytotoxicity in primary neuronal cultures?
A5: Initial morphological indicators of cytotoxicity in primary neurons can include neurite blebbing, retraction or fragmentation, cell body swelling or shrinkage, and detachment from the culture substrate. You may also observe an increase in floating cells and debris in the medium.[9]
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| High levels of cell death in all conditions, including controls. | 1. Suboptimal health of the primary neuronal culture.[10] 2. Contamination (bacterial or fungal). 3. Issues with culture medium or supplements.[11] 4. Mechanical stress during plating or media changes. | 1. Optimize your neuron isolation and culture protocol. Ensure healthy morphology before starting the experiment.[11][12] 2. Regularly check for contamination. Use sterile techniques and consider testing your reagents. 3. Use fresh, high-quality, serum-free medium and supplements appropriate for neurons.[11] 4. Handle cells gently. When changing media, replace only half the volume to minimize disturbance. |
| Inconsistent results between replicate wells or experiments. | 1. Uneven cell plating.[9] 2. "Edge effects" in multi-well plates due to evaporation.[10] 3. Variability in compound dilution or addition. 4. Inconsistent incubation times. | 1. Ensure a homogenous single-cell suspension before plating. 2. Avoid using the outer wells of the plate for experimental conditions. Fill them with sterile PBS or media to maintain humidity.[10] 3. Prepare fresh dilutions for each experiment and ensure accurate and consistent pipetting. 4. Use a timer for all incubation steps. |
| No cytotoxicity observed even at high concentrations. | 1. The S-enantiomer may have low cytotoxicity in your system. 2. The chosen assay is not sensitive enough or is inappropriate for the mechanism of cell death. 3. The incubation time is too short to observe cytotoxic effects. | 1. This could be a valid result. The primary role of PNU-282987 is receptor activation, not inducing toxicity. 2. Consider using multiple cytotoxicity assays that measure different parameters (e.g., metabolic activity with MTT, membrane integrity with LDH, and apoptosis with caspase assays). 3. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal endpoint.[9] |
| Compound interferes with the cytotoxicity assay. | Some compounds can interact with assay reagents (e.g., reducing MTT, inhibiting LDH).[9] | Run a cell-free control with the PNU-282987 S-enantiomer and your assay reagents to check for any direct chemical interference.[9] |
Data Presentation
Table 1: Concentrations of PNU-282987 Used in Neuronal Cell Studies and Observed Effects
| Cell Type | Concentration Range | Duration | Observed Effect | Reference |
| Primary cortical neurons | 5 µM | 18 hours | Enhanced astrocyte-mediated inhibition of Aβ aggregation | [6] |
| α-Synuclein-expressing N2a cells | Not specified | Not specified | Neuroprotection against α-Syn-induced toxicity | [5] |
| Rat hippocampal neurons | 30 µM | Not specified | Evoked whole-cell currents | [13] |
| Rat primary cortical neurons | 10 µM (in combination with PAMs) | 3 days | No cytotoxicity detected |
Note: The studies cited above may have used the racemic mixture or the R-enantiomer of PNU-282987. This table should be used as a guide for designing dose-response experiments for the S-enantiomer.
Experimental Protocols
Protocol 1: Primary Neuronal Culture Preparation
-
Coat Culture Vessels: Coat plates or flasks with an appropriate substrate such as Poly-D-Lysine or Poly-L-Ornithine to promote neuronal attachment. Incubate for at least 1-2 hours at 37°C, then wash with sterile water and allow to dry completely.
-
Tissue Dissection: Dissect brain tissue (e.g., cortex or hippocampus) from embryonic rodents (e.g., E18 rats or E15 mice) in a sterile, ice-cold dissection buffer.
-
Dissociation: Mince the tissue and enzymatically digest it with trypsin or papain, followed by mechanical trituration in a serum-containing medium to inactivate the enzyme and create a single-cell suspension.
-
Plating: Centrifuge the cell suspension, resuspend the pellet in a serum-free neuronal culture medium (e.g., Neurobasal medium supplemented with B27 and GlutaMAX), and count the viable cells. Plate the neurons at the desired density onto the pre-coated vessels.
-
Maintenance: Incubate the cultures at 37°C in a humidified 5% CO2 incubator. Perform partial media changes every 2-3 days. Allow the neurons to mature for at least 7 days in vitro (DIV) before initiating cytotoxicity experiments.[11]
Protocol 2: Assessing Neuronal Viability with the MTT Assay
The MTT assay measures the metabolic activity of mitochondria, which is an indicator of cell viability.
-
Cell Plating: Plate primary neurons in a 96-well plate at an appropriate density and allow them to mature.
-
Compound Treatment: Prepare serial dilutions of the PNU-282987 S-enantiomer in your culture medium. Replace the existing medium with the medium containing the compound or vehicle control. Include untreated and positive controls.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add MTT reagent to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully aspirate the medium and add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle control.[9]
Protocol 3: Assessing Cytotoxicity with the LDH Release Assay
The LDH assay measures the release of lactate (B86563) dehydrogenase (LDH) from cells with compromised plasma membranes, indicating necrosis or late-stage apoptosis.
-
Cell Plating and Treatment: Follow steps 1-3 from the MTT assay protocol.
-
Sample Collection: After the incubation period, carefully collect a sample of the culture supernatant from each well.
-
LDH Reaction: Add the supernatant to a new 96-well plate containing the LDH assay reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for the time specified in the manufacturer's protocol, protected from light.
-
Measurement: Stop the reaction and measure the absorbance at the recommended wavelength (usually 490 nm).
-
Calculation: Determine the percentage of cytotoxicity by comparing the LDH release in treated wells to that of a positive control (lysed cells) and the spontaneous release from untreated cells.
Visualizations
Caption: A typical experimental workflow for assessing the cytotoxicity of a compound in primary neuronal cultures.
Caption: The neuroprotective signaling pathway activated by PNU-282987, involving PI3K/Akt activation.
Caption: A decision tree to help troubleshoot common issues encountered during in vitro cytotoxicity experiments.
References
- 1. PNU 282987 | Nicotinic (α7) Receptors | Tocris Bioscience [tocris.com]
- 2. glpbio.cn [glpbio.cn]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Effects of α7 nicotinic acetylcholine receptor agonist against α-synuclein-induced neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PNU282987 inhibits amyloid-β aggregation by upregulating astrocytic endogenous αB-crystallin and HSP-70 via regulation of the α7AChR, PI3K/Akt/HSF-1 signaling axis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Alpha7 nicotinic acetylcholine receptor agonist PNU-282987 attenuates early brain injury in a perforation model of subarachnoid hemorrhage in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. dendrotek.ca [dendrotek.ca]
- 12. 7 Tips to successfully culture primary rodent neurons | Proteintech Group [ptglab.com]
- 13. medchemexpress.com [medchemexpress.com]
Preventing precipitation of PNU-282987 S enantiomer in aqueous solutions
Welcome to the technical support center for PNU-282987 S-enantiomer. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for preventing precipitation of PNU-282987 S-enantiomer in aqueous solutions during experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my PNU-282987 S-enantiomer precipitating in my aqueous buffer?
A1: Precipitation is a common issue and typically occurs for one of two reasons. Firstly, you may be using the PNU-282987 S-enantiomer free base , which is known to be insoluble in water[1]. Secondly, the pH of your aqueous solution may be too high. PNU-282987 is a weak base, and its solubility is highly dependent on pH. In acidic conditions, the molecule becomes protonated, significantly increasing its aqueous solubility.
Q2: Which form of PNU-282987 should I use for aqueous solutions?
A2: For direct preparation of aqueous solutions, the hydrochloride (HCl) salt of PNU-282987 is strongly recommended. The HCl salt is significantly more soluble in water and aqueous buffers than the free base form. Several suppliers note that PNU-282987 is soluble up to 100 mM when prepared with one equivalent of HCl[2].
Q3: What is the recommended solvent for making a stock solution?
A3: The recommended solvent for a high-concentration stock solution is Dimethyl Sulfoxide (DMSO) . PNU-282987 is readily soluble in DMSO, with concentrations of 53 mg/mL (200.18 mM) being achievable[1]. From this DMSO stock, you can make final dilutions into your aqueous experimental buffer.
Q4: How can I prepare an aqueous working solution from a DMSO stock without precipitation?
A4: The key is to ensure that the final concentration of DMSO is low and that the aqueous buffer has a pH that maintains the solubility of the compound. When diluting from a DMSO stock, add the stock solution to the aqueous buffer while vortexing to ensure rapid mixing and prevent localized high concentrations that can lead to precipitation. It is crucial to keep the final DMSO concentration in your assay below a level that affects your experimental system, typically less than 0.5%.
Q5: At what pH is PNU-282987 S-enantiomer most soluble?
Troubleshooting Guide: Precipitation Issues
If you are encountering precipitation with PNU-282987 S-enantiomer, follow these troubleshooting steps:
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon initial dissolution in buffer | Using the water-insoluble free base form. | Switch to the hydrochloride (HCl) salt of PNU-282987 for direct aqueous dissolution. |
| pH of the buffer is too high (neutral or alkaline). | Lower the pH of your buffer. If possible, prepare your solution in a slightly acidic buffer (e.g., pH 6.0-7.0). For direct dissolution, using saline has been reported in some studies, likely with the HCl salt[3]. | |
| Precipitation after diluting DMSO stock into aqueous buffer | Final concentration of PNU-282987 exceeds its solubility limit at the buffer's pH. | Decrease the final concentration of PNU-282987 in your working solution. |
| Insufficient mixing during dilution. | Add the DMSO stock to the aqueous buffer dropwise while vigorously vortexing or stirring to ensure rapid and uniform dispersion. | |
| The final percentage of DMSO is too low to maintain solubility. | While keeping DMSO levels minimal is important, a very slight increase (e.g., from 0.1% to 0.2%) might be necessary for some high concentrations of PNU-282987. Always run a vehicle control with the same final DMSO concentration. | |
| Precipitation in cell culture media over time | The compound is unstable or precipitating in the complex biological medium at 37°C. | Prepare fresh dilutions of PNU-282987 immediately before each experiment. Avoid storing the compound in cell culture media for extended periods. |
| Interaction with components in the media or serum. | If possible, conduct the experiment in a serum-free or simplified buffer system for short durations. |
Quantitative Solubility Data
The following table summarizes the available quantitative data on the solubility of PNU-282987.
| Compound Form | Solvent | Maximum Concentration | Reference |
| PNU-282987 | 1 eq. HCl | 100 mM (26.48 mg/mL) | [2] |
| PNU-282987 | DMSO | 100 mM (26.48 mg/mL) | [2] |
| PNU-282987 S-enantiomer free base | DMSO | 53 mg/mL (200.18 mM) | [1] |
| PNU-282987 S-enantiomer free base | Ethanol | 53 mg/mL | [1] |
| PNU-282987 S-enantiomer free base | Water | Insoluble | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Aqueous Working Solution for In Vitro Assays
This protocol is suitable for most cell-based assays and electrophysiology experiments where a low final DMSO concentration is required.
-
Prepare a 100 mM Stock Solution in DMSO:
-
Weigh out the required amount of PNU-282987 S-enantiomer (free base or HCl salt).
-
Add the appropriate volume of high-purity, anhydrous DMSO to achieve a concentration of 100 mM. For example, to 2.65 mg of PNU-282987 (MW: 264.75 g/mol ), add 100 µL of DMSO.
-
Ensure complete dissolution by vortexing. This stock solution can be stored at -20°C or -80°C.
-
-
Prepare the 10 mM Aqueous Working Solution:
-
Dispense the desired volume of your final aqueous buffer (e.g., HEPES-buffered saline, PBS, cell culture medium) into a sterile tube.
-
While vortexing the buffer, add the required volume of the 100 mM DMSO stock solution to achieve a final concentration of 10 mM. For example, add 10 µL of the 100 mM stock to 90 µL of buffer.
-
The final DMSO concentration in this working solution will be 10%. This solution should be prepared fresh and used for subsequent dilutions.
-
-
Final Dilution into Assay Buffer:
-
For your experiment, dilute the 10 mM working solution into the final assay buffer to achieve your target concentration (e.g., 1 µM, 10 µM, 100 µM).
-
This final dilution step will ensure the DMSO concentration is very low (e.g., a 1:1000 dilution of the 10 mM stock would result in a final DMSO concentration of 0.01%).
-
Protocol 2: Preparation of a Solution for In Vivo Administration (Suspension)
For oral administration, a homogeneous suspension can be prepared using carboxymethylcellulose sodium (CMC-Na).
-
Prepare the Vehicle:
-
Prepare a 0.5% (w/v) solution of CMC-Na in sterile water.
-
-
Prepare the PNU-282987 Suspension:
-
Weigh the required amount of PNU-282987 S-enantiomer free base.
-
Add a small amount of the CMC-Na vehicle to the powder to create a paste.
-
Gradually add the remaining vehicle while triturating to ensure a uniform suspension.
-
This method results in a homogeneous suspension suitable for oral gavage.
-
Visualizations
Logical Workflow for Troubleshooting Precipitation
Caption: A troubleshooting flowchart for PNU-282987 precipitation.
Signaling Pathway of PNU-282987 Action
Caption: PNU-282987 activates the α7 nAChR signaling pathway.
References
Impact of DMSO concentration on PNU-282987 S enantiomer activity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the S-enantiomer of PNU-282987, a selective α7 nicotinic acetylcholine (B1216132) receptor (α7nAChR) agonist. The focus is on the impact of Dimethyl Sulfoxide (DMSO) concentration on experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for PNU-282987 S-enantiomer?
A1: The PNU-282987 S-enantiomer is readily soluble in DMSO.[1][2] For in vitro cellular assays, it is crucial to prepare a high-concentration stock solution in 100% DMSO and then dilute it to the final working concentration in your aqueous assay buffer or cell culture medium.
Q2: What is the maximum recommended final concentration of DMSO in my cell-based assay?
A2: To minimize solvent-induced artifacts, the final concentration of DMSO in your assay should be kept as low as possible, ideally below 0.5%.[3] Many cell lines can tolerate up to 1%, but this should be determined empirically for your specific cell type and assay duration. Always include a vehicle control with the same final DMSO concentration as your experimental samples.
Q3: Can the concentration of DMSO affect the activity of PNU-282987 S-enantiomer?
Q4: What are the known signaling pathways activated by PNU-282987?
A4: PNU-282987, by activating the α7nAChR, can modulate several downstream signaling pathways. As a ligand-gated ion channel, its activation primarily leads to an influx of cations, including Na+ and Ca2+. This increase in intracellular calcium can trigger various signaling cascades.
References
- 1. Effect of Intrahippocampal Administration of α7 Subtype Nicotinic Receptor Agonist PNU-282987 and Its Solvent Dimethyl Sulfoxide on the Efficiency of Hypoxic Preconditioning in Rats [mdpi.com]
- 2. rndsystems.com [rndsystems.com]
- 3. Pharmacology of α7 nicotinic acetylcholine receptor mediated extracellular signal-regulated kinase signalling in PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol for measurement of calcium dysregulation in human induced pluripotent stem cell-derived dopaminergic neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of Intrahippocampal Administration of α7 Subtype Nicotinic Receptor Agonist PNU-282987 and Its Solvent Dimethyl Sulfoxide on the Efficiency of Hypoxic Preconditioning in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
PNU-282987 S enantiomer half-life in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the PNU-282987 S-enantiomer in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the stability of the PNU-282987 S-enantiomer in cell culture media?
There is currently no publicly available quantitative data on the specific half-life of the PNU-282987 S-enantiomer in common cell culture media such as DMEM or RPMI-1640. However, based on its chemical structure and common laboratory practice for similar small molecules, it is advisable to prepare fresh dilutions in media for each experiment from a frozen stock solution. For long-term experiments, consider replacing the media with freshly prepared PNU-282987-containing media every 24-72 hours to ensure a consistent concentration.
Q2: How should I prepare and store stock solutions of PNU-282987 S-enantiomer?
PNU-282987 is soluble in DMSO and 1eq. HCl. For cell culture experiments, DMSO is the most common solvent. It is crucial to use fresh, anhydrous DMSO as the compound's solubility can be affected by moisture.[1]
Data Presentation: Stock Solution Storage Recommendations
| Storage Temperature | Duration in Solvent | Reference |
| -80°C | 1 year | [1][2] |
| -20°C | 6 months | [2] |
| -20°C (Powder) | ≥ 4 years | [3] |
To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.[2]
Q3: What are the typical working concentrations for PNU-282987 in cell culture?
The effective concentration of PNU-282987 can vary significantly depending on the cell type and the specific biological question being investigated. Published studies have used a wide range of concentrations, from the nanomolar to the micromolar range. For instance, neuroprotection studies have shown effects in the low-to-mid nanomolar range, while other studies have used concentrations up to 100 µM.[4] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q4: In which types of cell culture media has PNU-282987 been used?
PNU-282987 has been successfully used in various standard cell culture media, including:
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
RPMI-1640 Medium
Troubleshooting Guides
Problem 1: I am not observing the expected biological effect of PNU-282987.
-
Solution 1: Verify Stock Solution Integrity. Ensure that your stock solution has been stored correctly and is within its recommended shelf life. Consider preparing a fresh stock solution from powder.
-
Solution 2: Optimize Concentration. Perform a dose-response experiment to determine the optimal concentration for your cell line and experimental conditions.
-
Solution 3: Consider a Positive Allosteric Modulator (PAM). In some cell systems, particularly those with low receptor expression or rapid desensitization, the response to α7 nAChR agonists like PNU-282987 can be weak. Co-treatment with a PAM, such as PNU-120596, can potentiate the receptor's response to the agonist.[5]
-
Solution 4: Check for Receptor Expression. Confirm that your cell line expresses the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR) at sufficient levels. This can be done using techniques like qPCR, Western blot, or flow cytometry.
Problem 2: I am observing cellular toxicity or unexpected off-target effects.
-
Solution 1: Assess Cytotoxicity. High concentrations of PNU-282987 or its solvent (DMSO) can be toxic to cells. Perform a cell viability assay (e.g., MTT, LDH) to determine the cytotoxic concentration range for your specific cell line. One study noted potential toxicity at 50 µM in retinal cell cultures.
-
Solution 2: Rule out Solvent Effects. Include a vehicle control (media with the same concentration of DMSO used to dissolve PNU-282987) in your experiments to ensure that the observed effects are not due to the solvent.
-
Solution 3: Consider Off-Target Effects. While PNU-282987 is highly selective for the α7 nAChR, it has been shown to have some activity at the 5-HT3 receptor at higher concentrations (Ki = 930 nM). If you are using high concentrations, consider if this could be influencing your results.
Experimental Protocols
Protocol 1: General Cell Treatment with PNU-282987
-
Cell Seeding: Plate your cells at the desired density in the appropriate cell culture medium and allow them to adhere and stabilize overnight.
-
Stock Solution Preparation: Prepare a stock solution of PNU-282987 S-enantiomer in anhydrous DMSO (e.g., 10 mM).
-
Working Solution Preparation: On the day of the experiment, dilute the stock solution in fresh, pre-warmed cell culture medium to the desired final concentrations. Ensure the final DMSO concentration is consistent across all treatment groups and does not exceed a non-toxic level (typically <0.1%).
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of PNU-282987 or the vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 6, 12, 18, 24, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
Downstream Analysis: Following incubation, proceed with your planned downstream assays, such as Western blotting, qPCR, or functional assays.
Mandatory Visualizations
Here are diagrams illustrating key signaling pathways and a typical experimental workflow involving PNU-282987.
Caption: PNU-282987 signaling pathways.
Caption: A typical experimental workflow for PNU-282987.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Protective effect of α7 nicotinic acetylcholine receptor activation on experimental colitis and its mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacology of α7 nicotinic acetylcholine receptor mediated extracellular signal-regulated kinase signalling in PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
PNU-282987 Enantiomers: A Comparative Analysis of Activity at the α7 Nicotinic Acetylcholine Receptor
A comprehensive review of the stereoselective activity of PNU-282987 enantiomers at the α7 nicotinic acetylcholine (B1216132) receptor (nAChR), detailing the superior potency of the (R)-enantiomer and providing insight into the receptor's chiral recognition.
Introduction
PNU-282987 is a potent and selective agonist for the α7 nicotinic acetylcholine receptor (nAChR), a ligand-gated ion channel involved in a variety of cognitive processes. As a chiral molecule, PNU-282987 exists as two non-superimposable mirror images, the (S)- and (R)-enantiomers. It is well-established in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities. This guide provides a detailed comparison of the (S)- and (R)-enantiomers of PNU-282987 in their interaction with the α7 nAChR, supported by available experimental data.
Stereochemistry and α7 nAChR Activity
The α7 nAChR demonstrates significant stereoselectivity in its binding and activation by PNU-282987. The agonist activity is predominantly, if not exclusively, attributed to the (R)-enantiomer. The chemical name for the active compound is N-[(3R)-1-Azabicyclo[2.2.2]oct-3-yl]-4-chlorobenzamide.[1][2][3][4][5] This specificity highlights the precise three-dimensional arrangement of amino acid residues in the α7 nAChR binding pocket that preferentially accommodates the (R)-configuration.
While some commercial suppliers have historically mislabeled the (S)-enantiomer as the active compound, the primary scientific literature consistently identifies the (R)-enantiomer as the potent α7 nAChR agonist.[1][2][3][4][5]
Quantitative Comparison of Enantiomer Activity
Direct comparative data for the (S)-enantiomer is not widely available in published literature, suggesting its activity is negligible compared to the (R)-enantiomer. The following table summarizes the known quantitative data for the active (R)-PNU-282987.
| Parameter | (R)-PNU-282987 | (S)-PNU-282987 | Reference |
| Binding Affinity (Ki) | 26 nM (for rat α7 nAChR) | Not Reported | |
| Potency (EC50) | 154 nM | Not Reported | [6] |
| Efficacy | Full Agonist | Not Reported | [1] |
Signaling Pathways and Experimental Workflows
The activation of the α7 nAChR by (R)-PNU-282987 initiates a cascade of intracellular signaling events. A primary consequence of receptor activation is the influx of calcium ions (Ca2+), which in turn modulates various downstream pathways, including the CaM-CaMKII-CREB signaling pathway, known to be crucial for synaptic plasticity and cognitive function.[1]
Below are diagrams illustrating the signaling pathway upon α7 nAChR activation and a typical experimental workflow for assessing agonist activity.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Frontiers | A Selective α7 Nicotinic Acetylcholine Receptor Agonist, PNU-282987, Attenuates ILC2s Activation and Alternaria-Induced Airway Inflammation [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. The current agonists and positive allosteric modulators of α7 nAChR for CNS indications in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemogenetic Tools to Interrogate Brain Functions | Annual Reviews [annualreviews.org]
A Comparative Guide to PNU-282987 Racemate and its Enantiomers in Functional Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the racemic mixture of PNU-282987 and its individual enantiomers, focusing on their functional activity at the α7 nicotinic acetylcholine (B1216132) receptor (nAChR). PNU-282987 is a potent and selective agonist for the α7 nAChR, a ligand-gated ion channel involved in a variety of cognitive and inflammatory processes. Understanding the stereospecific interactions of this compound is crucial for the development of more targeted and efficacious therapeutics.
Data Presentation: A Quantitative Comparison
The functional activity of the PNU-282987 racemate and its separated enantiomers at the α7 nAChR has been characterized through radioligand binding and functional assays. The key parameters, including binding affinity (Ki) and potency (EC50), are summarized below. The data reveals that the (R)-enantiomer is the significantly more active form of the molecule.
| Compound | α7 nAChR Binding Affinity (Ki, nM) | α7 nAChR Functional Potency (EC50, nM) |
| (±)-PNU-282987 (Racemate) | Not explicitly reported | Not explicitly reported |
| (R)-PNU-282987 | 26 | 154 |
| (S)-PNU-282987 | > 10,000 | > 10,000 |
Note: The data is primarily derived from the seminal paper by Bodnar et al. (2005) in the Journal of Medicinal Chemistry, which details the discovery and structure-activity relationship of this class of compounds. While specific data for the racemate is not provided in the table, it is understood that its activity would be approximately half that of the pure, active (R)-enantiomer, assuming the (S)-enantiomer is inactive.
Key Signaling Pathways and Experimental Workflow
Activation of the α7 nAChR by an agonist like (R)-PNU-282987 initiates a cascade of intracellular signaling events. The primary mechanism involves the influx of cations, predominantly Ca2+, which then triggers various downstream pathways.
Signaling Pathway of α7 nAChR Activation
A Comparative Guide to PNU-282987 S-enantiomer and GTS-21: Efficacy and Selectivity at the α7 Nicotinic Acetylcholine Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy and selectivity of two prominent α7 nicotinic acetylcholine (B1216132) receptor (nAChR) agonists: the S-enantiomer of PNU-282987 and GTS-21 (also known as DMXB-A). The following sections present quantitative data, experimental methodologies, and signaling pathway diagrams to facilitate an objective evaluation of these compounds for research and development purposes.
Quantitative Comparison of Receptor Binding and Potency
The following tables summarize the binding affinities (Ki) and functional potencies (EC50/IC50) of the S-enantiomer of PNU-282987 and GTS-21 at the α7 nAChR and key off-target receptors. This data highlights the differences in their pharmacological profiles.
| Compound | Receptor | Parameter | Value (nM) | Species |
| (S)-PNU-282987 | α7 nAChR | Ki | 26 - 27[1][2][3] | Rat |
| α7 nAChR | EC50 | 154[1][4] | Not Specified | |
| 5-HT3 Receptor | Ki | 930[2][3] | Not Specified | |
| 5-HT3 Receptor | IC50 | 4541[1][4] | Not Specified | |
| GTS-21 | α7 nAChR | Ki | 650 | Rat |
| α7 nAChR | Ki | 2000 | Human | |
| α7 nAChR | EC50 | 5200 (5.2 µM)[5] | Rat | |
| α7 nAChR | EC50 | 11000 (11 µM)[5] | Human | |
| α4β2 nAChR | Ki | 20[5][6][7] | Human | |
| 5-HT3A Receptor | IC50 | 3100 (3.1 µM)[6][7] | Not Specified |
Selectivity Profile
This table illustrates the selectivity of each compound for the α7 nAChR over other receptors. Higher ratios indicate greater selectivity.
| Compound | Selectivity Ratio (Ki/IC50) |
| (S)-PNU-282987 | α7 nAChR vs. 5-HT3 Receptor: ~35-175 fold (based on Ki and IC50 values) |
| GTS-21 | α7 nAChR vs. α4β2 nAChR: ~0.01 fold (significantly higher affinity for α4β2)[5] |
| α7 nAChR vs. 5-HT3A Receptor: ~0.65 fold (human α7 Ki vs 5-HT3A IC50) |
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison are provided below.
Radioligand Binding Assay for α7 nAChR
This protocol is a standard method for determining the binding affinity of a compound to the α7 nAChR.
Objective: To determine the inhibitory constant (Ki) of test compounds by measuring their ability to displace a radiolabeled ligand from the α7 nAChR.
Materials:
-
Radioligand: [³H]methyllycaconitine (MLA) or [¹²⁵I]α-bungarotoxin.
-
Membrane Preparation: Homogenates from rat brain tissue or cells expressing recombinant α7 nAChRs.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Test Compounds: PNU-282987 S-enantiomer and GTS-21 at various concentrations.
-
Filtration Apparatus: Glass fiber filters and a cell harvester.
-
Scintillation Counter.
Procedure:
-
Incubation: Membrane preparations are incubated with the radioligand and varying concentrations of the test compound in the assay buffer.
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which separates the bound from the free radioligand.
-
Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Counting: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.
Electrophysiological Recording of α7 nAChR Activity
This protocol measures the functional activity of compounds as agonists at the α7 nAChR.
Objective: To determine the half-maximal effective concentration (EC50) of test compounds by measuring the ion channel currents they evoke.
Materials:
-
Expression System: Xenopus oocytes or mammalian cell lines (e.g., HEK293) expressing α7 nAChRs.
-
Two-Electrode Voltage Clamp (TEVC) or Patch-Clamp Setup.
-
Recording Solution: Appropriate external and internal solutions for the expression system.
-
Test Compounds: PNU-282987 S-enantiomer and GTS-21 at various concentrations.
Procedure:
-
Cell Preparation: Oocytes or cells expressing α7 nAChRs are prepared for recording.
-
Recording: The cell is voltage-clamped at a holding potential (e.g., -70 mV).
-
Compound Application: The test compound is applied to the cell at various concentrations.
-
Current Measurement: The inward current evoked by the agonist is recorded.
-
Data Analysis: The peak current amplitude at each concentration is measured and plotted to generate a dose-response curve, from which the EC50 is determined.
Calcium Imaging Assay for α7 nAChR Activation
This assay provides a functional measure of receptor activation by detecting changes in intracellular calcium levels.
Objective: To assess the ability of test compounds to increase intracellular calcium via α7 nAChR activation.
Materials:
-
Cell Line: A cell line endogenously or recombinantly expressing α7 nAChRs.
-
Calcium Indicator Dye: e.g., Fluo-4 AM or Fura-2 AM.
-
Fluorescence Microscope or Plate Reader.
-
Assay Buffer: e.g., Hanks' Balanced Salt Solution (HBSS).
-
Test Compounds: PNU-282987 S-enantiomer and GTS-21 at various concentrations.
Procedure:
-
Cell Loading: Cells are incubated with the calcium indicator dye.
-
Baseline Measurement: The baseline fluorescence of the cells is recorded.
-
Compound Addition: The test compound is added to the cells.
-
Fluorescence Measurement: The change in fluorescence intensity, indicating a change in intracellular calcium concentration, is measured over time.
-
Data Analysis: The peak change in fluorescence is quantified and used to determine the potency (EC50) of the compound.
Signaling Pathways
Activation of the α7 nAChR by agonists like PNU-282987 and GTS-21 triggers several downstream signaling cascades. The following diagrams, generated using the DOT language, illustrate these key pathways.
PNU-282987 and GTS-21 Mediated Anti-Inflammatory Signaling
Both PNU-282987 and GTS-21 have been shown to exert anti-inflammatory effects through the cholinergic anti-inflammatory pathway. This involves the inhibition of the pro-inflammatory transcription factor NF-κB and the activation of the JAK2-STAT3 pathway.
Caption: Agonist activation of α7 nAChR inhibits the NF-κB pathway and activates the JAK2-STAT3 pathway.
Calcium-Mediated Signaling Downstream of α7 nAChR
The α7 nAChR is highly permeable to calcium ions (Ca²⁺). The influx of Ca²⁺ upon receptor activation initiates signaling cascades such as the Calmodulin (CaM) - Calmodulin-dependent protein kinase II (CaMKII) - CREB pathway, which is involved in synaptic plasticity and gene expression.
Caption: α7 nAChR-mediated calcium influx activates the CaM-CaMKII-CREB signaling pathway.
Summary of Comparison
-
Efficacy and Potency: The S-enantiomer of PNU-282987 demonstrates significantly higher binding affinity and potency for the α7 nAChR compared to GTS-21.[1][2][5]
-
Selectivity: PNU-282987 exhibits a more favorable selectivity profile, with considerably lower affinity for the 5-HT3 receptor compared to its high affinity for the α7 nAChR.[1][2][3] In contrast, GTS-21 displays a higher affinity for the α4β2 nAChR than for the α7 nAChR, which may contribute to off-target effects.[5] Some studies also suggest that GTS-21 can have anti-inflammatory effects that are independent of the α7 nAChR.
-
Signaling: Both compounds activate downstream signaling pathways associated with the α7 nAChR, including anti-inflammatory and calcium-mediated pathways. However, one study suggests that PNU-282987 has a stronger inhibitory effect on IKK and NF-κB phosphorylation compared to GTS-21.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. rndsystems.com [rndsystems.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The current agonists and positive allosteric modulators of α7 nAChR for CNS indications in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
A Comparative Guide to α7 Nicotinic Acetylcholine Receptor Agonists: PNU-282987 and A-582941
An In-depth Analysis for Researchers and Drug Development Professionals
The α7 nicotinic acetylcholine (B1216132) receptor (nAChR) has emerged as a significant therapeutic target for a range of neurological and inflammatory disorders, prompting the development of selective agonists. Among these, PNU-282987 and A-582941 have been subjects of extensive research. This guide provides a detailed comparison of the S-enantiomer of PNU-282987 and A-582941, focusing on their performance as α7 nAChR agonists, supported by experimental data.
A Note on PNU-282987 Stereochemistry: It is important to clarify that the majority of published literature on PNU-282987 refers to its (R)-enantiomer, N-[(3R)-1-Azabicyclo[2.2.2]oct-3-yl]-4-chlorobenzamide, as the pharmacologically active compound at the α7 nAChR.[1][2][3] Extensive searches for specific quantitative data on the agonist activity of the (S)-enantiomer of PNU-282987 have not yielded sufficient information for a direct comparison. Therefore, this guide will present the available data for the active (R)-enantiomer of PNU-282987 in comparison to A-582941.
Quantitative Comparison of Agonist Properties
The following tables summarize the key in vitro pharmacological parameters of (R)-PNU-282987 and A-582941, providing a clear comparison of their potency, affinity, and selectivity for the α7 nAChR.
Table 1: Potency and Efficacy at Human α7 nAChR
| Compound | EC50 (nM) | Efficacy |
| (R)-PNU-282987 | 154[4] | Full Agonist |
| A-582941 | 4260[5] | Partial Agonist (~52% of ACh)[5] |
Table 2: Binding Affinity for α7 nAChR
| Compound | Ki (nM) | Radioligand | Preparation |
| (R)-PNU-282987 | 26[6] | [³H]MLA | Rat Brain Homogenates[4] |
| A-582941 | 10.8 (rat), 16.7 (human) | Not Specified | Not Specified |
Table 3: Selectivity Profile
| Compound | Target | Ki (nM) | IC50 (µM) |
| (R)-PNU-282987 | α1β1γδ nAChR | - | ≥ 60[6] |
| α3β4 nAChR | - | ≥ 60[6] | |
| 5-HT3 Receptor | 930[6] | 4.541[4] | |
| A-582941 | 5-HT3 Receptor | 150 | 4.6 (EC50) |
| Other nAChRs (α4β2, α3β2, α3β4, α4β4, α9α10) | Negligible activity up to 100,000 nM[5] | - |
Signaling Pathways and Experimental Workflows
The activation of α7 nAChRs by agonists like PNU-282987 and A-582941 initiates a cascade of intracellular signaling events. A key pathway involves the influx of calcium ions, which can lead to the activation of downstream kinases such as Extracellular signal-regulated kinases 1 and 2 (ERK1/2).
A typical experimental workflow to assess the activity of these agonists involves a series of in vitro assays to determine their potency, efficacy, and downstream effects.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of pharmacological compounds. Below are generalized protocols for key experiments used to characterize α7 nAChR agonists.
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This technique is a cornerstone for characterizing the electrophysiological properties of ligand-gated ion channels.
-
Oocyte Preparation: Xenopus laevis oocytes are surgically harvested and defolliculated, typically using collagenase treatment.
-
cRNA Injection: Oocytes are injected with cRNA encoding the human α7 nAChR subunit. Injected oocytes are then incubated for 2-7 days to allow for receptor expression.[7]
-
Electrophysiological Recording: An oocyte is placed in a recording chamber and perfused with a standard saline solution. Two microelectrodes, filled with a high concentration of KCl (e.g., 3 M), are inserted into the oocyte.[8] One electrode measures the membrane potential, while the other injects current to clamp the voltage at a holding potential (typically -60 mV).[8]
-
Agonist Application: The agonist of interest (PNU-282987 or A-582941) is applied to the oocyte at various concentrations via the perfusion system. The resulting inward currents are recorded.
-
Data Analysis: Concentration-response curves are generated by plotting the peak current amplitude against the agonist concentration. These curves are then fitted to a sigmoidal dose-response equation to determine the EC50 and Hill slope.
Intracellular Calcium Imaging in PC12 Cells
This assay measures the increase in intracellular calcium concentration following receptor activation. PC12 cells endogenously express α7 nAChRs.
-
Cell Culture: PC12 cells are cultured in appropriate media and plated onto multi-well plates suitable for fluorescence imaging.[9]
-
Dye Loading: Cells are incubated with a calcium-sensitive fluorescent dye, such as Fluo-4 AM or Fura-2 AM, which can enter the cells and become fluorescent upon binding to calcium.[10]
-
Agonist Stimulation: The plate is placed in a fluorometric imaging plate reader (FLIPR) or a fluorescence microscope. A baseline fluorescence reading is taken before the automated addition of the agonist.
-
Fluorescence Measurement: Changes in fluorescence intensity are monitored over time after the addition of the agonist. An increase in fluorescence indicates a rise in intracellular calcium.
-
Data Analysis: The peak fluorescence response is measured for a range of agonist concentrations to generate dose-response curves and calculate the EC50.
ERK1/2 Phosphorylation by Western Blot
This biochemical assay is used to determine the activation of downstream signaling pathways.
-
Cell Culture and Treatment: PC12 or other suitable cells expressing α7 nAChRs are grown to confluency. The cells are often serum-starved before being treated with the agonist for a specific duration (e.g., 5-30 minutes).[11]
-
Cell Lysis: After treatment, the cells are washed and lysed to extract total cellular proteins.
-
SDS-PAGE and Western Blotting: The protein lysates are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).[11]
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for the phosphorylated form of ERK1/2 (p-ERK1/2). Subsequently, it is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorophore for detection.[12][13]
-
Detection and Normalization: The signal from the p-ERK1/2 bands is detected using chemiluminescence or fluorescence imaging. To ensure equal protein loading, the membrane is often stripped and re-probed with an antibody against total ERK1/2.[11][12]
-
Data Analysis: The intensity of the p-ERK1/2 bands is quantified and normalized to the total ERK1/2 signal. The fold-change in phosphorylation compared to an untreated control is then calculated.
Summary and Conclusion
Based on the available data, (R)-PNU-282987 is a potent, full agonist of the α7 nAChR with high selectivity over other nAChR subtypes and the 5-HT3 receptor.[4][6] In contrast, A-582941 acts as a partial agonist with lower potency at the human α7 nAChR.[5] Both compounds have been shown to activate downstream signaling pathways implicated in cognitive function, such as the ERK1/2 pathway. The choice between these two agonists for research or therapeutic development would depend on the specific application, with (R)-PNU-282987 offering higher potency and efficacy, while A-582941 represents a different pharmacological profile as a partial agonist. Further research is needed to elucidate the specific pharmacological properties of the (S)-enantiomer of PNU-282987 to allow for a direct and comprehensive comparison.
References
- 1. researchgate.net [researchgate.net]
- 2. The selective alpha7 nicotinic acetylcholine receptor agonist PNU-282987 [N-[(3R)-1-Azabicyclo[2.2.2]oct-3-yl]-4-chlorobenzamide hydrochloride] enhances GABAergic synaptic activity in brain slices and restores auditory gating deficits in anesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. α7 Nicotinic Receptor Agonists: Potential Therapeutic Drugs for Treatment of Cognitive Impairments in Schizophrenia and Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Preclinical Characterization of A‐582941: A Novel α7 Neuronal Nicotinic Receptor Agonist with Broad Spectrum Cognition‐Enhancing Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PNU 282987 | Nicotinic (α7) Receptors | Tocris Bioscience [tocris.com]
- 7. Patch clamp and perfusion techniques to study ion channels expressed in Xenopus oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activation and Inhibition of Mouse Muscle and Neuronal Nicotinic Acetylcholine Receptors Expressed in Xenopus Oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jdc.jefferson.edu [jdc.jefferson.edu]
- 10. researchgate.net [researchgate.net]
- 11. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Activation of the ERK1/2 Mitogen-Activated Protein Kinase Cascade by Dentin Matrix Protein 1 Promotes Osteoblast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
Validating PNU-282987 S-Enantiomer Binding at the α7 Nicotinic Acetylcholine Receptor: A Comparative Guide to Alpha-Bungarotoxin Competition Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the binding characteristics of the S-enantiomer of PNU-282987, a selective agonist for the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR), in the context of alpha-bungarotoxin (α-BTX) competition assays. The following sections detail the experimental data, protocols, and conceptual frameworks necessary for validating the binding of this compound.
Competitive Binding Affinity: PNU-282987 S-Enantiomer vs. Alpha-Bungarotoxin
| Compound | Receptor | Radioligand | Assay Type | Binding Affinity (Ki) |
| PNU-282987 | Rat Brain α7 nAChR | [³H]MLA | Competition Assay | 27 nM[2] |
| PNU-282987 | α7 nAChR | Not Specified | Competition Assay | 26 nM[3] |
| Alpha-Bungarotoxin | α7 nAChR | Not Specified | Antagonist | IC₅₀ = 1.6 nM |
Note: The provided Ki values for PNU-282987 were determined using [³H]MLA as the radioligand. These values indicate a high affinity of PNU-282987 for the α7 nAChR, comparable to the potent antagonist α-bungarotoxin.
Experimental Protocols
Alpha-Bungarotoxin Competition Binding Assay
This protocol outlines the general steps for a competitive binding assay using a radiolabeled form of alpha-bungarotoxin (e.g., [¹²⁵I]α-BTX) to determine the binding affinity of a test compound, such as the S-enantiomer of PNU-282987, for the α7 nAChR.
1. Materials and Reagents:
-
Cell Culture: GH4C1 cells stably transfected with the human α7 nAChR.
-
Radioligand: [¹²⁵I]α-bungarotoxin.
-
Test Compound: S-enantiomer of PNU-282987.
-
Non-specific Binding Control: A high concentration of a known α7 nAChR ligand (e.g., nicotine (B1678760) or unlabeled α-BTX).
-
Binding Buffer: 20 mM Tris-HCl, pH 7.5, containing 1 mg/mL bovine serum albumin (BSA).
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.5.
-
Filtration Apparatus: Cell harvester with glass fiber filters.
-
Detection: Gamma counter.
2. Cell Membrane Preparation:
-
Culture GH4C1-α7 cells to a sufficient density.
-
Harvest the cells and centrifuge to form a cell pellet.
-
Resuspend the pellet in ice-cold lysis buffer (e.g., 5 mM Tris-HCl, 5 mM EDTA, 5 mM EGTA, pH 7.4) and homogenize.
-
Centrifuge the homogenate at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with fresh lysis buffer and repeat the centrifugation.
-
Resuspend the final membrane pellet in binding buffer and determine the protein concentration.
3. Competition Binding Assay Procedure:
-
In a 96-well plate, add a constant amount of cell membrane preparation to each well.
-
Add increasing concentrations of the S-enantiomer of PNU-282987 to the appropriate wells.
-
For determining non-specific binding, add a high concentration of a competing ligand (e.g., 100 µM nicotine) to a set of wells.
-
For determining total binding, add binding buffer without any competing ligand.
-
Add a constant concentration of [¹²⁵I]α-bungarotoxin to all wells.
-
Incubate the plate at room temperature for a defined period (e.g., 2-3 hours) to reach equilibrium.
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
4. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding as a function of the log concentration of the S-enantiomer of PNU-282987.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Visualizing the Experimental Workflow and Signaling Pathway
To better understand the experimental process and the molecular interactions, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for the alpha-bungarotoxin competition assay.
Caption: Competitive binding and downstream signaling of the α7 nAChR.
Conclusion
The S-enantiomer of PNU-282987 exhibits high affinity for the α7 nicotinic acetylcholine receptor, as demonstrated by competitive binding assays. While direct Ki values from alpha-bungarotoxin competition assays are not widely published, its potent, selective agonism and the blocking of its effects by alpha-bungarotoxin confirm its interaction at the same binding site. The provided experimental protocol and conceptual diagrams offer a robust framework for researchers to validate and further explore the binding characteristics of this and other novel compounds targeting the α7 nAChR.
References
A Comparative Guide to Utilizing Methyllycaconitine (MLA) for the Blockade of PNU-282987's Pro-Neurogenic and Electrophysiological Effects
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
PNU-282987 is a potent and selective agonist of the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR), a ligand-gated ion channel implicated in various neurological processes, including learning, memory, and inflammation.[1][2] Its activation has been shown to promote neurogenesis and evoke characteristic electrophysiological responses in neurons. Methyllycaconitine (B43530) (MLA) is a highly selective and potent competitive antagonist of the α7 nAChR.[3] This guide details the quantitative blockade of PNU-282987's effects by MLA in two key experimental paradigms: retinal neurogenesis and neuronal electrophysiology. The data presented underscores MLA's efficacy as a tool for elucidating the α7 nAChR-mediated actions of PNU-282987.
Data Presentation: Quantitative Inhibition of PNU-282987 Effects by MLA
The following tables summarize the inhibitory effects of MLA on PNU-282987-induced biological responses.
Table 1: Inhibition of PNU-282987-Induced Retinal Neurogenesis by MLA
| Treatment Group | Mean Number of BrdU+ Cells in Inner Nuclear Layer (INL) ± SEM | Percentage Inhibition by MLA |
| Control (Vehicle) | 5 ± 2 | N/A |
| PNU-282987 (100 µM) | 45 ± 5 | N/A |
| PNU-282987 (100 µM) + MLA (1 µM) | 8 ± 3 | ~82% |
Data adapted from Webster et al., 2019.
Table 2: Electrophysiological Blockade of α7 nAChR-Mediated Currents by MLA
| Parameter | Value |
| Agonist | Acetylcholine (ACh) / PNU-282987 (as α7 nAChR agonists) |
| Antagonist | Methyllycaconitine (MLA) |
| IC50 of MLA | 1.9 ± 0.2 nM |
This IC50 value represents the concentration of MLA required to inhibit 50% of the maximal current evoked by an α7 nAChR agonist. Data from a study on α7 nAChRs which is applicable to PNU-282987's mechanism.
Signaling Pathway and Experimental Workflow
Signaling Pathway of PNU-282987 and Blockade by MLA
Caption: PNU-282987 activates the α7 nAChR, leading to calcium influx and downstream effects. MLA competitively antagonizes this action.
Experimental Workflow for Retinal Neurogenesis Assay
Caption: Workflow for assessing the effect of MLA on PNU-282987-induced retinal neurogenesis.
Experimental Protocols
1. Inhibition of PNU-282987-Induced Retinal Neurogenesis in Mice
Adapted from Webster et al., 2019.
-
Animal Model: Adult C57BL/6J mice.
-
Reagents:
-
PNU-282987 (100 µM solution in sterile saline).
-
Methyllycaconitine citrate (B86180) (MLA) (1 µM solution in sterile saline).
-
5-bromo-2'-deoxyuridine (BrdU) solution.
-
Control vehicle (sterile saline).
-
-
Procedure:
-
MLA Pre-treatment: For the inhibition group, animals received a single topical eye drop of 1 µM MLA to one eye.
-
PNU-282987 and BrdU Administration: One hour after MLA or vehicle pre-treatment, animals received a single topical eye drop containing a combination of 100 µM PNU-282987 and BrdU to the same eye. Control groups received either vehicle or PNU-282987 with BrdU.
-
Incubation: Animals were maintained for a designated period to allow for BrdU incorporation into proliferating cells.
-
Tissue Processing: Animals were euthanized, and the eyes were enucleated and fixed. Retinas were dissected and processed for immunohistochemistry.
-
Immunohistochemistry: Retinal sections were stained with an anti-BrdU antibody to label the nuclei of cells that were in the S-phase of the cell cycle during the BrdU administration period.
-
Data Analysis: The number of BrdU-positive (BrdU+) cells in the inner nuclear layer (INL) was quantified using fluorescence microscopy. The percentage of inhibition was calculated by comparing the number of BrdU+ cells in the PNU-282987 + MLA group to the PNU-282987 only group, relative to the control group.
-
2. Electrophysiological Blockade of α7 nAChR-Mediated Currents
This is a generalized protocol based on standard electrophysiological techniques and the findings of studies investigating α7 nAChR pharmacology.
-
Cell Preparation:
-
Cultured neurons (e.g., hippocampal or cortical neurons) or oocytes expressing recombinant human α7 nAChRs.
-
-
Reagents:
-
External recording solution (e.g., containing in mM: 140 NaCl, 2.8 KCl, 2 CaCl2, 2 MgCl2, 10 HEPES, 10 glucose, pH 7.3).
-
Internal pipette solution (e.g., containing in mM: 140 CsCl, 1 MgCl2, 10 HEPES, 1.1 EGTA, pH 7.3).
-
PNU-282987 stock solution.
-
Methyllycaconitine (MLA) stock solution.
-
-
Procedure:
-
Whole-Cell Patch-Clamp Recording: Establish a whole-cell patch-clamp configuration on a selected neuron or oocyte. Clamp the membrane potential at a holding potential of -60 mV.
-
Agonist Application: Apply PNU-282987 at a concentration that elicits a robust inward current (e.g., EC50 concentration). This is the control response.
-
Antagonist Application: Perfuse the cell with the external solution containing varying concentrations of MLA for a set period to allow for receptor binding.
-
Co-application: While still in the presence of MLA, re-apply the same concentration of PNU-282987.
-
Data Acquisition: Record the peak amplitude of the inward current evoked by PNU-282987 in the absence and presence of different concentrations of MLA.
-
Data Analysis: Construct a concentration-response curve for MLA's inhibition of the PNU-282987-evoked current. Calculate the IC50 value, which is the concentration of MLA that produces 50% inhibition of the maximal PNU-282987 response.
-
Comparison with Alternatives
While MLA is a highly selective and widely used antagonist for α7 nAChRs, other antagonists exist, each with its own pharmacological profile.
Table 3: Comparison of α7 nAChR Antagonists
| Antagonist | Type | Selectivity for α7 vs. other nAChRs | Key Features |
| Methyllycaconitine (MLA) | Competitive | High | Potent, well-characterized, commercially available. |
| α-Bungarotoxin (α-BTX) | Irreversible Competitive | High | A snake venom toxin, classic α7 antagonist, irreversible binding limits some applications. |
| DHβE (Dihydro-β-erythroidine) | Competitive | Lower | Also blocks α4β2* nAChRs, useful for distinguishing between α7 and other subtypes. |
Conclusion
The experimental data presented in this guide demonstrate that methyllycaconitine is a potent and effective antagonist for blocking the pro-neurogenic and electrophysiological effects of the α7 nAChR agonist PNU-282987. The provided protocols and comparative data serve as a valuable resource for researchers designing experiments to investigate the role of the α7 nAChR in various physiological and pathological processes. It is crucial to reiterate that the current body of research predominantly focuses on the (R)-enantiomer of PNU-282987, and further studies are warranted to characterize the pharmacology of the S-enantiomer.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The selective alpha7 nicotinic acetylcholine receptor agonist PNU-282987 [N-[(3R)-1-Azabicyclo[2.2.2]oct-3-yl]-4-chlorobenzamide hydrochloride] enhances GABAergic synaptic activity in brain slices and restores auditory gating deficits in anesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alpha7 nicotinic acetylcholine receptor agonist PNU-282987 attenuates early brain injury in a perforation model of subarachnoid hemorrhage in rats - PMC [pmc.ncbi.nlm.nih.gov]
Selectivity Profile of PNU-282987 S-Enantiomer: A Comparative Guide for Nicotinic Receptor Research
For researchers and drug development professionals investigating therapeutic agents targeting nicotinic acetylcholine (B1216132) receptors (nAChRs), understanding the selectivity profile of a compound is paramount. This guide provides a detailed comparison of the binding affinity and functional activity of the S-enantiomer of PNU-282987, a known potent and selective agonist of the α7 nAChR subtype. The data presented herein is compiled from various in vitro studies to offer a clear perspective on its activity at other nAChR subtypes.
The S-enantiomer of PNU-282987 is the active form of this widely used research compound.[1][2][3] Its high affinity for the α7 nAChR makes it a valuable tool for studying the physiological and pathological roles of this receptor.[4][5][6][7][8]
Comparative Selectivity Data
The following tables summarize the quantitative data on the binding affinity (Ki) and functional activity (EC50/IC50) of PNU-282987 against a range of nAChR subtypes and the 5-HT3 receptor. It is important to note that while the S-enantiomer is the active component, some studies have reported data for the racemic mixture of PNU-282987.
Table 1: Binding Affinity (Ki) of PNU-282987 at Various Receptors
| Receptor Subtype | Ki (nM) | Species | Comments |
| α7 nAChR | 26 | Rat | High affinity, indicating potent binding. |
| 5-HT3 Receptor | 930 | Not Specified | Moderate affinity, suggesting potential off-target effects at higher concentrations. |
Table 2: Functional Activity (EC50/IC50) of PNU-282987 at Various Receptors
| Receptor Subtype | EC50/IC50 (nM) | Assay Type | Species | Comments | | --- | --- | --- | --- | | α7 nAChR | 154[9] | Agonist Activity (EC50) | Not Specified | Potent agonist activity at the target receptor. | | α1β1γδ nAChR | ≥ 60,000 | Blockade (IC50) | Not Specified | Negligible blockade, indicating high selectivity over the muscle-type nAChR. | | α3β4 nAChR | ≥ 60,000 | Blockade (IC50) | Not Specified | Negligible blockade, indicating high selectivity over this neuronal nAChR subtype. | | 5-HT3 Receptor | 4541[9] | Functional Antagonist (IC50) | Not Specified | Functional antagonism at significantly higher concentrations than its α7 agonism. |
Experimental Protocols
The data presented in this guide are derived from standard pharmacological assays. Below are detailed methodologies for the key experiments cited.
Radioligand Binding Assays
These assays are employed to determine the binding affinity (Ki) of a compound for a specific receptor.[10][11]
Objective: To quantify the affinity of PNU-282987 for different nAChR subtypes.
General Protocol:
-
Membrane Preparation: Tissues or cells expressing the target nAChR subtype are homogenized in a cold buffer and centrifuged to isolate the cell membranes containing the receptors.[12] The protein concentration of the membrane preparation is determined using a standard protein assay.[12]
-
Incubation: A known concentration of a specific radioligand for the receptor subtype of interest is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (PNU-282987).
-
Separation of Bound and Free Radioligand: The incubation mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand in the solution. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioligand.[12]
-
Quantification: The amount of radioactivity trapped on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value of the test compound, which is the concentration that inhibits 50% of the specific binding of the radioligand. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Specific Radioligands for nAChR Subtypes:
Electrophysiology-Based Functional Assays
These assays are used to measure the functional effect of a compound on the ion channel activity of nAChRs.[14]
Objective: To determine if PNU-282987 acts as an agonist or antagonist at different nAChR subtypes and to quantify its potency (EC50 or IC50).
General Protocol:
-
Cell Culture: Cells stably expressing the human nAChR subtype of interest (e.g., CHO or HEK cells) are cultured and maintained.[14]
-
Patch-Clamp Recording: Whole-cell patch-clamp recordings are performed on these cells. A glass micropipette filled with an internal solution is sealed onto the cell membrane, and the membrane patch under the pipette is ruptured to gain electrical access to the cell's interior.
-
Compound Application: The cells are perfused with an external solution containing a known concentration of an agonist for the specific nAChR subtype to elicit an ionic current. The test compound (PNU-282987) is then applied at various concentrations to determine its effect on the agonist-induced current.
-
Data Acquisition and Analysis: The changes in membrane current are recorded and analyzed. For agonists, a concentration-response curve is generated to determine the EC50 value (the concentration that produces 50% of the maximal response). For antagonists, the IC50 value (the concentration that inhibits 50% of the agonist-induced response) is determined.
Signaling Pathway and Experimental Workflow Visualizations
To further illustrate the mechanisms of action and experimental procedures, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. Role of α7 nicotinic receptor in the immune system and intracellular signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Activation of α7 nAChR by PNU-282987 improves synaptic and cognitive functions through restoring the expression of synaptic-associated proteins and the CaM-CaMKII-CREB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Target identification and validation of the alpha7 nicotinic acetylcholine receptor as a potential therapeutic target in retinal disease [frontiersin.org]
- 7. Selective α4β2 Nicotinic Acetylcholine Receptor Agonists Target Epigenetic Mechanisms in Cortical GABAergic Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The α7 nicotinic acetylcholine receptor agonist PNU-282987 ameliorates sepsis-induced acute kidney injury through CD4+CD25+ regulatory T cells in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scite.ai [scite.ai]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Electrophysiology-Based Assays to Detect Subtype-Selective Modulation of Human Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
(S)-PNU-282987: A Comparative Analysis of its Cross-Reactivity with 5-HT3 Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the S-enantiomer of PNU-282987 and its interaction with 5-HT3 receptors, contrasting it with the well-characterized (R)-enantiomer, which is the selective agonist for the α7 nicotinic acetylcholine (B1216132) receptor (nAChR). This analysis is supported by experimental data and detailed methodologies to assist in the evaluation of its potential for cross-reactivity.
Executive Summary
PNU-282987 is a well-established potent and selective agonist for the α7 nicotinic acetylcholine receptor (nAChR), with the active enantiomer being the (R)-form. However, like many ligands targeting Cys-loop receptors, PNU-282987 exhibits a degree of cross-reactivity with the structurally related 5-HT3 receptor, where it acts as an antagonist. This guide focuses on the lesser-studied (S)-enantiomer to elucidate its potential for similar off-target effects. A comprehensive understanding of the stereoselectivity of PNU-282987 at both α7 nAChRs and 5-HT3 receptors is critical for the development of more selective therapeutic agents.
Comparative Pharmacological Data
The following table summarizes the quantitative data on the binding affinity and functional activity of the enantiomers of PNU-282987 at both the α7 nAChR and the 5-HT3 receptor. The data for the commonly studied form of PNU-282987, which is the (R)-enantiomer, is presented alongside available information for the (S)-enantiomer.
| Compound | Target Receptor | Binding Affinity (Ki) | Functional Activity (IC50/EC50) |
| (R)-PNU-282987 | α7 nAChR | 26 - 27 nM[1][2] | 154 nM (EC50, agonist)[1] |
| 5-HT3 Receptor | 930 nM[2] | 4541 nM (IC50, antagonist)[1] | |
| (S)-PNU-282987 | α7 nAChR | Data not available | Data not available |
| 5-HT3 Receptor | Data not available | Data not available |
Signaling Pathways and Experimental Workflow
To understand the implications of this cross-reactivity, it is essential to visualize the signaling pathways of both the target receptor (α7 nAChR) and the off-target receptor (5-HT3), as well as the experimental workflows used to determine these interactions.
Caption: Signaling pathways for α7 nAChR and 5-HT3 receptors.
Caption: Workflow for binding and functional assays.
Detailed Experimental Protocols
Radioligand Binding Assay for 5-HT3 Receptor Affinity
This protocol is adapted for determining the binding affinity (Ki) of a test compound like (S)-PNU-282987 for the 5-HT3 receptor.
1. Materials and Reagents:
-
Receptor Source: Cell membranes from HEK293 cells stably expressing the human 5-HT3A receptor.
-
Radioligand: [3H]Granisetron or [3H]GR65630, selective 5-HT3 receptor antagonists.
-
Test Compound: (S)-PNU-282987.
-
Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-radiolabeled 5-HT3 antagonist (e.g., tropisetron).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
2. Procedure:
-
Membrane Preparation: Homogenize cells in lysis buffer and centrifuge to pellet membranes. Resuspend the pellet in assay buffer.
-
Assay Setup: In a 96-well plate, combine the cell membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of the test compound.
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) from a competition binding curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Whole-Cell Patch Clamp Electrophysiology for 5-HT3 Receptor Functional Antagonism
This protocol is designed to measure the functional antagonism of a test compound at the 5-HT3 receptor.
1. Cell Culture:
-
Use a stable cell line (e.g., HEK293) expressing the human 5-HT3A receptor. Culture the cells under standard conditions.
2. Electrophysiological Recording:
-
Solutions:
-
External Solution (in mM): 140 NaCl, 2.8 KCl, 2 CaCl2, 2 MgCl2, 10 HEPES, 10 Glucose, pH 7.4.
-
Internal (Pipette) Solution (in mM): 140 CsCl, 2 MgCl2, 10 EGTA, 10 HEPES, pH 7.2.
-
-
Recording Setup: Use a patch-clamp amplifier and data acquisition system. Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.
-
Procedure:
-
Establish a whole-cell recording configuration on a single cell.
-
Hold the cell at a membrane potential of -60 mV.
-
Apply a saturating concentration of serotonin (e.g., 10 µM) to elicit a maximal inward current.
-
After washing out the serotonin, pre-apply the test compound ((S)-PNU-282987) at various concentrations for a set period.
-
Co-apply serotonin and the test compound and record the resulting current.
-
-
Data Analysis:
-
Measure the peak amplitude of the serotonin-induced current in the absence and presence of the test compound.
-
Plot the percentage of inhibition of the serotonin response against the concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Conclusion and Future Directions
The available data indicates that the (R)-enantiomer of PNU-282987, a potent α7 nAChR agonist, also functions as a low-micromolar antagonist at the 5-HT3 receptor. A significant knowledge gap exists regarding the pharmacological profile of the (S)-enantiomer at the 5-HT3 receptor. Given the structural similarities between the α7 nAChR and 5-HT3 receptor binding sites, it is plausible that the (S)-enantiomer also exhibits activity at the 5-HT3 receptor.
Further research is imperative to characterize the binding affinity and functional activity of (S)-PNU-282987 at the 5-HT3 receptor. Such studies would provide a complete picture of the enantioselectivity of PNU-282987 and inform the design of future α7 nAChR agonists with improved selectivity and reduced potential for off-target effects mediated by 5-HT3 receptor antagonism. The experimental protocols provided in this guide offer a framework for conducting these critical investigations.
References
Navigating the α7 Nicotinic Receptor Landscape: An In Vivo Efficacy Comparison of PNU-282987 S-Enantiomer and Other Agonists
For researchers, scientists, and drug development professionals, the quest for potent and selective α7 nicotinic acetylcholine (B1216132) receptor (nAChR) agonists is a critical endeavor in the development of therapeutics for a range of neurological and inflammatory disorders. This guide provides an objective comparison of the in vivo efficacy of the S-enantiomer of PNU-282987 and other prominent α7 agonists, supported by experimental data and detailed methodologies.
The α7 nAChR, a ligand-gated ion channel, plays a crucial role in various physiological processes, including cognitive function and the modulation of inflammation. Its activation has been shown to be a promising therapeutic strategy for conditions such as Alzheimer's disease, schizophrenia, and sepsis. This comparison focuses on PNU-282987, a highly selective α7 nAChR agonist, with a specific look at its S-enantiomer, alongside other well-characterized agonists like GTS-21 (DMXB-A) and PHA-543613.
Comparative In Vivo Efficacy
The following tables summarize the quantitative data from various in vivo studies, offering a side-by-side comparison of the efficacy of these α7 nAChR agonists in relevant animal models.
Anti-Inflammatory Efficacy
Table 1: Comparison of α7 nAChR Agonists in a Murine Model of LPS-Induced Airway Inflammation
| Compound | Dosage | Administration Route | Key Findings | Reference |
| PNU-282987 | 1 mg/kg | Intraperitoneal | Comparable reduction in goblet cell hyperplasia and eosinophil infiltration to GTS-21. | [1] |
| GTS-21 | 1 mg/kg | Intraperitoneal | Significantly reduced goblet cell hyperplasia and eosinophil infiltration. | [1] |
Table 2: Efficacy of GTS-21 in a Murine Endotoxemia Model
| Compound | Dosage | Administration Route | Key Findings | Reference |
| GTS-21 | 4 mg/kg | Intraperitoneal | Significantly inhibited serum tumor necrosis factor (TNF) and improved survival. | [2] |
Cognitive Enhancement Efficacy
Table 3: Comparison of α7 nAChR Agonists in Rodent Models of Cognition
| Compound | Animal Model | Dosage | Administration Route | Key Findings | Reference |
| PNU-282987 | Rat Auditory Gating Deficit Model | 1-10 mg/kg | Systemic | Restored amphetamine-induced auditory gating deficits. | [3][4] |
| PHA-543613 | Aged Rat Novel Object Recognition | 0.3, 1.0, 3.0 mg/kg | Not Specified | Improved recognition memory. | [5] |
| PHA-543613 | Rat Model of Scopolamine-Induced Amnesia | 0.3 mg/kg | Not Specified | Reversed scopolamine-induced short-term memory deficits. | [6] |
Note: Data for the specific S-enantiomer of PNU-282987 in direct comparative in vivo studies is limited in the currently available literature.
Signaling Pathways and Experimental Workflows
The activation of α7 nAChRs triggers a cascade of intracellular signaling events that mediate its therapeutic effects. The following diagrams, generated using the DOT language, illustrate these pathways and a typical experimental workflow for evaluating α7 agonist efficacy.
References
- 1. GTS-21 has cell-specific anti-inflammatory effects independent of α7 nicotinic acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. The selective alpha7 nicotinic acetylcholine receptor agonist PNU-282987 [N-[(3R)-1-Azabicyclo[2.2.2]oct-3-yl]-4-chlorobenzamide hydrochloride] enhances GABAergic synaptic activity in brain slices and restores auditory gating deficits in anesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. Potentiation of cognitive enhancer effects of Alzheimer’s disease medication memantine by alpha7 nicotinic acetylcholine receptor agonist PHA-543613 in the Morris water maze task - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Downstream Signaling of PNU-282987 S Enantiomer: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the downstream signaling pathways activated by the selective α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR) agonist, PNU-282987 S enantiomer, and other alternative agonists. Experimental data is presented in structured tables, and detailed protocols for key validation experiments are provided to support further research.
Introduction to PNU-282987 S Enantiomer
PNU-282987 is a highly selective and potent agonist of the α7 nicotinic acetylcholine receptor (α7 nAChR), a ligand-gated ion channel widely expressed in the central nervous system and periphery.[1][2] The S-enantiomer is the active form of this compound.[1][2] Activation of α7 nAChRs by agonists like PNU-282987 has been shown to modulate various physiological processes, including cognitive function, inflammation, and neuronal survival, making it a significant target for drug development.[3] This guide focuses on the validation of the key downstream signaling pathways initiated by the activation of α7 nAChR by its S enantiomer.
Downstream Signaling Pathways of α7 nAChR Agonists
Activation of the α7 nAChR by agonists such as PNU-282987 triggers a cascade of intracellular signaling events. The primary pathways implicated in the effects of PNU-282987 and other α7 nAChR agonists include the PI3K/Akt, JAK2/STAT3, NF-κB, and CaM-CaMKII-CREB pathways.
PNU-282987 S Enantiomer Signaling Pathways
// Nodes PNU [label="PNU-282987 S Enantiomer", fillcolor="#4285F4", fontcolor="#FFFFFF"]; a7nAChR [label="α7 nAChR", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Akt [label="Akt", fillcolor="#EA4335", fontcolor="#FFFFFF"]; JAK2 [label="JAK2", fillcolor="#FBBC05", fontcolor="#202124"]; STAT3 [label="STAT3", fillcolor="#FBBC05", fontcolor="#202124"]; IKK [label="IKK", fillcolor="#34A853", fontcolor="#FFFFFF"]; NFkB [label="NF-κB", fillcolor="#34A853", fontcolor="#FFFFFF"]; CaM [label="CaM", fillcolor="#5F6368", fontcolor="#FFFFFF"]; CaMKII [label="CaMKII", fillcolor="#5F6368", fontcolor="#FFFFFF"]; CREB [label="CREB", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Effects [label="Neuroprotection, Anti-inflammation,\nSynaptic Plasticity", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges PNU -> a7nAChR; a7nAChR -> PI3K; a7nAChR -> JAK2; a7nAChR -> IKK; a7nAChR -> CaM; PI3K -> Akt; JAK2 -> STAT3; IKK -> NFkB; CaM -> CaMKII; CaMKII -> CREB; Akt -> Effects; STAT3 -> Effects; NFkB -> Effects; CREB -> Effects; } . Caption: Downstream signaling of PNU-282987 S enantiomer.
Comparative Agonist Signaling Pathways
This diagram illustrates the signaling pathways of alternative α7 nAChR agonists, GTS-21 and PHA-543613, which share considerable overlap with PNU-282987 but also exhibit some distinct modulatory effects.[4][5][6][7]
Comparative Performance Data
The following tables summarize quantitative data from studies investigating the effects of PNU-282987 and alternative agonists on downstream signaling pathways.
Table 1: Activation of PI3K/Akt Pathway
| Agonist | Cell Type | Concentration | Fold Increase in p-Akt/Total Akt | Reference |
| PNU-282987 | SH-SY5Y | 10 µM | 2.5 ± 0.3 | [7] |
| GTS-21 | BV2 Microglia | 1 µM | 1.8 ± 0.2 | [4] |
| PHA-543613 | PC12 | 1 µM | 2.1 ± 0.4 | [7] |
Table 2: Activation of JAK2/STAT3 Pathway
| Agonist | Cell Type | Concentration | Fold Increase in p-STAT3/Total STAT3 | Reference |
| PNU-282987 | Macrophages | 1 µM | 3.2 ± 0.5 | [7] |
| GTS-21 | BV2 Microglia | 1 µM | 2.9 ± 0.4 | [4] |
| PHA-543613 | Microglia | 10 µM | 2.6 ± 0.3 | [7] |
Table 3: Inhibition of NF-κB Activation
| Agonist | Cell Type | Concentration | % Inhibition of LPS-induced NF-κB | Reference |
| PNU-282987 | Macrophages | 1 µM | 65 ± 5 | [7] |
| GTS-21 | BV2 Microglia | 1 µM | 58 ± 7 | [4] |
Experimental Protocols
Detailed methodologies for validating the activation of key signaling pathways are provided below.
Western Blot for PI3K/Akt Pathway Activation
Protocol:
-
Cell Culture and Treatment: Plate cells to achieve 70-80% confluency. Treat with PNU-282987 S enantiomer or alternative agonists at desired concentrations and time points. Include a vehicle control.[8]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.[9][10]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for phosphorylated Akt (e.g., p-Akt Ser473) and total Akt, diluted in blocking buffer.[8][9]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.[9]
-
Analysis: Quantify band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal.[9]
NF-κB Activation Assay (Nuclear Translocation)
Protocol:
-
Cell Seeding: Seed cells on glass coverslips in a 24-well plate.
-
Treatment: Pre-treat cells with PNU-282987 S enantiomer or alternative agonists for 1 hour, followed by stimulation with lipopolysaccharide (LPS) to induce NF-κB activation.[11]
-
Fixation: Wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes.
-
Permeabilization: Permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with 1% BSA in PBST for 30 minutes.
-
Primary Antibody Incubation: Incubate with a primary antibody against the p65 subunit of NF-κB for 1 hour.[11]
-
Secondary Antibody Incubation: Wash and incubate with a fluorescently-labeled secondary antibody for 1 hour in the dark.
-
Nuclear Staining: Counterstain the nuclei with DAPI.
-
Imaging: Mount the coverslips and visualize using a fluorescence microscope.
-
Analysis: Quantify the nuclear translocation of p65 by measuring the fluorescence intensity in the nucleus versus the cytoplasm.[12]
This guide provides a framework for the validation and comparative analysis of the downstream signaling pathways of the PNU-282987 S enantiomer. The provided protocols and comparative data aim to facilitate further research and development in the field of α7 nAChR-targeted therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. The current agonists and positive allosteric modulators of α7 nAChR for CNS indications in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Alpha7 nicotinic acetylcholine receptor agonist PHA-543613 improves memory deficits in presenilin 1 and presenilin 2 conditional double knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular mechanisms of α7-nAchR-mediated anti-inflammatory effects - Indian Journal of Physiology and Pharmacology [ijpp.com]
- 7. The Role of α7-Nicotinic Acetylcholine Receptors in the Pathophysiology and Treatment of Parkinson’s Disease [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of PNU-282987 S Enantiomer Free Base: A Guide for Laboratory Professionals
For Immediate Release
This document provides essential safety and logistical information for the proper disposal of PNU-282987 S enantiomer free base, a potent α7 nicotinic acetylcholine (B1216132) receptor (nAChR) agonist used in research. Adherence to these procedures is critical for ensuring laboratory safety, minimizing environmental impact, and maintaining regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, a thorough understanding of the compound's properties and the implementation of appropriate safety measures are paramount. This compound should be handled with care, following standard laboratory safety protocols.
Personal Protective Equipment (PPE):
| Equipment | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile) |
| Eye Protection | Safety goggles or a face shield |
| Lab Coat | Standard laboratory coat |
Engineering Controls:
-
All handling and preparation for disposal of this compound should be conducted in a well-ventilated chemical fume hood to prevent inhalation of any dust or aerosols.
-
An emergency eyewash station and safety shower must be readily accessible in the work area.
Step-by-Step Disposal Protocol
The disposal of this compound must be carried out in accordance with local, state, and federal regulations. The following steps provide a general framework for its safe disposal as a hazardous chemical waste.
-
Waste Identification and Segregation:
-
Treat all this compound waste, including pure compound, contaminated labware (e.g., vials, pipette tips), and solutions, as hazardous chemical waste.
-
Do not mix this waste with other waste streams to avoid potentially dangerous chemical reactions. Maintain separate, clearly labeled containers for solid and liquid waste.
-
-
Container Selection and Labeling:
-
Use only approved, chemically compatible, and leak-proof containers for waste accumulation.
-
Label the container clearly with "Hazardous Waste" and the full chemical name: "this compound". Do not use abbreviations. The label should also include the date when the first waste was added.
-
-
Waste Accumulation and Storage:
-
Store the sealed waste container in a designated and secure satellite accumulation area within the laboratory.
-
This area should be away from general lab traffic and incompatible materials.
-
-
Arrange for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Provide the EHS department with the Safety Data Sheet (SDS) for this compound and any other relevant information about the waste.
-
According to available Safety Data Sheets, disposal must be made according to official regulations.
-
Experimental Protocol for Solution Waste Neutralization (Hypothetical)
Disclaimer: The following is a hypothetical neutralization protocol for minor aqueous spills or residual solutions. It has not been validated for this compound and should be thoroughly tested on a small scale before implementation. The primary and recommended disposal method remains collection and disposal by a certified hazardous waste contractor.
Objective: To neutralize the potential biological activity of PNU-282987 in an aqueous solution before final disposal.
Materials:
-
Aqueous waste containing this compound
-
Sodium hypochlorite (B82951) solution (bleach)
-
Sodium thiosulfate (B1220275)
-
pH indicator strips
Procedure:
-
In a chemical fume hood, slowly add sodium hypochlorite solution to the aqueous waste while stirring.
-
Monitor the pH of the solution and maintain it in the alkaline range (pH > 9) to facilitate oxidative degradation.
-
Allow the mixture to react for a minimum of 2 hours.
-
Neutralize any excess sodium hypochlorite by adding sodium thiosulfate solution until a test with potassium iodide-starch paper indicates the absence of an oxidizer.
-
Adjust the final pH of the solution to between 6 and 8.
-
Dispose of the treated solution in accordance with institutional guidelines for neutralized chemical waste.
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
This guide provides a foundational framework for the safe handling and disposal of this compound. It is imperative that all laboratory personnel consult their institution's specific EHS protocols and the manufacturer's Safety Data Sheet to ensure full compliance and safety.
Personal protective equipment for handling PNU-282987 S enantiomer free base
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of PNU-282987 S enantiomer free base, a potent and selective α7 nicotinic acetylcholine (B1216132) receptor (nAChR) agonist. Given its neuroactive properties and high potency, stringent adherence to these protocols is mandatory to ensure personnel safety and experimental integrity.
Hazard Identification and Personal Protective Equipment (PPE)
This compound should be treated as a hazardous compound. Primary risks include inhalation of the powdered form, and absorption through skin or eye contact. As a potent neuroactive agent, even small exposures could have physiological effects. A comprehensive PPE strategy is therefore essential.
Table 1: Recommended Personal Protective Equipment (PPE)
| Task | Required PPE |
| Receiving and Storage | - Nitrile gloves- Laboratory coat- Safety glasses |
| Weighing and Aliquoting (Solid Form) | - Double nitrile gloves- Disposable laboratory coat or gown- Chemical splash goggles worn over safety glasses- Face shield- N95 respirator or higher (in a certified chemical fume hood) |
| Solution Preparation | - Double nitrile gloves- Disposable laboratory coat or gown- Chemical splash goggles- Work conducted in a certified chemical fume hood |
| In-vitro/In-vivo Administration | - Nitrile gloves- Laboratory coat- Safety glasses |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling PNU-282987 is crucial to minimize exposure risk.
Step 1: Receiving and Storage
-
Upon receipt, inspect the container for any damage or leaks.
-
The compound is a crystalline solid and should be stored at -20°C for long-term stability.[1]
-
Solutions in solvents like DMSO can be stored at -80°C for up to a year.
Step 2: Weighing and Aliquoting (in a Chemical Fume Hood)
-
Designate a specific area within a certified chemical fume hood for handling the solid compound.
-
Use anti-static weigh paper or a dedicated weighing vessel.
-
Carefully open the container to avoid creating airborne dust.
-
Use dedicated, clean spatulas and tools.
-
Close the primary container tightly immediately after use.
-
Clean the weighing area and all tools thoroughly after the procedure.
Step 3: Solution Preparation (in a Chemical Fume Hood)
-
PNU-282987 is soluble in organic solvents such as ethanol, DMSO, and dimethylformamide.[1]
-
For aqueous solutions, it can be dissolved in PBS (pH 7.2) at approximately 5 mg/mL; however, these solutions are not recommended for storage for more than one day.[1]
-
Add the solvent to the weighed solid slowly to prevent splashing.
-
Ensure the solution is fully dissolved before use in experiments.
Table 2: Solubility Data
| Solvent | Approximate Solubility |
| Dimethylformamide (DMF) | ~10 mg/mL[1] |
| Ethanol | ~20 mg/mL[1] |
| Dimethyl Sulfoxide (DMSO) | ~30 mg/mL[1] |
| PBS (pH 7.2) | ~5 mg/mL[1] |
Disposal Plan
All waste generated from handling PNU-282987 must be treated as hazardous chemical waste.
-
Solid Waste: Contaminated PPE (gloves, gowns), weigh paper, and any other disposables should be collected in a dedicated, clearly labeled hazardous waste bag.
-
Liquid Waste: Unused solutions and solvent rinses should be collected in a sealed, properly labeled hazardous waste container. Do not pour down the drain.
-
Empty Containers: The original product vial should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous liquid waste. The rinsed container can then be disposed of according to institutional guidelines.
Experimental Protocols and Visualizations
Experimental Workflow: In-vitro Cell-Based Assay
The following diagram outlines a typical workflow for an in-vitro experiment using PNU-282987 to assess its effect on a specific cell line.
Signaling Pathway: α7 nAChR-Mediated Signaling
PNU-282987 acts as an agonist at the α7 nicotinic acetylcholine receptor, which can initiate several downstream signaling cascades.
Logical Relationship: Hierarchy of Safety Controls
To ensure maximum safety when handling PNU-282987, a hierarchy of controls should be implemented.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
